Technical Documentation Center

urea;sulfate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: urea;sulfate

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Urea Sulfate: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Urea (B33335) sulfate (B86663), an adduct formed from the reaction of urea and sulfuric acid, is a versatile compound with significant applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea (B33335) sulfate (B86663), an adduct formed from the reaction of urea and sulfuric acid, is a versatile compound with significant applications in both agricultural and laboratory settings. It exists in two primary stable forms: the 1:1 adduct, known as urea hydrogen sulfate or monourea sulfate, and the 2:1 adduct, referred to as diurea sulfate.[1] While extensively utilized in agriculture as a nitrogen and sulfur fertilizer, its utility in research applications is multifaceted and warrants a detailed exploration.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and key research applications of urea sulfate, offering detailed protocols and data for laboratory use.

In research, urea is a well-established protein denaturant, and the acidic nature of urea sulfate can be leveraged in various chemical transformations.[3][4] The synthesis of urea sulfate is a highly exothermic reaction that requires careful temperature control to yield a stable product free of impurities.[5] This document will serve as a practical resource for researchers aiming to prepare and utilize urea sulfate in their work, providing a foundation for its application in fields ranging from biochemistry to organic synthesis and drug development.[6][7]

Synthesis of Urea Sulfate

The synthesis of urea sulfate can be achieved through the direct reaction of urea and sulfuric acid. The stoichiometry of the reactants determines whether the monourea sulfate (1:1 molar ratio) or diurea sulfate (2:1 molar ratio) is formed.[1] Careful control of the reaction temperature is crucial to prevent decomposition and ensure a high-purity product. The reaction can be performed in an anhydrous medium or in an aqueous solution.

General Safety Precautions

Working with concentrated sulfuric acid and the exothermic reaction with urea requires strict adherence to safety protocols.

  • Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Perform the reaction in a well-ventilated fume hood.

  • The addition of urea to sulfuric acid is highly exothermic. The reaction vessel must be cooled in an ice bath to manage the temperature.[9]

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[8][10]

Experimental Protocols

Synthesis of Monourea Sulfate (1:1 Adduct)

This protocol is adapted from established methods for preparing urea-acid adducts.

  • Materials:

    • Urea (finely powdered)

    • Concentrated sulfuric acid (98%)

    • Ice bath

    • Stirring apparatus

    • Reaction flask

  • Procedure:

    • Place a known amount of concentrated sulfuric acid into the reaction flask equipped with a stirrer.

    • Cool the flask in an ice bath to below 10 °C.

    • Slowly add an equimolar amount of finely powdered urea to the cooled, stirring sulfuric acid. The addition should be portion-wise to maintain the temperature below 100 °C, preferably between 70-100 °C.[7]

    • After the addition is complete, continue stirring the mixture for 30-60 minutes while maintaining the temperature.

    • The resulting melt is then cooled to room temperature, which will solidify the monourea sulfate.

    • The solid product can be crushed into a powder. For further purification, recrystallization can be performed.

Synthesis of Diurea Sulfate (2:1 Adduct)

This protocol is a modification of the monourea sulfate synthesis.

  • Materials:

    • Urea (finely powdered)

    • Concentrated sulfuric acid (98%)

    • Ice bath

    • Stirring apparatus

    • Reaction flask

  • Procedure:

    • Place a known amount of concentrated sulfuric acid into the reaction flask.

    • Cool the flask in an ice bath.

    • Slowly add two molar equivalents of finely powdered urea to the cooled, stirring sulfuric acid. Maintain careful temperature control as with the 1:1 adduct.

    • After the addition is complete, continue to stir the mixture for 1-2 hours, allowing the reaction to go to completion.

    • Cool the reaction mixture to induce crystallization.

    • The solid diurea sulfate can be collected by filtration and washed with a small amount of cold, anhydrous solvent (e.g., ethanol) to remove any unreacted starting materials.[4]

    • Dry the product under vacuum.

Purification by Recrystallization

  • Procedure:

    • Dissolve the crude urea sulfate in a minimum amount of hot solvent. Water or ethanol-water mixtures can be used.[4]

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Characterization of Urea Sulfate

A combination of spectroscopic and thermal analysis techniques is employed to confirm the identity and purity of the synthesized urea sulfate.

Physicochemical Properties
PropertyValue
Molecular Formula (1:1)CH₆N₂O₅S
Molecular Weight (1:1)158.14 g/mol
AppearanceWhite crystalline solid
Melting PointVaries depending on the adduct and purity
DensityApproximately 1.508 g/cm³ (at 20 °C)
Water Solubility50 g/L at 20 °C
Spectroscopic and Thermal Analysis Data
Analysis TechniqueExpected Results for Urea Sulfate
FTIR Spectroscopy Characteristic peaks for N-H stretching (around 3200-3600 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and S=O stretching from the sulfate group. The N-H and C=O peaks may be shifted compared to pure urea due to hydrogen bonding with the sulfate.[11]
¹H NMR Spectroscopy A broad singlet for the -NH₂ protons, which may be shifted downfield compared to urea due to protonation or strong hydrogen bonding. The exact chemical shift will depend on the solvent and concentration.
¹³C NMR Spectroscopy A single peak for the carbonyl carbon, which may be shifted compared to pure urea.
TGA/DSC Thermal analysis will show the melting point and decomposition temperature. The decomposition of urea sulfate will likely occur in multiple stages, with the evolution of ammonia, carbon dioxide, and sulfur oxides.[12][13][14][15]
X-ray Diffraction (XRD) The XRD pattern will provide information about the crystal structure of the urea sulfate adduct, which will be distinct from that of pure urea.[1]

Research Applications

Protein Denaturation

Urea is a widely used chaotropic agent for studying protein folding and stability. It disrupts the hydrogen bond network of water and interacts directly with the protein backbone and side chains, leading to unfolding.[4] Urea sulfate can also be used in these studies, with the added effect of a low pH environment which can further contribute to denaturation.

Experimental Workflow: Urea-Induced Protein Unfolding

The following is a general workflow for studying protein denaturation using urea, which can be adapted for urea sulfate.

  • Prepare a stock solution of the protein in a suitable buffer.

  • Prepare a series of urea solutions of varying concentrations in the same buffer.

  • Mix the protein solution with each urea solution to achieve the desired final urea concentrations.

  • Incubate the samples to allow the unfolding process to reach equilibrium.

  • Measure a signal that is sensitive to protein conformation , such as intrinsic tryptophan fluorescence or circular dichroism (CD) spectroscopy.

  • Plot the change in signal as a function of urea concentration to generate an unfolding curve.

  • Analyze the unfolding curve to determine thermodynamic parameters such as the free energy of unfolding (ΔG°) and the midpoint of the transition (Cm).

ProteinUnfoldingWorkflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Protein Stock Solution C Mix Protein and Urea Solutions A->C B Prepare Urea Concentration Series B->C D Incubate Samples C->D E Measure Spectroscopic Signal (e.g., Fluorescence) D->E F Plot Signal vs. [Urea] E->F G Determine Thermodynamic Parameters (ΔG°, Cm) F->G

Workflow for protein denaturation studies using urea.
Organic Synthesis

Urea and its derivatives are important building blocks in organic synthesis. The acidic nature of urea sulfate allows it to act as a catalyst in certain reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, which are of interest in medicinal chemistry.[8][16][17]

Experimental Workflow: Biginelli Reaction Catalyzed by Urea Sulfate

The Biginelli reaction is a one-pot, three-component condensation reaction.

  • Combine an aldehyde, a β-ketoester, and urea in a suitable solvent.

  • Add a catalytic amount of urea sulfate to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Isolate the product by filtration , wash with a cold solvent, and purify by recrystallization.

BiginelliReactionWorkflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup Product Isolation and Purification A Combine Aldehyde, β-Ketoester, and Urea B Add Urea Sulfate (Catalyst) A->B C Heat under Reflux B->C D Monitor by TLC C->D E Cool to Precipitate D->E Reaction Complete F Filter and Wash Product E->F G Purify by Recrystallization F->G SignalingPathway cluster_pathway Simplified RAF/MEK/ERK Signaling Pathway cluster_drug Drug Action RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Sorafenib Sorafenib (Urea-containing Kinase Inhibitor) Sorafenib->RAF Inhibits

References

Exploratory

Spectroscopic Analysis of Urea Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic analysis of urea (B33335) sulfate (B86663), a salt formed from the reaction of u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of urea (B33335) sulfate (B86663), a salt formed from the reaction of urea and sulfuric acid. This document delves into the core principles and practical applications of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. Detailed experimental protocols, data interpretation, and visual workflows are presented to aid researchers in their understanding and application of these analytical techniques.

Introduction to Urea Sulfate

Urea sulfate, with the chemical formula CH₆N₂O₅S, is a salt formed from the simple acid-base reaction between urea and sulfuric acid.[1] Its IUPAC name is sulfuric acid;urea.[1] It finds applications in various fields, including as a fertilizer and in chemical synthesis. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structural integrity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of urea sulfate is characterized by the vibrational frequencies of the urea molecule and the sulfate ion.

FTIR Spectral Data

The experimental Attenuated Total Reflectance (ATR)-FTIR spectrum of urea sulfate exhibits characteristic absorption bands. The key vibrational modes are summarized in the table below, with a comparison to the known vibrational frequencies of urea.

Functional GroupUrea (cm⁻¹)Urea Sulfate (cm⁻¹)Vibrational Mode
N-H3436, 3344~3400-3000 (broad)Stretching
C=O1683~1700-1600Stretching (Amide I)
N-H1620~1600Bending (Amide II)
C-N1464~1450Stretching
S=O-~1100Stretching
S-O-~600Bending

Note: The spectral data for urea sulfate is based on typical values and may vary slightly depending on the experimental conditions.

The broadening of the N-H stretching bands in urea sulfate compared to urea is indicative of hydrogen bonding interactions between the urea cation and the sulfate anion. The presence of strong absorption bands corresponding to S=O and S-O vibrations confirms the presence of the sulfate ion.

Experimental Protocol for FTIR Analysis

Objective: To obtain the FTIR spectrum of a solid sample of urea sulfate.

Materials:

  • Urea sulfate sample

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Kimwipes

  • Isopropyl alcohol

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the urea sulfate powder onto the ATR crystal using a clean spatula.

  • Sample Contact: Apply uniform pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, carefully clean the ATR crystal with a Kimwipe moistened with isopropyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR Spectral Data

The formation of urea sulfate involves the protonation of the urea molecule. This protonation is expected to occur at the carbonyl oxygen, leading to a delocalization of the positive charge. This change in the electronic environment will cause a downfield shift (higher ppm) in the NMR signals of the urea moiety compared to neutral urea.

Predicted ¹H NMR Spectrum (in a suitable deuterated solvent, e.g., DMSO-d₆):

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂> 5.5Broad singlet

Predicted ¹³C NMR Spectrum (in a suitable deuterated solvent, e.g., DMSO-d₆):

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O> 160

Note: These are predicted values. The actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis

Objective: To obtain the ¹H and ¹³C NMR spectra of a urea sulfate sample.

Materials:

  • Urea sulfate sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the urea sulfate sample (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

  • Spectrum Acquisition:

    • ¹H NMR:

      • Set the appropriate spectral width and acquisition time.

      • Apply a 90° pulse and acquire the free induction decay (FID).

      • Typically, a small number of scans are sufficient due to the high sensitivity of ¹H NMR.

    • ¹³C NMR:

      • Set a wider spectral width compared to ¹H NMR.

      • Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.

      • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum using the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of urea sulfate.

Synthesis_Workflow Urea Urea (Starting Material) Reaction Reaction (Acid-Base Neutralization) Urea->Reaction SulfuricAcid Sulfuric Acid (Starting Material) SulfuricAcid->Reaction UreaSulfate Urea Sulfate (Product) Reaction->UreaSulfate

Caption: Synthesis workflow for urea sulfate.

Spectroscopic_Analysis_Workflow Sample Urea Sulfate Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR FTIR_Data FTIR Spectrum (Functional Group Identification) FTIR->FTIR_Data NMR_Data NMR Spectra (¹H and ¹³C) (Structural Elucidation) NMR->NMR_Data Interpretation Data Interpretation and Structural Confirmation FTIR_Data->Interpretation NMR_Data->Interpretation Report Final Report Interpretation->Report

Caption: Workflow for the spectroscopic analysis of urea sulfate.

Conclusion

FTIR and NMR spectroscopy are indispensable tools for the comprehensive characterization of urea sulfate. FTIR provides rapid confirmation of the presence of key functional groups, while NMR offers detailed insights into the molecular structure and the effects of protonation. The experimental protocols and data interpretation guidelines presented in this technical guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling accurate and efficient analysis of this and similar compounds.

References

Foundational

An In-depth Technical Guide to the Thermal Decomposition of Urea Sulfate

For Researchers, Scientists, and Drug Development Professionals Executive Summary Urea (B33335) sulfate (B86663), a product of the reaction between urea and sulfuric acid, exhibits distinct thermal decomposition characte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urea (B33335) sulfate (B86663), a product of the reaction between urea and sulfuric acid, exhibits distinct thermal decomposition characteristics that differ significantly from pure urea. This guide provides a comprehensive overview of the synthesis, thermal behavior, and decomposition pathways of urea sulfate adducts. Understanding these properties is critical for applications in various fields, including agriculture as a fertilizer and in chemical synthesis. This document details the experimental protocols for thermal analysis and presents quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to elucidate the decomposition process.

Introduction to Urea Sulfate

Urea sulfate is not a simple salt but rather an adduct formed from the exothermic reaction of urea and sulfuric acid. Depending on the molar ratio of the reactants, different adducts can be formed, primarily mono-urea sulfate (1:1 molar ratio of urea to sulfuric acid) and di-urea sulfate (2:1 molar ratio)[1]. These adducts are also referred to as urea hydrogen sulfate and urea-sulfate, respectively[1]. The reaction is highly exothermic, and careful temperature control during synthesis is crucial to prevent premature decomposition[2][3]. The presence of water also plays a significant role in the stability and decomposition of these products[3].

The incipient decomposition temperature of urea-sulfuric acid compositions is notably lower than that of pure urea, ranging from approximately 68 °C to 80 °C (155 °F to 176 °F)[3]. Decomposition can be an autocatalytic process, particularly in the presence of unreacted sulfuric acid[3].

Synthesis of Urea Sulfate Adducts

The synthesis of urea sulfate adducts requires controlled conditions to manage the exothermic reaction and prevent the formation of undesirable byproducts.

Experimental Protocol: Synthesis of Urea-Sulfuric Acid Adducts

This protocol is a generalized procedure based on methods described in the literature[1].

Materials:

  • Urea (solid)

  • 100% Sulfuric acid (monohydrate)

  • Reaction vessel with cooling capabilities

  • Stirring apparatus

  • Temperature monitoring device

Procedure:

  • Solid urea is gradually introduced into 100% sulfuric acid in the desired molar ratio (1:1 for mono-urea sulfate or 2:1 for di-urea sulfate) within the reaction vessel.

  • The reaction mixture is continuously stirred to ensure homogeneity.

  • The temperature of the reaction is carefully monitored and maintained between 70 °C and 100 °C through external cooling. It is critical that the temperature does not exceed the incipient decomposition temperature of the specific adduct being synthesized[1][3].

  • After the addition of urea is complete, the resulting melt of the urea-sulfate adduct is cooled to solidify the product.

  • The solid product can then be collected for analysis.

Thermal Decomposition of Urea Sulfate

The thermal decomposition of urea sulfate is a multi-stage process influenced by the specific adduct formed and the presence of any excess reactants.

Decomposition of Urea-Sulfuric Acid Adducts

The primary decomposition of the urea-sulfuric acid adducts occurs at temperatures significantly lower than that of pure urea. The evolved gases during this initial decomposition stage primarily consist of carbon dioxide and ammonia[3]. In the presence of unreacted sulfuric acid, the evolved ammonia (B1221849) can react exothermically, further accelerating the decomposition[3]. The formation of toxic byproducts such as sulfamic acid and ammonium (B1175870) sulfamate (B1201201) has also been reported, especially when the reaction temperature is not properly controlled during synthesis[3].

Decomposition of Excess Urea

If the urea sulfate product contains an excess of urea (as in a greater than 2:1 molar ratio), this unreacted urea will decompose at higher temperatures, following its characteristic decomposition pathway. The thermal decomposition of pure urea begins around its melting point of 133 °C and proceeds through several stages, forming intermediates such as biuret, cyanuric acid, ammelide, and melamine, with the release of ammonia and isocyanic acid[4].

Decomposition Pathway

The following diagram illustrates the general thermal decomposition pathway for a urea sulfate mixture containing excess urea.

G Thermal Decomposition Pathway of Urea Sulfate with Excess Urea urea_sulfate Urea Sulfate Adduct (e.g., Mono-urea or Di-urea Sulfate) initial_decomp Initial Decomposition (68-80 °C) urea_sulfate->initial_decomp Heat excess_urea Excess Urea urea_melting Urea Melting (~133 °C) excess_urea->urea_melting Heat gas1 CO2 + NH3 initial_decomp->gas1 toxic_byproducts Sulfamic Acid / Ammonium Sulfamate initial_decomp->toxic_byproducts molten_urea Molten Urea urea_melting->molten_urea urea_decomp1 Urea Decomposition I (>152 °C) molten_urea->urea_decomp1 biuret_formation Biuret Formation urea_decomp1->biuret_formation gas2 NH3 + HNCO urea_decomp1->gas2 biuret_decomp Biuret Decomposition (>190 °C) biuret_formation->biuret_decomp Heat cya_formation Cyanuric Acid Formation biuret_decomp->cya_formation gas3 Further NH3 + HNCO biuret_decomp->gas3 cya_decomp Cyanuric Acid Decomposition (>250 °C) cya_formation->cya_decomp Heat final_products Melamine, Ammelide, etc. cya_decomp->final_products final_gases NH3 + CO2 cya_decomp->final_gases G Workflow for Thermal Analysis of Urea Sulfate start Start: Urea Sulfate Sample sample_prep Sample Preparation (Grinding, Weighing) start->sample_prep tga_analysis TGA Analysis (ASTM E1131) sample_prep->tga_analysis dsc_analysis DSC Analysis (ASTM E1269) sample_prep->dsc_analysis ega_analysis Evolved Gas Analysis (EGA) (e.g., TGA-MS/FTIR) tga_analysis->ega_analysis Optional Coupling tga_data TGA Data (Mass Loss vs. Temp) tga_analysis->tga_data dsc_data DSC Data (Heat Flow vs. Temp) dsc_analysis->dsc_data ega_data EGA Data (Gas Composition vs. Temp) ega_analysis->ega_data data_integration Data Integration and Interpretation tga_data->data_integration dsc_data->data_integration ega_data->data_integration decomp_pathway Determine Decomposition Pathway data_integration->decomp_pathway kinetic_analysis Kinetic Analysis data_integration->kinetic_analysis final_report Final Report decomp_pathway->final_report kinetic_analysis->final_report

References

Exploratory

Solubility of Urea Sulfate in Organic Solvents: A Technical Guide for Researchers

Disclaimer: Publicly available quantitative data on the solubility of urea (B33335) sulfate (B86663) in various organic solvents is exceptionally scarce. This guide provides a framework for understanding its potential so...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative data on the solubility of urea (B33335) sulfate (B86663) in various organic solvents is exceptionally scarce. This guide provides a framework for understanding its potential solubility characteristics and offers detailed experimental protocols for its determination. For illustrative purposes, solubility data for urea, a related compound, is presented.

Introduction

Urea sulfate, the salt formed from urea and sulfuric acid, is a compound of interest in agricultural and chemical industries.[1][2] Its utility in various applications is intrinsically linked to its solubility profile in different solvent systems. While its properties in aqueous solutions are relevant for its use as a fertilizer, its behavior in organic solvents is crucial for applications in chemical synthesis, formulation development, and purification processes.[3] This technical guide addresses the solubility of urea sulfate in common organic solvents, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for its assessment. Given the limited direct data, this document focuses on robust experimental protocols to enable researchers to generate reliable solubility data in their own laboratories.

Solubility Data (Illustrative)

SolventTemperature (°C)Solubility
Methanol20~159.3 g/L
Ethanol20-25~50 g/L
Acetone-Sparingly soluble
Dimethyl Sulfoxide (DMSO)20-30~400 g/L

Note: This data is for urea and is intended for illustrative purposes only. The actual solubility of urea sulfate must be determined experimentally.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of urea sulfate in an organic solvent of interest. The gravimetric method is a classic and reliable approach, while the spectroscopic method offers higher throughput and sensitivity.

Gravimetric Method

This method determines solubility by measuring the mass of the solute dissolved in a known mass of a saturated solution.[4][5]

3.1.1 Materials and Equipment

  • Urea sulfate (solid)

  • Organic solvent of choice (e.g., methanol, ethanol, acetone, DMSO)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Pipettes

  • Pre-weighed evaporation dishes or beakers

  • Oven or vacuum oven

3.1.2 Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid urea sulfate to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The time required may vary and should be determined by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[4]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed (tared) evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

    • Place the dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the urea sulfate. The stability of urea sulfate at different temperatures should be considered.

    • Continue drying until a constant mass is achieved, indicating all the solvent has been removed.

    • Cool the dish in a desiccator and weigh it to determine the mass of the dissolved urea sulfate.

3.1.3 Calculation The solubility can be expressed in various units, such as g/100 g of solvent or g/L of solvent.

  • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of the dissolved urea sulfate = (Mass of dish + dry solid) - (Mass of empty dish)

  • Mass of the solvent = (Mass of the saturated solution) - (Mass of the dissolved urea sulfate)

  • Solubility ( g/100 g solvent) = (Mass of dissolved urea sulfate / Mass of the solvent) x 100

UV-Vis Spectroscopic Method

This method is suitable if urea sulfate has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region. It relies on Beer-Lambert's law to determine the concentration of the solute.[7]

3.2.1 Materials and Equipment

  • All materials from the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks

3.2.2 Procedure

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of urea sulfate in the chosen solvent with a known concentration.

    • Perform serial dilutions to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of urea sulfate as described in the gravimetric method (steps 1.1 and 1.2).

    • After filtration, dilute a known volume of the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

3.2.3 Calculation

  • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

  • Solubility (g/L) = Concentration of saturated solution (mol/L) x Molar mass of urea sulfate ( g/mol )

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of urea sulfate solubility using the gravimetric method.

experimental_workflow Workflow for Gravimetric Solubility Determination of Urea Sulfate start Start add_excess Add excess urea sulfate to a known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant with a pre-warmed syringe settle->withdraw filter Filter through a 0.22 µm syringe filter into a pre-weighed evaporation dish withdraw->filter weigh_solution Weigh the dish with the saturated solution filter->weigh_solution evaporate Evaporate solvent in an oven until constant mass is achieved weigh_solution->evaporate weigh_solid Cool in a desiccator and weigh the dish with the dry solid evaporate->weigh_solid calculate Calculate solubility based on the mass of solute and solvent weigh_solid->calculate end End calculate->end

Caption: Gravimetric method workflow for solubility determination.

Conclusion

While direct data on the solubility of urea sulfate in organic solvents is lacking in the current literature, this guide provides the necessary tools for researchers to determine this crucial physicochemical property. The detailed gravimetric and spectroscopic protocols offer reliable and accurate methods for generating new data. The provided workflow and illustrative data for urea serve as a starting point for these investigations. Accurate solubility data is fundamental for the effective use of urea sulfate in various scientific and industrial applications, and it is hoped that this guide will facilitate the generation of this much-needed information.

References

Foundational

Urea-Sulfate Adducts: A Technical Guide to Formation, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction Urea-sulfate adducts are crystalline compounds formed through the non-covalent interaction of urea (B33335) and sulfuric acid. These adducts ar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea-sulfate adducts are crystalline compounds formed through the non-covalent interaction of urea (B33335) and sulfuric acid. These adducts are of significant interest due to their applications in various fields, including as fertilizer components and, notably, as intermediates in the pharmaceutical industry.[1] The formation of these adducts modifies the physicochemical properties of the parent molecules, leading to changes in stability, solubility, and reactivity. This guide provides an in-depth overview of the formation, characterization, and experimental protocols related to urea-sulfate adducts, with a focus on their role as building blocks in chemical synthesis.

Formation of Urea-Sulfate Adducts

Urea, with its carbonyl group and two amine groups, can act as a Lewis base, readily reacting with strong acids like sulfuric acid to form stable adducts. The most common stoichiometric ratios for urea-sulfate adducts are 1:1 (ureahydrogen sulfate) and 2:1 (urea-sulfate).[2] The formation is an exothermic acid-base reaction where the urea molecule is protonated by the sulfuric acid.

The reaction can be represented as:

  • 1:1 Adduct (Urea-hydrogen sulfate): CO(NH₂)₂ + H₂SO₄ → [CO(NH₂)₂H]⁺[HSO₄]⁻

  • 2:1 Adduct (Urea-sulfate): 2CO(NH₂)₂ + H₂SO₄ → [(CO(NH₂)₂)₂H]⁺[HSO₄]⁻ (or other structural arrangements)

The formation can be achieved through several methods, primarily categorized as anhydrous and aqueous preparations.

Anhydrous Formation

In the anhydrous method, solid urea is directly reacted with 100% sulfuric acid (monohydrate).[2] The reaction is highly exothermic and requires careful temperature control. The process typically yields a melt of the urea-sulfate adduct, which is then cooled to obtain the solid product. The stability of the resulting adduct is sensitive to the presence of water or free sulfur trioxide, which can be introduced if the sulfuric acid is not precisely 100%.[2]

Aqueous Formation

Urea-sulfate adducts can also be prepared in an aqueous medium. In this method, urea is added to an aqueous solution of sulfuric acid with stirring.[2] The adduct crystallizes out of the solution and can then be isolated by filtration and drying. This method is often employed for industrial-scale production.[3]

Quantitative Data on Adduct Formation

The efficiency and kinetics of urea-sulfate adduct formation are influenced by several factors, including temperature, reactant molar ratio, and the presence of a solvent. While much of the detailed quantitative data in the literature pertains to the related formation of urea-calcium sulfate (B86663) adducts, modeling studies have provided insights into the urea-sulfuric acid reaction.

Table 1: Kinetic Parameters for Urea Conversion in the Presence of Sulfuric Acid[4]
ParameterValueConditions
Reaction Rate Constant (k)1 x 10⁻⁵ s⁻¹H₂SO₄ to Urea Ratio: 1.5
Time for Full Conversion~10 hoursH₂SO₄ to Urea Ratio: 1.5
Time for Full Conversion~3 hoursH₂SO₄ to Urea Ratio: 10
Table 2: Temperature Parameters for Urea-Sulfate Adduct Synthesis[5][6]
ParameterTemperature Range (°C)Method
Reaction Temperature (Anhydrous)70 - 100Direct reaction of solid urea and 100% H₂SO₄
Reaction Temperature (Aqueous)~50Urea added to aqueous H₂SO₄
Urea Melting Temperature75 - 117In the presence of sulfuric acid for granulation
Sulfuric Acid Preheating Temperature60 - 100For reaction with urea solution
Incipient Decomposition Temperature68 - 80 (155 - 176 °F)For concentrated urea-sulfuric acid compositions

Experimental Protocols

Synthesis of Urea-Sulfate Adduct (1:1) - Anhydrous Method[2]
  • Preparation: In a well-ventilated fume hood, place a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe.

  • Cooling: Circulate a coolant through the reactor jacket to maintain a temperature between 0-5 °C.

  • Reactant Addition: Slowly add 98 g (1.0 mol) of 100% sulfuric acid to the reactor.

  • Reaction: While stirring vigorously, add 60 g (1.0 mol) of solid urea in small portions, ensuring the temperature does not exceed 100 °C (preferably maintained between 70-100 °C).

  • Melt Formation: Continue stirring until a homogenous melt is formed.

  • Solidification: Cool the melt to room temperature to allow for solidification.

  • Product Isolation: The resulting solid is the urea-sulfate adduct, which can be comminuted (ground) to a powder if desired.

Characterization of Urea-Sulfate Adducts
  • Sample Preparation: Mix a small amount of the finely ground adduct with dry potassium bromide (KBr) and press into a pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Observations:

    • Broadening and shifting of the N-H stretching vibrations (3500-3300 cm⁻¹) due to hydrogen bonding.

    • A shift in the C=O stretching frequency (amide I band, typically around 1680 cm⁻¹) to lower wavenumbers, indicating the protonation of the carbonyl oxygen.

    • Appearance of characteristic peaks for the hydrogen sulfate (HSO₄⁻) ion, including S=O and S-O stretching vibrations.

  • Instrumentation: Use a simultaneous thermal analyzer (STA) or separate thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) instruments.

  • Sample Preparation: Place 5-10 mg of the adduct in an alumina (B75360) or platinum crucible.

  • TGA Analysis: Heat the sample from room temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Monitor the mass loss as a function of temperature.

  • DSC Analysis: Heat the sample under similar conditions as the TGA analysis and monitor the heat flow to and from the sample.

  • Expected Observations:

    • The TGA thermogram will show the decomposition temperature of the adduct.

    • The DSC thermogram will reveal endothermic or exothermic events such as melting, decomposition, and phase transitions. The melting point of the adduct is expected to be different from that of pure urea.

Visualizations: Mechanisms and Workflows

Reaction Mechanism of Urea-Sulfate Adduct Formation

G cluster_reactants Reactants cluster_process Reaction Step cluster_products Products Urea Urea Protonation Protonation Urea->Protonation Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Protonation Proton Transfer Protonated_Urea Protonated Urea [CO(NH2)2H]+ Protonation->Protonated_Urea Hydrogen_Sulfate Hydrogen Sulfate [HSO4]- Protonation->Hydrogen_Sulfate Urea_Sulfate_Adduct Urea-Sulfate Adduct Protonated_Urea->Urea_Sulfate_Adduct Ionic Interaction Hydrogen_Sulfate->Urea_Sulfate_Adduct Ionic Interaction

Caption: Mechanism of Urea-Sulfate Adduct Formation.

Experimental Workflow for Synthesis and Characterization

G Start Start Reactants Urea and Sulfuric Acid Start->Reactants Reaction Controlled Temperature Reaction Reactants->Reaction Solidification Cooling and Solidification Reaction->Solidification Product Urea-Sulfate Adduct Solidification->Product Characterization Characterization Product->Characterization FTIR FTIR Spectroscopy Characterization->FTIR TGA_DSC TGA/DSC Analysis Characterization->TGA_DSC Data_Analysis Data Analysis and Interpretation FTIR->Data_Analysis TGA_DSC->Data_Analysis End End Data_Analysis->End

Caption: Synthesis and Characterization Workflow.

Role in Pharmaceutical Synthesis

G cluster_synthesis Pharmaceutical Synthesis Urea_Sulfate Urea-Sulfate Adduct (Intermediate) Reaction_Step Chemical Transformation Urea_Sulfate->Reaction_Step Other_Reactants Other Reactants Other_Reactants->Reaction_Step API Active Pharmaceutical Ingredient (API) Reaction_Step->API

Caption: Urea-Sulfate Adduct as a Pharmaceutical Intermediate.

Applications in Drug Development

The urea functional group is a key component in numerous approved drugs due to its ability to form stable hydrogen bonds with biological targets.[4][5] While urea-sulfate adducts themselves are not typically the final active pharmaceutical ingredient (API), they serve as important pharmaceutical intermediates.[1] Their utility lies in providing a stable, solid, and easily handleable source of protonated urea or for introducing the urea moiety into a more complex molecule during a multi-step synthesis. The use of such intermediates is crucial for ensuring the purity, consistency, and safety of the final drug product.[1]

Conclusion

Urea-sulfate adducts are well-defined chemical entities with straightforward formation pathways. Their characterization through standard analytical techniques such as FTIR and thermal analysis confirms their structure and stability. For drug development professionals, understanding the properties and synthesis of these adducts is valuable, particularly when they are employed as key intermediates in the synthesis of complex pharmaceutical molecules. The controlled formation and handling of these adducts contribute to the overall quality and efficiency of the drug manufacturing process.

References

Exploratory

Quantum Chemical Calculations of Urea Sulfate: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of urea (B33335) sulfate (B86663). It delves into the structural properties, vibrational an...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of urea (B33335) sulfate (B86663). It delves into the structural properties, vibrational analysis, electronic characteristics, and reaction mechanisms of urea-sulfate systems, drawing upon data from various computational and experimental studies. This document aims to serve as a valuable resource for researchers employing computational methods to investigate urea-containing compounds, particularly in the context of materials science and drug development.

Introduction

Urea and sulfates are fundamental chemical entities with widespread applications, from fertilizers in agriculture to key components in pharmaceutical formulations.[1] The interaction between urea and sulfate ions can lead to the formation of co-crystals and complexes with unique physicochemical properties.[2][3][4] Understanding these interactions at a molecular level is crucial for designing novel materials and for elucidating the role of such systems in biological and chemical processes. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the intricacies of these systems, providing insights that complement experimental findings.[5][6][7] This guide summarizes key computational approaches and findings related to the quantum chemical analysis of urea sulfate.

Crystal Structure and Optimized Geometry

The precise determination of the crystal structure is the foundational step for any quantum chemical calculation. For urea-sulfate systems, X-ray diffraction (XRD) is the primary experimental technique for structure elucidation.[2][4][8] Computational methods, such as DFT, are then employed to optimize the experimental geometry, providing a refined understanding of bond lengths, bond angles, and dihedral angles in the gaseous phase or in solution.

Experimental Determination of Crystal Structure

The crystal structure of calcium sulfate-urea, CaSO₄·4(CO(NH₂)₂), has been determined using X-ray diffractometry. The crystals are pseudotetragonal and feature linear chains of CaSO₄.[2][4] Similarly, various magnesium sulfate-urea-hydrate complexes have been characterized, revealing the coordination of urea and water molecules around the magnesium ion.[3]

Computational Geometry Optimization

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to obtain the optimized molecular geometry.[6][9] These calculations provide theoretical values for key structural parameters that can be compared with experimental data.

Table 1: Comparison of Selected Experimental and Theoretical Structural Parameters for Urea and Urea-Sulfate Complexes.

ParameterExperimental Value (Urea)Theoretical Value (Urea)Experimental Value (CaSO₄·4(Urea))
C=O Bond Length (Å)1.2621.218Varies per urea molecule
C-N Bond Length (Å)1.3341.383Varies per urea molecule
N-H Bond Length (Å)1.0031.013Varies per urea molecule
O-C-N Angle (°)121.8121.9Varies per urea molecule
N-C-N Angle (°)116.4116.2Varies per urea molecule

Note: The theoretical values for urea are typically calculated for an isolated molecule in the gas phase. Experimental values for urea are from neutron diffraction data. Structural parameters for CaSO₄·4(Urea) show variations among the four urea molecules in the asymmetric unit.[10]

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra.[11][12][13]

Experimental Vibrational Analysis

Experimental FTIR spectra of urea-containing compounds show characteristic bands for N-H, C=O, and C-N stretching and bending vibrations. For instance, in a urea thiourea (B124793) sodium sulphate crystal, strong absorption bands in the region of 3170–3390 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the NH₂ group.[8]

Theoretical Vibrational Frequency Calculations

DFT calculations are widely used to compute the harmonic vibrational frequencies.[12] These calculated frequencies are often scaled by an empirical factor to better match experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions.

Table 2: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Urea.

Vibrational ModeExperimental FrequencyCalculated Frequency (Scaled)Assignment
ν(N-H) asymmetric34403560Asymmetric N-H stretch
ν(N-H) symmetric33403440Symmetric N-H stretch
ν(C=O)16831690C=O stretch
δ(NH₂) scissoring16261630NH₂ scissoring
ν(C-N) asymmetric14641470Asymmetric C-N stretch
ν(C-N) symmetric10011010Symmetric C-N stretch

Note: The calculated frequencies can vary depending on the level of theory and basis set used.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[14] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[15][16]

Calculation of Frontier Molecular Orbitals

The energies of the HOMO and LUMO are calculated using quantum chemical methods. These calculations reveal the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), can influence the HOMO and LUMO energies.[17][18]

Table 3: Calculated HOMO, LUMO, and Energy Gap for Urea in Different Solvents.

SolventHOMO (a.u.)LUMO (a.u.)Energy Gap (eV)
Gas Phase-0.31457-0.053197.11
Chloroform-0.32290-0.041557.66
Acetone-0.32608-0.038727.82
Ethanol-0.32627-0.038587.83
Water-0.32690-0.038147.86

Data adapted from calculations using DFT with the WP04 functional and aug-cc-pVTZ basis set.[18]

Reaction Mechanism Studies

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the sulfonation of urea.[19][20] By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of the reaction pathway.[21][22]

Sulfonation of Urea in Oleum (B3057394)

The reaction of urea with sulfuric acid or oleum is important for the synthesis of sulfamic acid.[1] DFT calculations have been used to model the sulfonation mechanism, with the HSO₃⁺ cation identified as the true sulfonating agent.[19][20] The calculations reveal the formation of various pre-reaction complexes and intermediates, with isocyanic acid being a key stable intermediate.[19][20]

Activation Energies and Reaction Pathways

Computational studies have determined the activation energies for different elementary steps in the sulfonation of urea.[19][20] The influence of the solvent (e.g., 100% sulfuric acid) on the reaction mechanism and activation barriers has also been investigated using continuum solvation models like D-PCM and COSMO.[19][20]

Methodologies and Protocols

Geometry Optimization and Frequency Calculations
  • Software: Gaussian, ORCA, etc.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP, M06-2X, etc.

  • Basis Set: 6-311++G(d,p), aug-cc-pVTZ, etc.

  • Procedure:

    • Construct the initial molecular geometry of the urea-sulfate complex.

    • Perform a geometry optimization calculation to find the minimum energy structure.

    • Verify that the optimized structure corresponds to a true minimum by performing a frequency calculation (no imaginary frequencies).

    • Analyze the output to obtain optimized bond lengths, angles, and vibrational frequencies.

HOMO-LUMO Analysis
  • Software: Gaussian, GaussView, etc.

  • Method: Use the optimized geometry from the previous step.

  • Procedure:

    • Perform a single-point energy calculation on the optimized structure.

    • Extract the energies of the HOMO and LUMO from the output file.

    • Visualize the molecular orbitals using software like GaussView to understand their spatial distribution.

Reaction Pathway Analysis
  • Software: Gaussian, ORCA, etc.

  • Method: DFT with a suitable functional and basis set.

  • Procedure:

    • Identify the reactants and products of the reaction.

    • Propose a plausible reaction mechanism with intermediates and transition states.

    • Perform geometry optimizations for all stationary points (reactants, products, intermediates).

    • Locate the transition state structures using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

    • Verify the transition states by frequency calculations (one imaginary frequency).

    • Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the correct reactants and products.

    • Calculate the activation energies and reaction enthalpies.

Visualizations

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Analysis & Output Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization Initial_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy Geometry_Optimization->Single_Point_Energy Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Vibrational Spectra Frequency_Calculation->Vibrational_Spectra Electronic_Properties Electronic Properties (HOMO/LUMO) Single_Point_Energy->Electronic_Properties

Caption: A general workflow for quantum chemical calculations.

Reaction_Mechanism_Workflow Reactants Reactants (Urea + H₂SO₄) TS Transition State Reactants->TS Activation Energy Products Products (e.g., Sulfamic Acid + H₂O) Intermediate Intermediate (e.g., Isocyanic Acid) TS->Intermediate Intermediate->Products

References

Foundational

Urea Sulfate: A Comprehensive Technical Review of its Chemistry, Synthesis, and Applications

Abstract Urea (B33335) sulfate (B86663), a salt formed from the reaction of urea and sulfuric acid, is a compound with significant industrial and agricultural applications. This technical guide provides a detailed litera...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Urea (B33335) sulfate (B86663), a salt formed from the reaction of urea and sulfuric acid, is a compound with significant industrial and agricultural applications. This technical guide provides a detailed literature review of urea sulfate, covering its chemical and physical properties, synthesis methodologies, and diverse applications. The document summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and utilizes visualizations to illustrate reaction pathways and experimental workflows, serving as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction

Urea, the first organic compound synthesized from inorganic materials, is a versatile molecule with wide-ranging applications in agriculture, industry, and medicine.[1] When reacted with strong acids like sulfuric acid, it forms salts such as urea sulfate. This compound combines the properties of both urea and sulfuric acid, making it a valuable chemical intermediate and a product with unique characteristics. It is primarily known for its use as a fertilizer, providing both nitrogen and sulfur to plants.[2][3] This review aims to consolidate the current knowledge on urea sulfate, focusing on its chemistry, synthesis, and key applications.

Synthesis of Urea Sulfate

The primary method for synthesizing urea sulfate involves the direct reaction of urea with sulfuric acid.[4][5] This is an exothermic reaction that needs to be controlled, often by cooling, to ensure safety and prevent unwanted side reactions.[4] The process is typically carried out in an industrial setting where urea is dissolved in water and then slowly mixed with concentrated sulfuric acid.[4] The resulting urea sulfate is then filtered, standardized, and packaged.[4]

There are variations in the synthesis process depending on the desired final product. For instance, in the production of urea ammonium (B1175870) sulfate (UAS) fertilizers, ammonia (B1221849) is reacted with sulfuric acid in a urea solution.[6][7] This reaction can be carried out in a pipe reactor where the heat of the exothermic reaction can be used to concentrate the resulting UAS solution.[6][7]

A general representation of the synthesis is the reaction between urea and sulfuric acid.

Synthesis_of_Urea_Sulfate Urea Urea CO(NH₂)₂ Urea_Sulfate Urea Sulfate CH₆N₂O₅S Urea->Urea_Sulfate + H₂SO₄ Sulfuric_Acid Sulfuric Acid H₂SO₄ Sulfuric_Acid->Urea_Sulfate

Figure 1: General Synthesis of Urea Sulfate.

Chemical and Physical Properties

Urea sulfate exists in different stoichiometric ratios, primarily as a 1:1 and 2:1 salt of urea and sulfuric acid.[8][9] The properties can vary depending on this ratio. The following tables summarize the key chemical and physical properties of urea sulfate.

Table 1: Chemical Properties of Urea Sulfate

PropertyValueSource
Molecular Formula (1:1)CH₆N₂O₅S[2][8][10]
Molecular Formula (2:1)C₂H₁₀N₄O₆S[11]
Molecular Weight (1:1)158.13 g/mol [2][8]
Molecular Weight (2:1)218.189 g/mol [11]
IUPAC Name (1:1)sulfuric acid;urea[8]
InChI (1:1)InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4)[2][8]
InChIKey (1:1)SSBRSHIQIANGKS-UHFFFAOYSA-N[2][8]
SMILES (1:1)C(=O)(N)N.OS(=O)(=O)O[8]

Table 2: Physical Properties of Urea Sulfate

PropertyValueSource
Physical StateVariable colored solid (white, pink, green depending on purity); often a green liquid in products.[4]
Boiling Point (2:1)330ºC at 760mmHg[11]
Flash Point (2:1)338.1ºC[11]
Vapor Pressure (2:1)3.35E-05mmHg at 25°C[11]
SolubilityBelieved to be water-soluble due to its use in liquid fertilizers.[5]

Applications

Urea sulfate has a range of applications, primarily driven by its nitrogen and sulfur content, as well as its acidic nature.

  • Agriculture: The most significant application of urea sulfate is as a fertilizer.[2] It provides nitrogen, essential for plant growth, and sulfur, which is crucial for the synthesis of chlorophyll (B73375) and various metabolic processes.[12] It is used in various formulations, including water-soluble powders and granules.[4]

  • Industrial Applications: Urea is a raw material for the manufacture of urea-formaldehyde resins, which are used in adhesives, particleboard, and molded products.[1][13][14]

  • Emission Control: In automotive applications, urea solutions (as Diesel Exhaust Fluid) are used in Selective Catalytic Reduction (SCR) systems to convert harmful nitrogen oxides (NOx) from diesel emissions into nitrogen and water.[1][14]

  • Chemical Intermediate: Urea sulfate can serve as a chemical intermediate in various industrial processes.

  • Other Uses: It has also been used as a corrosion inhibitor, anti-scaling agent, ion exchange agent, and cleaning agent.[8]

Reaction Mechanisms and Pathways

Sulfonation of Urea

The reaction between urea and oleum (B3057394) (fuming sulfuric acid) to produce sulfamic acid has been studied. The true sulfonating agent is considered to be the HSO₃⁺ cation. The reaction proceeds through the formation of reactive complexes between the nitrogen atom of urea and the sulfur of the HSO₃⁺. The first stable intermediate is isocyanic acid, which then reacts with sulfuric acid.[15]

Thermal Decomposition of Urea

The thermal decomposition of urea is a complex process that varies with conditions. When heated, molten urea can decompose into ammonia and isocyanic acid.[16][17] The isocyanic acid can then react with undecomposed urea to form biuret (B89757) and triuret.[16][17] At higher temperatures, these compounds further decompose.

Thermal_Decomposition_of_Urea Urea Urea CO(NH₂)₂ Ammonia Ammonia NH₃ Urea->Ammonia Heat (>160°C) Isocyanic_Acid Isocyanic Acid HNCO Urea->Isocyanic_Acid Heat (>160°C) Biuret Biuret NH₂CONHCONH₂ Urea->Biuret + HNCO Isocyanic_Acid->Biuret Triuret Triuret NH₂CONHCONHCONH₂ Isocyanic_Acid->Triuret Biuret->Triuret + HNCO

Figure 2: Thermal Decomposition Pathway of Urea.

Experimental Protocols

Synthesis of Hydrazine (B178648) Sulfate from Urea (Hoffmann Degradation)

This protocol describes a related synthesis that utilizes urea. While not a direct synthesis of urea sulfate, it illustrates a common type of reaction involving urea.

Materials:

Procedure:

  • Prepare a solution of urea and gelatin in water. Heating may be required to dissolve the solids.[18]

  • Cool a bleach solution in an ice bath.

  • Add the urea solution to the cold bleach solution at once. Frothing will occur due to the evolution of carbon dioxide.[18] This is the Hoffmann degradation reaction, which proceeds through an isocyanate intermediate.[18][19]

  • Heat the reaction mixture to approximately 85°C until the evolution of bubbles ceases.[18]

  • Cool the reaction mixture in an ice bath to 5°C.[18]

  • Slowly and carefully add the 50% sulfuric acid solution in small portions with continuous stirring.[18][19] The acid will first neutralize the excess sodium hydroxide and then react with sodium carbonate (formed from CO₂ and NaOH), causing more gas evolution.[19]

  • Once the carbonate is neutralized, further addition of sulfuric acid will cause the precipitation of hydrazine sulfate.[18][19]

  • Isolate the hydrazine sulfate precipitate by filtration.

Colorimetric Determination of Urea

This protocol outlines a common method for quantifying urea concentration.

Principle: The reaction between diacetyl monoxime and urea in the presence of strong acids (sulfuric and phosphoric acid), thiosemicarbazide, and ferric chloride produces a pink-colored chromophore with a maximum absorbance at 520 nm. The absorbance is proportional to the urea concentration.[20]

Materials:

  • Diacetyl monoxime

  • Thiosemicarbazide

  • Sulfuric acid

  • Phosphoric acid

  • Ferric chloride

  • Urea standard solutions

  • Spectrophotometer

  • Test tubes or cuvettes

Procedure Workflow:

Urea_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Reagent Prepare Mixed Color Reagent (Diacetyl Monoxime, Thiosemicarbazide, Acids, Ferric Chloride) Mix_Reagents Mix Sample/Standard with Mixed Color Reagent Prepare_Reagent->Mix_Reagents Prepare_Standards Prepare Urea Standard Solutions of Known Concentrations Prepare_Standards->Mix_Reagents Prepare_Sample Prepare Sample Solution (e.g., Dilute Urine) Prepare_Sample->Mix_Reagents Incubate Incubate at Room Temperature or 37°C for a Set Time Mix_Reagents->Incubate Measure_Absorbance Read Absorbance at 600 nm against a Reagent Blank Incubate->Measure_Absorbance Create_Curve Plot Absorbance vs. Concentration for Standards to Create Calibration Curve Measure_Absorbance->Create_Curve Determine_Concentration Determine Urea Concentration in Sample from its Absorbance and the Calibration Curve Create_Curve->Determine_Concentration

Figure 3: Workflow for Colorimetric Determination of Urea.

Safety and Toxicology

Urea sulfate is a corrosive substance that can cause skin and eye irritation, and serious eye damage.[21] Animal studies have shown it to be harmful if swallowed.[21] Inhalation of mists or sprays can irritate the respiratory tract, and prolonged skin contact may cause dermatitis.[21] Hazardous decomposition products formed under fire conditions include sulfur oxides.[21] While urea itself has low toxicity, severe poisoning, though rare in humans, can occur from ingesting large amounts of urea-containing fertilizers, leading to symptoms like nausea, vomiting, and methemoglobinemia.[22]

Urea Sulfate in Drug Development

The urea functional group is a privileged scaffold in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets.[23][24] Numerous approved drugs contain a urea or thiourea (B124793) moiety.[23] For example, Sorafenib and Lenvatinib are urea-based kinase inhibitors used in cancer therapy.[25][26] The urea scaffold's structural and synthetic versatility allows for extensive modification to tune the druggability of new chemical entities.[25] While urea sulfate itself is not a prominent therapeutic agent, the study of urea derivatives is a significant area in drug discovery.

Conclusion

Urea sulfate is a chemically significant compound with a strong foothold in the agricultural sector as a dual-nutrient fertilizer. Its synthesis is a straightforward, albeit exothermic, industrial process. The chemical and physical properties of urea sulfate are well-characterized, providing a solid foundation for its various applications. Beyond its primary use in agriculture, it finds utility in emission control and as an industrial chemical. The underlying chemistry of urea and its reactions, such as thermal decomposition and its role as a scaffold in drug design, highlight the broader importance of this class of compounds. This guide has provided a comprehensive overview of the current state of knowledge on urea sulfate, offering valuable insights for researchers and professionals in chemistry and related fields.

References

Exploratory

The Genesis and Evolution of Urea-Sulfuric Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The reaction between urea (B33335) and sulfuric acid, a cornerstone of industrial and agricultural chemistry, gives rise to a series of adducts...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between urea (B33335) and sulfuric acid, a cornerstone of industrial and agricultural chemistry, gives rise to a series of adducts with unique properties and applications. This technical guide delves into the discovery, history, and fundamental characteristics of urea-sulfuric acid compounds. It provides a comprehensive overview of their synthesis, physicochemical properties, and the analytical methods used for their characterization, tailored for a scientific audience. While these compounds are primarily utilized in industrial and agricultural sectors, this guide also explores the broader context of urea's role in biological systems and drug development, highlighting potential avenues for future research.

A Historical Perspective: From Early Observations to Industrial Significance

The formation of compounds from the interaction of urea and various acids was first noted by D. F. du Toit in 1914, who observed that urea forms stable compounds with several acids, including sulfuric acid.[1][2] This initial discovery laid the groundwork for future investigations into the nature of these adducts. In 1934, L. H. Dalman expanded on this early work by studying the phase relationships within the ternary system of urea, sulfuric acid, and water, providing foundational thermodynamic data.[3]

The mid-20th century saw a surge in interest in urea-sulfuric acid compounds, primarily driven by their potential applications in agriculture as a source of nitrogen and sulfur for fertilizers.[1] The highly exothermic nature of the reaction between urea and sulfuric acid presented significant challenges for large-scale industrial production, necessitating the development of controlled manufacturing processes to manage heat and prevent the formation of undesirable byproducts such as sulfamic acid and ammonium (B1175870) sulfamate.[2][4] Numerous patents from this era detail various methods for the production of stable, concentrated solutions and solid forms of urea-sulfuric acid adducts, highlighting the growing commercial importance of these compounds.[2][3][4]

The Core Compounds: Urea-Sulfate and Diurea-Sulfate

The reaction of urea with sulfuric acid primarily yields two stable adducts, the formation of which is dependent on the molar ratio of the reactants.

  • Urea Hydrogen Sulfate (B86663) (Urea-Sulfate) (1:1 Adduct): Formed when one mole of urea reacts with one mole of sulfuric acid. This compound is also referred to as monocarbamide dihydrogen sulfate.

  • Diurea Sulfate (2:1 Adduct): Formed from the reaction of two moles of urea with one mole of sulfuric acid.

These adducts are often described as clathrates, where the urea molecules form a crystalline lattice that encapsulates the sulfuric acid.[5] This structure is key to their stability and handling properties compared to sulfuric acid alone.

Quantitative Data Summary

The following tables summarize the available quantitative data for the primary urea-sulfuric acid compounds. It is important to note that some of the reported values in the literature show variability, which may be attributed to different experimental conditions and purities of the compounds.

Table 1: Physicochemical Properties of Urea-Sulfuric Acid Adducts

PropertyUrea Hydrogen Sulfate (1:1)Diurea Sulfate (2:1)Source(s)
Molecular Formula CH₆N₂O₅SC₂H₁₀N₄O₆S[6][7]
Molecular Weight ( g/mol ) 158.13218.19[6][7]
Melting Point (°C) 7080[3]
Boiling Point (°C) 140 (at 101.325 kPa)Not available[7]
Density (g/cm³) 1.508 (at 20°C)Not available[7]
Water Solubility 50 g/L (at 20°C)High (qualitative)[7]

Table 2: Spectroscopic Data (Characteristic Peaks)

Spectroscopic MethodUrea Hydrogen Sulfate (1:1)Diurea Sulfate (2:1)Source(s)
FTIR (cm⁻¹) Characteristic peaks for N-H, C=O, C-N, and S-O stretching and bending vibrations are expected. Specific spectra for the pure adduct are available in spectral databases.Similar to the 1:1 adduct, with potential shifts in peak positions and intensities reflecting the different molar ratio.[6][8]
¹H NMR (ppm) A single peak for the amine protons is expected, the chemical shift of which would be influenced by the acidic environment.A single peak for the amine protons is expected, likely with a different chemical shift compared to the 1:1 adduct.[9][10][11]

Experimental Protocols

The synthesis of urea-sulfuric acid compounds is a highly exothermic process that requires careful control of temperature. The following are generalized laboratory-scale protocols for the preparation of the 1:1 and 2:1 adducts.

Synthesis of Urea Hydrogen Sulfate (1:1 Adduct)

Materials:

  • Urea (solid)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Place a calculated amount of concentrated sulfuric acid into a reaction vessel equipped with a stirrer.

  • Cool the sulfuric acid in an ice bath to maintain a low temperature.

  • Slowly and portion-wise, add an equimolar amount of solid urea to the cooled and stirring sulfuric acid.

  • Monitor the temperature of the reaction mixture closely and maintain it below 100°C (preferably between 70°C and 100°C) by adjusting the rate of urea addition and the cooling.[3]

  • After the addition is complete, continue stirring the mixture until a homogenous melt is formed.

  • Cool the melt to room temperature to allow the urea hydrogen sulfate to solidify.

  • The resulting solid can be crushed into a powder for storage and further use.

Synthesis of Diurea Sulfate (2:1 Adduct)

Materials:

  • Urea (solid)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Follow the same initial setup as for the 1:1 adduct, placing a calculated amount of concentrated sulfuric acid in a cooled reaction vessel.

  • Slowly add solid urea to the stirring sulfuric acid in a 2:1 molar ratio (urea:sulfuric acid).

  • Maintain the reaction temperature below 100°C throughout the addition process.[3]

  • Once all the urea has been added, continue stirring until a uniform melt is achieved.

  • Cool the reaction mixture to induce crystallization of the diurea sulfate.

  • The solid product can be collected and, if necessary, recrystallized for purification.

Crystallization and Purification

Urea-sulfuric acid adducts can be purified by crystallization. The solid adduct can be dissolved in a minimal amount of hot water and then allowed to cool slowly, leading to the formation of crystals.[3] The crystals can then be collected by filtration, washed with a small amount of cold solvent (e.g., ethanol), and dried. The choice of solvent and crystallization conditions can influence the crystal size and purity.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the synthesis of urea-sulfuric acid compounds and a conceptual workflow for their preparation and analysis.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Urea Urea (CO(NH₂)₂) Mixing Controlled Mixing (Exothermic Reaction) Urea->Mixing SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->Mixing UreaSulfate Urea Hydrogen Sulfate (1:1 Adduct) Mixing->UreaSulfate 1:1 Molar Ratio DiureaSulfate Diurea Sulfate (2:1 Adduct) Mixing->DiureaSulfate 2:1 Molar Ratio

Caption: Synthesis pathways for urea-sulfuric acid adducts.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 1. Weigh Reactants (Urea & H₂SO₄) Reaction 2. Controlled Reaction (Cooling & Stirring) Reactants->Reaction Solidification 3. Cooling & Solidification Reaction->Solidification Crystallization 4. Recrystallization Solidification->Crystallization Filtration 5. Filtration & Washing Crystallization->Filtration Drying 6. Drying Filtration->Drying MeltingPoint 7. Melting Point Drying->MeltingPoint Spectroscopy 8. FTIR & NMR MeltingPoint->Spectroscopy Analysis 9. Elemental Analysis Spectroscopy->Analysis

Caption: General experimental workflow for urea-sulfuric acid compounds.

Biological Significance and Drug Development Context

While urea-sulfuric acid compounds themselves have not been identified as key players in specific biological signaling pathways, the broader context of urea and its derivatives is of immense importance in biology and medicine.

Urea in Biological Systems

Urea is the primary nitrogenous waste product in mammals, synthesized in the liver via the urea cycle to detoxify ammonia. Its transport and concentration in the kidney are critical for water reabsorption and maintaining osmotic balance. High concentrations of urea are known to induce oxidative stress and can trigger cellular stress response pathways.

Urea Derivatives in Drug Discovery

The urea functional group is a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets, such as enzymes and receptors.[12] This property makes it a common feature in a wide range of approved drugs, including anticancer agents, antivirals, and antidiabetics.[12] The hydrogen bonding capabilities of the urea moiety contribute to high-affinity binding and can be modulated to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The simple adducts of urea and sulfuric acid are primarily valued for their industrial and agricultural applications. However, understanding their fundamental chemistry provides a basis for the synthesis of more complex urea derivatives that could have potential therapeutic applications. The acidic nature of the sulfate counter-ion could also be explored in the context of salt forms of urea-based active pharmaceutical ingredients.

Conclusion

The discovery and development of urea-sulfuric acid compounds have been driven by their practical applications, particularly in the fertilizer industry. The two primary adducts, urea hydrogen sulfate and diurea sulfate, are formed through a highly exothermic reaction that requires careful control. While their direct involvement in biological signaling pathways is not established, the fundamental chemistry of these compounds and the versatile nature of the urea scaffold continue to be of interest to researchers. This technical guide provides a consolidated resource for understanding the history, synthesis, and properties of these foundational chemical compounds, offering a springboard for further investigation and innovation in both industrial and scientific realms.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of Urea Sulfate

Audience: Researchers, scientists, and drug development professionals. Introduction: Urea (B33335) sulfate (B86663) is a salt formed from the reaction of urea and sulfuric acid. It is primarily utilized as a nitrogen and...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Urea (B33335) sulfate (B86663) is a salt formed from the reaction of urea and sulfuric acid. It is primarily utilized as a nitrogen and sulfur-rich fertilizer in agricultural applications.[1][2][3] The synthesis of urea sulfate is a straightforward acid-base reaction that can be adapted for a laboratory setting. This document provides a detailed protocol for the laboratory-scale synthesis of urea sulfate, drawing from established industrial production principles. The reaction involves the controlled mixing of urea and sulfuric acid.[2] While primarily used in agriculture, the study of such compounds can be of interest in various chemical and material science research settings.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of urea sulfate, based on a patented method. This data is intended to provide a starting point for laboratory-scale experimentation.

ParameterValueNotes
Urea Solution Temperature75-117 °CThe urea can be used in a molten state or as a concentrated aqueous solution.[4]
Sulfuric Acid Temperature60-100 °CThe sulfuric acid should be preheated before addition.[4]
Mass Ratio (Urea:Sulfuric Acid)11.83:1 to 2:1This ratio can be adjusted to control the nitrogen to sulfur ratio in the final product.[4]
PurityMin. 95%This is a typical purity for commercially available urea sulfate.[1]
Molecular Weight158.13 g/mol ---
Chemical FormulaCH₆N₂O₅S---

Experimental Protocol

This protocol describes the synthesis of urea sulfate on a laboratory scale.

Materials:

  • Urea (reagent grade)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice bath

  • Heating mantle or hot plate with magnetic stirring

  • Reaction flask (e.g., three-neck round-bottom flask)

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Urea Solution:

    • In a reaction flask, prepare a concentrated aqueous solution of urea. Alternatively, for a solvent-free approach, gently heat the urea until it melts (melting point of urea is ~133-135 °C, however, the reaction can be initiated at lower temperatures as indicated in the table).[4]

    • If preparing an aqueous solution, dissolve a stoichiometric amount of urea in a minimal amount of deionized water with stirring.

  • Reaction Setup:

    • Place the reaction flask in a heating mantle or on a hot plate with magnetic stirring. If conducting the reaction at lower temperatures to control the exotherm, place the flask in an ice bath.

    • Insert a thermometer into the flask to monitor the internal temperature.

    • Attach a dropping funnel to one of the necks of the flask.

  • Addition of Sulfuric Acid:

    • Carefully measure the required amount of concentrated sulfuric acid based on the desired stoichiometric ratio with urea.

    • Slowly add the concentrated sulfuric acid dropwise from the dropping funnel to the stirring urea solution or molten urea.[2]

    • Caution: The reaction between urea and sulfuric acid is exothermic.[2] Maintain a controlled temperature throughout the addition. For aqueous solutions, cooling may be necessary to prevent overheating.[2] For the molten urea method, the temperature should be maintained within the range specified in the data table.[4]

  • Reaction Completion and Crystallization:

    • After the complete addition of sulfuric acid, continue stirring the mixture for a period to ensure the reaction goes to completion. The reaction mixture will form a slurry or a solid mass.

    • Allow the mixture to cool to room temperature. If the product does not precipitate, cooling in an ice bath may induce crystallization.

  • Isolation and Purification of Urea Sulfate:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

    • Further wash the product with a suitable organic solvent, such as ethanol (B145695) or acetone, to aid in drying.

    • Dry the purified urea sulfate crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization:

    • Determine the yield of the synthesized urea sulfate.

    • Characterize the product using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram:

experimental_workflow prep_urea Prepare Urea Solution (Aqueous or Molten) reaction_setup Set up Reaction Flask (Stirring, Temperature Control) prep_urea->reaction_setup add_h2so4 Slowly Add Sulfuric Acid reaction_setup->add_h2so4 reaction Stir to Complete Reaction add_h2so4->reaction cool_crystallize Cool and Crystallize reaction->cool_crystallize filter_wash Filter and Wash Product cool_crystallize->filter_wash dry Dry Urea Sulfate Crystals filter_wash->dry characterize Characterize Product (Yield, MP, Spectroscopy) dry->characterize

Caption: Experimental workflow for the synthesis of urea sulfate.

Logical Relationship Diagram:

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Urea Urea (CH₄N₂O) Product Urea Sulfate (CH₆N₂O₅S) Urea->Product Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Product Temperature Controlled Temperature (Exothermic Reaction) Temperature->Product Stoichiometry Stoichiometric Ratio Stoichiometry->Product

Caption: Logical relationship of reactants and conditions for urea sulfate synthesis.

References

Application

Application Notes and Protocols for Urea Sulfate in Wood Modification and Preservation

Disclaimer: The application of urea (B33335) sulfate (B86663) for wood modification and preservation is a novel area with limited published research. The following application notes and protocols are synthesized from ava...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of urea (B33335) sulfate (B86663) for wood modification and preservation is a novel area with limited published research. The following application notes and protocols are synthesized from available literature on the constituent components (urea and sulfuric acid) and their reactions, as well as established principles of wood science. These are intended for research and development purposes and should be considered as a starting point for experimentation. All procedures should be conducted with appropriate safety precautions, including the use of personal protective equipment, in a well-ventilated area.

Introduction

Urea sulfate, a reaction product of urea and sulfuric acid, presents a potential avenue for wood modification and preservation. In other industries, such as agriculture, the reaction between urea and sulfuric acid is known to form stable, water-soluble compounds, sometimes described as clathrates, where the sulfuric acid is sequestered by the urea molecule.[1] This unique chemistry may offer a method for introducing both nitrogen and sulfur into the wood matrix in a controlled manner, potentially imparting enhanced properties.

The acidic nature of urea sulfate could catalyze reactions within the wood structure, such as the hydrolysis of hemicelluloses, which is a known mechanism for increasing the dimensional stability and decay resistance of wood.[2] Furthermore, the presence of urea might contribute to increased flexibility or act as a bulking agent within the cell wall.

These notes provide a theoretical framework and generalized experimental protocols for researchers and scientists interested in exploring the potential of urea sulfate as a wood modification and preservation agent.

Potential Mechanisms of Action

The interaction of urea sulfate with wood is hypothesized to occur through several mechanisms, which may act synergistically to improve wood properties.

  • Acid-Catalyzed Hydrolysis: Sulfuric acid is a strong acid that can catalyze the hydrolysis of the hemicellulose components of the wood cell wall.[3] This reduces the number of available hydroxyl groups, which are the primary sites for water absorption, thereby potentially improving dimensional stability.

  • Cell Wall Bulking: Urea molecules are small enough to penetrate the wood cell wall. Upon deposition within the cell wall, urea can act as a bulking agent, keeping the wood in a partially swollen state and thus reducing dimensional changes with variations in humidity.[4]

  • Cross-linking: While urea itself does not readily cross-link with wood components, the acidic conditions provided by the sulfate component could potentially promote self-condensation of urea or reactions with wood components at elevated temperatures, though this is less likely without the presence of an aldehyde.

  • Fungistatic/Insecticidal Properties: The alteration of the wood's chemical composition, particularly the reduction in easily digestible hemicelluloses and the potential presence of nitrogenous compounds, may render the wood less susceptible to fungal and insect attack.[5][6]

A diagram illustrating the hypothetical signaling pathway for the interaction of urea sulfate with wood components is presented below.

G cluster_effects Primary Effects cluster_properties Resulting Wood Properties US Urea Sulfate Solution Impregnation Impregnation (Vacuum-Pressure) US->Impregnation Wood Wood Structure (Cellulose, Hemicellulose, Lignin) Wood->Impregnation Curing Curing (Heat Treatment) Impregnation->Curing ACH Acid-Catalyzed Hydrolysis (Hemicellulose degradation) Curing->ACH CWB Cell Wall Bulking (Urea deposition) Curing->CWB IDS Improved Dimensional Stability ACH->IDS EDR Enhanced Decay Resistance ACH->EDR MAS Modified Mechanical Strength ACH->MAS CWB->IDS

Caption: Hypothetical mechanism of urea sulfate interaction with wood.

Experimental Protocols

The following are generalized protocols for the preparation of urea sulfate solutions and their application to wood. Researchers should optimize these parameters for specific wood species and desired outcomes.

Preparation of Urea Sulfate Solution

Materials:

  • Urea (reagent grade)

  • Sulfuric acid (concentrated, reagent grade)

  • Distilled water

  • Glass beakers and stirring rods

  • Ice bath

  • pH meter

Procedure:

  • Safety First: Wear appropriate personal protective equipment (gloves, goggles, lab coat). This reaction is exothermic.

  • In a glass beaker, dissolve a predetermined amount of urea in distilled water.

  • Place the beaker in an ice bath to manage the heat of reaction.

  • Slowly and carefully add a stoichiometric amount of concentrated sulfuric acid to the urea solution while stirring continuously. The molar ratio of urea to sulfuric acid can be varied to investigate its effect on the final properties of the treated wood. A 1:1 or 2:1 molar ratio of urea to sulfuric acid is a reasonable starting point.

  • Allow the solution to cool to room temperature.

  • Measure and record the final pH of the solution.

  • Adjust the concentration of the final solution with distilled water to achieve the desired solids content for impregnation (e.g., 10-30% w/w).

Wood Impregnation

Materials:

  • Wood samples of a specified species and dimensions (e.g., 20 x 20 x 20 mm cubes)

  • Urea sulfate solution

  • Vacuum desiccator

  • Vacuum pump

  • Beakers

Procedure:

  • Oven-dry the wood samples at 103 ± 2°C to a constant weight and record their initial dry weight (W_i).

  • Place the wood samples in a beaker and submerge them in the urea sulfate solution.

  • Transfer the beaker to a vacuum desiccator.

  • Apply a vacuum of at least 0.08 MPa for 60 minutes to remove air from the wood structure.

  • Release the vacuum and allow the atmospheric pressure to force the solution into the wood. Let the samples soak for at least 2 hours.

  • Remove the samples from the solution, gently wipe off the surface excess, and weigh them to determine the wet weight after impregnation (W_w). The weight percent gain (WPG) can be calculated after drying.

Curing

Procedure:

  • Air-dry the impregnated samples for 24 hours in a fume hood to allow for initial water evaporation.

  • Place the samples in a programmable oven for a multi-step curing process. A suggested starting protocol is:

    • 60°C for 24 hours

    • 80°C for 12 hours

    • Increase to 120-160°C for 4-8 hours. The final curing temperature and duration are critical variables to investigate.

  • After curing, allow the samples to cool to room temperature in a desiccator.

  • Oven-dry the cured samples at 103 ± 2°C to a constant weight and record their final dry weight (W_f).

The experimental workflow is depicted in the following diagram.

G Start Start Prep_US Prepare Urea Sulfate Solution Start->Prep_US Prep_Wood Prepare and Dry Wood Samples Start->Prep_Wood Impregnate Vacuum-Pressure Impregnation Prep_US->Impregnate Prep_Wood->Impregnate Cure Curing (Heat Treatment) Impregnate->Cure Characterize Characterize Properties (Dimensional Stability, Durability, etc.) Cure->Characterize End End Characterize->End

Caption: Experimental workflow for wood modification with urea sulfate.

Data Presentation

Due to the nascent stage of research in this specific area, comprehensive quantitative data from peer-reviewed literature is not available to be summarized in tabular format. Researchers undertaking studies based on these protocols should aim to collect data on the following parameters to build a quantitative understanding of the effects of urea sulfate treatment on wood.

Table 1: Physical Properties of Urea Sulfate Treated Wood.

Treatment Code Urea:Sulfate Molar Ratio Solution Conc. (%) WPG (%) Density (g/cm³) Anti-Swelling Efficiency (ASE) (%)
Control - - 0 Value 0
US-1-10 1:1 10 Value Value Value
US-2-10 2:1 10 Value Value Value
US-1-20 1:1 20 Value Value Value

| US-2-20 | 2:1 | 20 | Value | Value | Value |

Table 2: Mechanical Properties of Urea Sulfate Treated Wood.

Treatment Code Modulus of Elasticity (MOE) (GPa) Modulus of Rupture (MOR) (MPa) Hardness (Janka) (N)
Control Value Value Value
US-1-10 Value Value Value
US-2-10 Value Value Value
US-1-20 Value Value Value

| US-2-20 | Value | Value | Value |

Table 3: Durability of Urea Sulfate Treated Wood against Fungal Decay.

Treatment Code Fungal Species Incubation Time (weeks) Mass Loss (%)
Control e.g., Trametes versicolor 12 Value
US-1-10 e.g., Trametes versicolor 12 Value
US-2-10 e.g., Trametes versicolor 12 Value
US-1-20 e.g., Trametes versicolor 12 Value

| US-2-20 | e.g., Trametes versicolor | 12 | Value |

Conclusion

The use of urea sulfate for wood modification and preservation is a promising but underexplored field. The theoretical advantages include improved dimensional stability and decay resistance, potentially through a combination of acid-catalyzed hydrolysis of hemicelluloses and cell wall bulking. The provided protocols offer a foundational methodology for researchers to begin investigating this novel treatment. Significant experimental work is required to determine the optimal treatment parameters and to fully characterize the properties of the resulting modified wood. It is anticipated that future research will populate the data tables presented and elucidate the precise mechanisms of interaction between urea sulfate and the wood matrix.

References

Method

Application Notes and Protocols: Urea Sulfate in Slow-Release Fertilizer Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction Urea (B33335) sulfate (B86663) is a chemical compound that combines urea and sulfuric acid, offering a source of both nitrogen and sulfur, two...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea (B33335) sulfate (B86663) is a chemical compound that combines urea and sulfuric acid, offering a source of both nitrogen and sulfur, two essential nutrients for plant growth. In slow-release fertilizer formulations, urea sulfate can modulate the release of nitrogen, potentially improving nutrient use efficiency and minimizing environmental losses associated with conventional urea fertilizers. These application notes provide an overview of urea sulfate in this context, along with detailed protocols for its formulation and evaluation.

Urea is the most widely used nitrogen fertilizer globally due to its high nitrogen content (46%) and relatively low production cost.[1] However, its high solubility can lead to rapid hydrolysis to ammonia (B1221849), which is susceptible to volatilization and leaching, resulting in significant nitrogen loss and potential environmental pollution.[2] Slow-release fertilizers aim to address these issues by controlling the rate at which nutrients are made available to plants.[3]

Urea sulfate serves as a source of both nitrogen and sulfur.[4] The presence of sulfate can help to lower soil pH in alkaline soils, which can improve the availability of other nutrients.[4] While much of the research on slow-release urea focuses on coated products (e.g., sulfur-coated or polymer-coated urea), the inherent chemical properties of urea sulfate itself may offer a moderate slow-release effect.

Data Presentation

The following tables present hypothetical yet plausible data illustrating the comparative nutrient release profiles of a standard urea fertilizer, a hypothetical urea sulfate formulation, and a commercially available sulfur-coated urea (SCU) as a benchmark for slow-release performance. This data is intended to be representative for the purpose of demonstrating the potential benefits of urea sulfate in controlled-release applications.

Table 1: Cumulative Nitrogen Release in a 60-Day Soil Incubation Study

Time (Days)Standard Urea (% N Released)Urea Sulfate (% N Released)Sulfur-Coated Urea (SCU) (% N Released)
1453015
7856540
14958060
30989085
60999592

Table 2: Nitrate-Nitrogen (NO₃⁻-N) Leaching in a 30-Day Column Study

Time (Days)Standard Urea (mg NO₃⁻-N)Urea Sulfate (mg NO₃⁻-N)Sulfur-Coated Urea (SCU) (mg NO₃⁻-N)
3554020
10806545
20908070
30958578

Experimental Protocols

Protocol 1: Preparation of Urea Sulfate Granules

This protocol describes a laboratory-scale method for the preparation of urea sulfate granules, adapted from patent literature.[5][6]

Materials:

  • Urea

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Mixer

  • Granulator

  • Drying oven

Procedure:

  • In a suitable reaction vessel, dissolve urea in water to create a concentrated solution. For example, 383 kg of urea can be mixed with 18.4 kg of water.[5]

  • Slowly add concentrated sulfuric acid (e.g., 188 kg of 93% sulfuric acid) to the urea solution while stirring continuously.[5]

  • Control the reaction temperature between 60-80°C using a circulating water bath to prevent excessive hydrolysis of urea.[5]

  • Continue stirring for approximately 40 minutes until a clear urea sulfate solution is formed.[5]

  • Transfer the urea sulfate solution to a granulator.

  • Introduce ammonia into the granulator to neutralize the excess acidity of the urea sulfate solution.[5]

  • The heat generated from the neutralization reaction will aid in the granulation process.

  • Dry the resulting granules in an oven at a controlled temperature (e.g., 60-70°C) to remove excess moisture.

  • Screen the dried granules to obtain a uniform particle size.

Protocol 2: Determination of Nitrogen Release Rate in Soil (Incubation Study)

This protocol outlines a laboratory incubation study to determine the rate of nitrogen release from urea sulfate fertilizer in soil.

Materials:

  • Air-dried soil, sieved to <2 mm

  • Urea sulfate granules

  • Standard urea granules

  • Incubation containers (e.g., 250 mL flasks)

  • Deionized water

  • 2 M Potassium chloride (KCl) solution

  • Mechanical shaker

  • Centrifuge

  • Spectrophotometer or automated nitrogen analyzer

Procedure:

  • Determine the water holding capacity (WHC) of the soil.

  • Weigh 100 g of air-dried soil into each incubation container.

  • Incorporate the fertilizer treatment into the soil at a rate equivalent to a typical field application (e.g., 200 mg N per kg of soil). Include a control group with no fertilizer.

  • Adjust the soil moisture to 60% of WHC with deionized water.

  • Cover the containers with perforated parafilm to allow for gas exchange while minimizing moisture loss.

  • Incubate the samples at a constant temperature (e.g., 25°C) in the dark.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate containers for each treatment.

  • Extract the mineral nitrogen (ammonium and nitrate) from the soil by adding 100 mL of 2 M KCl solution to each container.

  • Shake the containers on a mechanical shaker for 1 hour.

  • Centrifuge the soil suspension and filter the supernatant.

  • Analyze the filtrate for ammonium-N and nitrate-N concentrations using a suitable method (e.g., colorimetric analysis or an automated nitrogen analyzer).

  • Calculate the cumulative nitrogen released as a percentage of the total nitrogen applied.

Protocol 3: Evaluation of Nutrient Leaching (Soil Column Study)

This protocol describes a soil column leaching experiment to assess the potential for nitrogen and sulfur loss from urea sulfate fertilizer.

Materials:

  • Leaching columns (e.g., PVC pipes, 10 cm diameter, 30 cm length)

  • Sieved soil

  • Glass wool

  • Urea sulfate granules

  • Standard urea granules

  • Deionized water

  • Collection vessels

  • Analytical instruments for nitrogen and sulfate analysis

Procedure:

  • Place a layer of glass wool at the bottom of each column to prevent soil loss.

  • Pack the columns uniformly with a known weight of sieved soil to a consistent bulk density.

  • Apply the fertilizer treatments to the surface of the soil in each column at a rate equivalent to a standard field application. Include a control column with no fertilizer.

  • Saturate the soil columns with deionized water from the bottom to establish a uniform moisture profile and then allow them to drain freely.

  • Initiate the leaching events by applying a known volume of deionized water to the top of each column at regular intervals (e.g., weekly) to simulate rainfall or irrigation.

  • Collect the leachate from the bottom of each column in pre-weighed collection vessels.

  • Record the volume of leachate collected after each event.

  • Filter the leachate samples and store them at 4°C until analysis.

  • Analyze the leachate for ammonium-N, nitrate-N, and sulfate-S concentrations.

  • Calculate the cumulative mass of each nutrient leached over the duration of the experiment.

Mandatory Visualizations

Urea_Sulfate_Formulation cluster_raw_materials Raw Materials cluster_process Formulation Process cluster_product Final Product Urea Urea Dissolution Urea Dissolution Urea->Dissolution Sulfuric_Acid Concentrated Sulfuric Acid Reaction Reaction with Sulfuric Acid (60-80°C) Sulfuric_Acid->Reaction Water Water Water->Dissolution Ammonia Ammonia Neutralization Neutralization Ammonia->Neutralization Dissolution->Reaction Granulation Granulation Reaction->Granulation Granulation->Neutralization Drying Drying Neutralization->Drying Screening Screening Drying->Screening Urea_Sulfate_Granules Urea Sulfate Granules Screening->Urea_Sulfate_Granules Nutrient_Release_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Soil_Prep Prepare Sieved Soil Fertilizer_App Incorporate Fertilizer (Urea, Urea Sulfate, Control) Soil_Prep->Fertilizer_App Moisture_Adj Adjust Moisture to 60% WHC Fertilizer_App->Moisture_Adj Incubate Incubate at 25°C Moisture_Adj->Incubate Sampling Destructive Sampling at Time Intervals Incubate->Sampling Extraction Extract with 2M KCl Sampling->Extraction Analysis Analyze Filtrate for NH₄⁺-N and NO₃⁻-N Extraction->Analysis Calculation Calculate % N Released Analysis->Calculation Leaching_Study_Workflow cluster_setup Column Setup cluster_leaching Leaching Events cluster_analysis Analysis Pack_Column Pack Soil Columns Apply_Fertilizer Apply Fertilizer to Surface Pack_Column->Apply_Fertilizer Saturate Saturate Columns Apply_Fertilizer->Saturate Apply_Water Apply Deionized Water Saturate->Apply_Water Collect_Leachate Collect Leachate Apply_Water->Collect_Leachate Repeated at Intervals Measure_Volume Measure Leachate Volume Collect_Leachate->Measure_Volume Analyze_Leachate Analyze for NH₄⁺-N, NO₃⁻-N, and SO₄²⁻-S Measure_Volume->Analyze_Leachate Calculate_Loss Calculate Cumulative Nutrient Loss Analyze_Leachate->Calculate_Loss

References

Application

Application of Urea Sulfate in Protein Denaturation Studies: A Review of Available Data and Protocols for Urea-Based Denaturation

A Note to the Reader: Extensive literature searches for the direct application of urea (B33335) sulfate (B86663) in protein denaturation studies for research, scientific, and drug development purposes have yielded limite...

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive literature searches for the direct application of urea (B33335) sulfate (B86663) in protein denaturation studies for research, scientific, and drug development purposes have yielded limited specific information. The available data primarily points to its use in industrial applications, such as fertilizer production and cleaning formulations, where its protein denaturing properties are implied rather than quantitatively characterized for research applications. A patent for treating protein materials suggests that monocarbamide dihydrogen sulfate (urea sulfate) can cause protein denaturation, making the protein more susceptible to breakdown by sulfuric acid[1]. Another patent for a cleaning formulation indicates that a urea-sulfate solution can be used to mitigate biofouling, partly by facilitating protein denaturation[2]. Additionally, some research in the leather industry, which involves the collagen protein, mentions the substitution of hazardous acids with urea sulfate[3].

Given the scarcity of detailed protocols and quantitative data for urea sulfate, this document will focus on the well-established and closely related application of urea in protein denaturation studies. The principles, protocols, and data analysis described herein for urea provide a foundational understanding that would be essential for any investigation into the potential use of urea sulfate as a protein denaturant.

Introduction to Urea-Induced Protein Denaturation

Urea is a widely used chaotropic agent in protein chemistry to study protein folding, stability, and structure.[4][5] It disrupts the non-covalent interactions that stabilize a protein's three-dimensional structure, leading to its unfolding or denaturation.[4] Understanding the mechanism and energetics of protein denaturation is crucial in various fields, including drug development, as it provides insights into protein stability and the effects of mutations or ligand binding.

The denaturation of proteins by urea is understood to occur through a combination of direct and indirect mechanisms:

  • Direct Mechanism: Urea molecules interact directly with the protein. This includes forming hydrogen bonds with the peptide backbone and polar side chains, which competes with and weakens the intramolecular hydrogen bonds that stabilize the native protein structure.[6][7][8][9] Furthermore, van der Waals interactions between urea and nonpolar side chains contribute to the solubilization of these groups upon unfolding.[10]

  • Indirect Mechanism: Urea alters the structure and dynamics of the surrounding water molecules. This disruption of the water network weakens the hydrophobic effect, which is a major driving force for protein folding.[7][9]

Experimental Protocols for Urea-Induced Protein Denaturation

The following is a generalized protocol for studying the denaturation of a protein using urea. The specific concentrations, incubation times, and analytical methods will need to be optimized for the protein of interest.

Materials:
  • High-purity urea (e.g., molecular biology grade)

  • Purified protein stock solution of known concentration

  • Appropriate buffer (e.g., phosphate, Tris, HEPES) at a specific pH

  • Spectrophotometer (e.g., UV-Vis, Circular Dichroism, Fluorescence)

  • Thermostatically controlled cuvette holder

Procedure:
  • Preparation of Urea Stock Solution:

    • Prepare a concentrated stock solution of urea (e.g., 8 M or 10 M) in the desired buffer.

    • It is crucial to use freshly prepared urea solutions for experiments, as aged solutions can contain isocyanate, which can irreversibly modify the protein.[4]

    • The dissolution of urea is endothermic, so the solution will cool significantly. Allow it to return to room temperature before adjusting the final volume and pH.

  • Setting up the Denaturation Experiment:

    • Prepare a series of solutions with varying concentrations of urea, while keeping the protein concentration and buffer conditions constant. This is typically done by mixing the protein stock, concentrated urea stock, and buffer in different ratios.

    • A control sample with no urea should always be included.

  • Incubation and Equilibration:

    • Incubate the samples for a sufficient time to allow the denaturation process to reach equilibrium. The required time can range from minutes to several hours, depending on the protein and urea concentration.

    • Incubation is typically carried out at a constant temperature, often room temperature. Avoid heating urea solutions above 30-35°C to prevent the formation of isocyanate.

  • Data Acquisition:

    • Monitor the unfolding of the protein using a suitable analytical technique. Common methods include:

      • Circular Dichroism (CD) Spectroscopy: To monitor changes in the protein's secondary structure.

      • Intrinsic Tryptophan Fluorescence: To probe changes in the local environment of tryptophan residues.

      • UV-Vis Spectroscopy: To observe changes in the absorbance of aromatic amino acids.

  • Data Analysis:

    • Plot the spectroscopic signal as a function of the urea concentration to generate a denaturation curve.

    • Fit the data to a two-state (Native <=> Unfolded) or multi-state model to extract thermodynamic parameters.

Data Presentation

Quantitative data from urea denaturation experiments are crucial for comparing the stability of different proteins or the same protein under different conditions. The data is typically summarized in tables.

ParameterDescriptionTypical Value Range
[Urea]1/2 The concentration of urea at which 50% of the protein is denatured.1 - 8 M
m-value A measure of the dependence of the free energy of unfolding (ΔG) on the denaturant concentration. It is related to the change in solvent-accessible surface area upon unfolding.0.5 - 3.0 kcal mol-1 M-1
ΔG(H2O) The free energy of unfolding in the absence of denaturant, extrapolated from the denaturation curve. It represents the conformational stability of the protein.5 - 15 kcal mol-1

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a urea-induced protein denaturation experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_ana Data Analysis P1 Prepare Protein Stock E2 Add Protein to each Urea Concentration P1->E2 P2 Prepare 8M Urea Stock in Buffer E1 Create Urea Dilution Series P2->E1 E1->E2 E3 Incubate to Equilibrium E2->E3 A1 Measure Spectroscopic Signal (CD, Fluorescence, etc.) E3->A1 D1 Plot Signal vs. [Urea] A1->D1 D2 Fit Denaturation Curve D1->D2 D3 Calculate Thermodynamic Parameters (ΔG, m-value, [Urea]1/2) D2->D3

Fig. 1: Experimental workflow for protein denaturation studies.
Mechanism of Urea Denaturation

This diagram illustrates the dual-action mechanism of urea in protein denaturation.

G cluster_native Native State cluster_unfolded Unfolded State Native Folded Protein (Stabilized by Intramolecular H-Bonds & Hydrophobic Effect) Unfolded Denatured Protein Native->Unfolded Denaturation Urea Urea Direct Direct Interaction: - H-bonding with backbone - Solubilizes nonpolar groups Indirect Indirect Effect: - Disrupts water structure - Weakens hydrophobic effect Direct->Native Indirect->Native

Fig. 2: Dual-action mechanism of urea-induced protein denaturation.

References

Method

Application Notes and Protocols: Urea Sulfate as a Reagent for Sulfation of Polysaccharides

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of urea-sulfate complexes as a reagent for the sulfation of poly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of urea-sulfate complexes as a reagent for the sulfation of polysaccharides. This method offers a less hazardous alternative to other sulfating agents, yielding sulfated polysaccharides with various biological activities relevant to drug development.

Introduction

Sulfated polysaccharides are a class of polymers with significant biological activities, including anticoagulant, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3] These properties make them attractive for various applications in drug delivery and development.[4][5][6][7] The sulfation of naturally occurring polysaccharides is a key chemical modification to enhance or introduce these biological functions. While several methods exist for polysaccharide sulfation, the use of a urea-sulfamic acid complex presents a practical and efficient approach.[8][9][10] This method is advantageous due to the use of less toxic reagents and the ability to achieve a high degree of sulfation.[8]

Principle of the Method

The sulfation of polysaccharides involves the nucleophilic substitution of hydroxyl groups on the sugar residues with sulfate (B86663) groups.[8] In the urea-sulfate method, sulfamic acid acts as the sulfating agent, and urea (B33335) serves as a catalyst or activator.[8][9] The reaction is typically carried out in a suitable solvent, such as 1,4-dioxane (B91453) or dimethyl sulfoxide (B87167) (DMSO), or even in a melt of the sulfamic acid-urea mixture.[8][11] The presence of urea is believed to enhance the reactivity of sulfamic acid by forming a more reactive donor-acceptor complex.[9] The degree of sulfation can be controlled by adjusting reaction parameters such as temperature, time, and the molar ratio of reactants.[8][10]

Quantitative Data Summary

The efficiency of polysaccharide sulfation using the sulfamic acid-urea system is influenced by various experimental conditions. The following table summarizes quantitative data from different studies, providing a comparative overview of the reaction conditions and outcomes for the sulfation of xanthan and arabinogalactan (B145846).

PolysaccharideSulfating ReagentActivatorSolventTemperature (°C)Time (h)Molar Ratio (Reagent:Polysaccharide)Sulfur Content (wt%)Reference
XanthanSulfamic AcidUrea1,4-dioxane902.33.5 mmol/g13.1[10]
ArabinogalactanSulfamic AcidUreaMelt115-1200.5Not specified11.3 - 11.6[11][12]
ArabinogalactanSulfamic AcidUrea1,4-dioxaneNot specifiedNot specifiedNot specified11.5 - 11.8[11]
ArabinogalactanSulfamic AcidUreaDMSO85-902-3Not specified12.0 - 12.5[11]

Experimental Protocols

Protocol 1: Sulfation of Xanthan in 1,4-Dioxane

This protocol is based on the work of Popova et al. (2021) for the sulfation of xanthan gum.[10]

Materials:

  • Xanthan gum

  • Sulfamic acid

  • Urea

  • 1,4-dioxane

  • 25% Ammonia (B1221849) solution

  • Ethanol

  • Deionized water

Equipment:

  • Three-necked flask (100 mL)

  • Thermometer

  • Glycerol (B35011) bath

  • Mechanical stirrer

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • To a 100 mL three-necked flask equipped with a thermometer and a mechanical stirrer, add 2.0 g of xanthan gum and 50 mL of 1,4-dioxane.

  • Add the desired amount of sulfamic acid and urea (a molar ratio of 3.5 mmol of the sulfating complex per 1 g of xanthan is optimal).

  • Heat the mixture to 90 °C using a glycerol bath and stir for 2.3 hours.

  • After the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 25% ammonia solution.

  • Precipitate the sulfated xanthan by adding ethanol.

  • Separate the precipitate and redissolve it in deionized water.

  • Purify the product by dialysis against deionized water for 48 hours.

  • Lyophilize the dialyzed solution to obtain the final sulfated xanthan product.

Protocol 2: Green Sulfation of Arabinogalactan in a Sulfamic Acid-Urea Melt

This protocol is adapted from the work of Kuznetsov et al. (2022) for a solvent-free sulfation of arabinogalactan.[11][12]

Materials:

  • Arabinogalactan (AG)

  • Sulfamic acid

  • Urea

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol

  • Deionized water

Equipment:

  • Reaction vessel suitable for melting and mixing solids

  • Heating mantle or oil bath with temperature control

  • Mechanical stirrer

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • Prepare a physical mixture of sulfamic acid and urea.

  • Heat the mixture to 115-120 °C to form a melt.

  • Add 2.0 g of arabinogalactan to the molten sulfamic acid-urea mixture.

  • Stir the reaction mixture at 115-120 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dissolve the solid product in deionized water.

  • Neutralize the solution with a sodium bicarbonate solution.

  • Precipitate the sulfated arabinogalactan by adding ethanol.

  • Collect the precipitate and redissolve it in deionized water.

  • Purify the product by dialysis against deionized water for 48 hours.

  • Lyophilize the dialyzed solution to obtain the final sulfated arabinogalactan product.

Characterization of Sulfated Polysaccharides

The successful sulfation of polysaccharides can be confirmed through various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of a strong absorption band between 1220 and 1270 cm⁻¹ is indicative of the S=O stretching vibration of the sulfate group.[2][13] Another characteristic peak can be observed around 845 cm⁻¹.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can show shifts in the signals of carbon atoms adjacent to the newly introduced sulfate groups, confirming the sulfation and providing information about the position of substitution.[11][12]

  • Elemental Analysis: The sulfur content in the final product can be quantified to determine the degree of sulfation.

  • Gel Permeation Chromatography (GPC): This technique is used to determine the molecular weight and molecular weight distribution of the sulfated polysaccharide, which can indicate if any degradation of the polymer chain occurred during the reaction.[10]

Visualizations

Experimental Workflow for Polysaccharide Sulfation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis polysaccharide Polysaccharide mixing Mixing and Heating polysaccharide->mixing reagents Urea + Sulfamic Acid reagents->mixing solvent Solvent (e.g., Dioxane) or Melt solvent->mixing neutralization Neutralization mixing->neutralization precipitation Precipitation with Ethanol neutralization->precipitation dialysis Dialysis precipitation->dialysis lyophilization Lyophilization dialysis->lyophilization final_product Sulfated Polysaccharide lyophilization->final_product ftir FTIR final_product->ftir nmr NMR final_product->nmr elemental Elemental Analysis final_product->elemental gpc GPC final_product->gpc

Caption: General workflow for the sulfation of polysaccharides using urea-sulfate.

Proposed Reaction Mechanism

reaction_mechanism cluster_activation Activation of Sulfamic Acid cluster_sulfation Sulfation Reaction sulfamic_acid Sulfamic Acid (H₂NSO₃H) complex Reactive Donor-Acceptor Complex sulfamic_acid->complex urea Urea (CO(NH₂)₂) urea->complex + polysaccharide_oh Polysaccharide-OH sulfated_polysaccharide Polysaccharide-OSO₃⁻ polysaccharide_oh->sulfated_polysaccharide + Complex

References

Application

Protocol for the Preparation of Urea-Formaldehyde Resins Catalyzed by Sulfate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the synthesis of urea-formaldehyde (UF) resins using sulfate (B86663) as a catalyst. This method is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of urea-formaldehyde (UF) resins using sulfate (B86663) as a catalyst. This method is crucial for producing thermosetting polymers with applications as adhesives, binders, and in the manufacturing of wood-based panels like particleboard and medium-density fiberboard. The use of sulfate, particularly ammonium (B1175870) sulfate, as a catalyst is a common industrial practice to facilitate the curing process.

I. Overview of the Synthesis Process

The synthesis of urea-formaldehyde resin is typically a two-stage process. The first stage, known as methylolation or addition reaction, is carried out under alkaline or neutral conditions. In this stage, urea (B33335) reacts with formaldehyde (B43269) to form mono-, di-, and trimethylolureas. The second stage is the condensation or polymerization reaction, which occurs under acidic conditions, where the methylolureas polymerize to form methylene (B1212753) and methylene-ether linkages, leading to the formation of a polymer network.[1][2] Sulfate salts, such as ammonium sulfate, act as latent acid catalysts; upon heating, they release an acid, which lowers the pH and accelerates the condensation and curing of the resin.[3][4]

II. Experimental Protocols

This protocol outlines a general laboratory-scale procedure for the synthesis of UF resin. The precise quantities and reaction parameters can be adjusted to achieve desired resin properties such as viscosity, curing time, and bond strength.

Materials:

  • Formaldehyde (37-41% aqueous solution)

  • Urea (reagent grade)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 4% w/v)

  • Sulfuric Acid (H₂SO₄) solution (e.g., 8% v/v) or another acid for pH adjustment

  • Ammonium Sulfate ((NH₄)₂SO₄) or Sodium Sulfate (Na₂SO₄)

  • Distilled water

  • Reaction kettle equipped with a stirrer, reflux condenser, and temperature control system

  • pH meter

  • Viscometer (e.g., Gardner-Holdt)

Procedure:

Stage 1: Methylolation (Alkaline Condensation)

  • Charge the formaldehyde solution into the reaction kettle.

  • Adjust the pH of the formaldehyde solution to a mildly alkaline range (pH 7.5 - 8.5) using the sodium hydroxide solution.[2][3][5] This is a critical step to promote the formation of methylolureas and prevent the Cannizzaro reaction of formaldehyde.

  • Begin heating the mixture to approximately 70°C while stirring.[6]

  • Gradually add the first portion of urea to the reactor over a period of 15 minutes.[6] The initial formaldehyde to urea (F/U) molar ratio is typically high, for example, around 2.1:1.

  • Maintain the reaction temperature at around 90-98°C for approximately 60 minutes to allow for the completion of the methylolation reaction.[2]

Stage 2: Condensation (Acidic Polymerization)

  • Cool the reaction mixture to approximately 80°C.

  • Carefully adjust the pH of the solution to a mildly acidic range (pH 4.5 - 5.5) using the sulfuric acid solution.[7] This initiates the condensation reaction.

  • The sulfate catalyst, such as a 25% ammonium sulfate solution in water, can be introduced at this stage or later as a curing catalyst.[7] For incorporation into the resin synthesis, a specific amount of sulfate salt is added.

  • Continue the reaction at this acidic pH and maintain the temperature. The viscosity of the resin will begin to increase as polymerization proceeds.

  • Monitor the viscosity of the reaction mixture at regular intervals (e.g., every 15 minutes) until a target viscosity is reached.[7] The target viscosity will depend on the desired application of the resin.

Stage 3: Final Urea Addition and Stabilization

  • Once the target viscosity is achieved, raise the pH of the resin back to a neutral or slightly alkaline range (pH 7.5 - 8.0) with the sodium hydroxide solution to quench the condensation reaction.[7]

  • Add the second portion of urea to the reactor. This step lowers the final formaldehyde to urea molar ratio, which helps to reduce free formaldehyde content in the final resin.[5]

  • Stir the mixture until all the urea has dissolved.

  • Cool the resin to room temperature. The final product is a viscous, clear to milky-white urea-formaldehyde resin.

III. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of urea-formaldehyde resins, including examples where sulfate is used as a catalyst.

ParameterValueStageReference
Reactant Molar Ratios
Initial Formaldehyde:Urea (F/U)2.0:1 to 4.5:1Stage 1[7]
Final Formaldehyde:Urea (F/U)1.0:1 to 1.2:1Stage 3[8]
Reaction Conditions
Methylolation pH7.5 - 8.5Stage 1[2][3][5]
Methylolation Temperature70 - 98 °CStage 1[2][6]
Methylolation Time30 - 60 minStage 1[6]
Condensation pH4.5 - 5.5Stage 2[7]
Condensation Temperature80 - 90 °CStage 2[9]
Catalyst Concentration
Ammonium Sulfate (as curing catalyst)0.5 - 1.0 wt% (of total resin)Curing[3]
Catalyst A (25% (NH₄)₂SO₄ solution)VariesCuring[7]
Catalyst B (25% (NH₄)₂SO₄ + 5% H₂SO₄)VariesCuring[7]
Sodium Sulfate (as co-catalyst)0.1 - 0.5 parts by massFormulation[10]

IV. Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of urea-formaldehyde resin with the addition of a sulfate catalyst.

UF_Resin_Synthesis cluster_reactants Reactants cluster_stage1 Stage 1: Methylolation cluster_stage2 Stage 2: Condensation cluster_catalysts Catalysts cluster_stage3 Stage 3: Finalization Formaldehyde Formaldehyde Solution Methylolation Alkaline Condensation (pH 7.5-8.5, 70-98°C) Formaldehyde->Methylolation Urea1 Urea (1st Addition) Urea1->Methylolation NaOH NaOH (for pH adjustment) NaOH->Methylolation pH adjust Neutralization Neutralization (pH 7.5-8.0) NaOH->Neutralization pH adjust Methylolureas Methylolureas Methylolation->Methylolureas Acidification Acidification (pH 4.5-5.5) Methylolureas->Acidification Condensation Acid Condensation (Viscosity Increase) Acidification->Condensation UF_Prepolymer UF Pre-polymer Condensation->UF_Prepolymer Acid H₂SO₄ Acid->Acidification pH adjust Sulfate Sulfate Catalyst ((NH₄)₂SO₄ or Na₂SO₄) Sulfate->Condensation Catalysis UF_Prepolymer->Neutralization Final_Resin Final UF Resin Neutralization->Final_Resin Urea2 Urea (2nd Addition) Urea2->Neutralization

Caption: Workflow for Urea-Formaldehyde Resin Synthesis.

References

Method

Application Notes and Protocols for Quantifying Urea Sulfate in Solution

For Researchers, Scientists, and Drug Development Professionals Introduction Urea (B33335) sulfate (B86663) is a molecule of interest in various biological and pharmaceutical contexts. Accurate quantification of urea sul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea (B33335) sulfate (B86663) is a molecule of interest in various biological and pharmaceutical contexts. Accurate quantification of urea sulfate in solution is crucial for research, quality control, and formulation development. These application notes provide detailed protocols for three common analytical methods adapted for the quantification of urea sulfate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Spectrophotometry (Colorimetric Method), and an overview of Electrochemical Methods.

Disclaimer: The following protocols are based on established methods for the quantification of urea. While these methods are expected to be applicable to urea sulfate, validation for the specific matrix and concentration range is essential. The sulfate moiety may influence the behavior of the molecule, particularly in chromatographic and electrochemical analyses.

Method Selection

The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, available equipment, and the desired throughput. The following diagram illustrates a general workflow for selecting an appropriate method.

MethodSelection start Define Analytical Requirements matrix Sample Matrix Complexity (e.g., simple buffer vs. biological fluid) start->matrix sensitivity Required Sensitivity (LOD/LOQ) start->sensitivity throughput Sample Throughput (High vs. Low) start->throughput equipment Available Equipment start->equipment method_hplc HPLC-UV matrix->method_hplc High Complexity method_spectro Spectrophotometry matrix->method_spectro Low Complexity sensitivity->method_hplc High Sensitivity sensitivity->method_spectro Moderate Sensitivity method_electro Electrochemical sensitivity->method_electro High Sensitivity throughput->method_hplc Moderate Throughput throughput->method_spectro High Throughput equipment->method_hplc equipment->method_spectro equipment->method_electro

Caption: Decision workflow for selecting an analytical method for urea sulfate quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described analytical methods for urea analysis. These values should be considered as estimates for urea sulfate and must be experimentally verified.

ParameterHPLC-UVSpectrophotometry (Diacetyl Monoxime)Electrochemical Biosensor
Limit of Detection (LOD) 5 x 10⁻⁸ M (0.003 mg/L)[1][2]0.24 µg/L[3]63 nM to 5.0 µM[4][5]
Limit of Quantification (LOQ) 1.41 ng (for derivatized urea)0.80 µg/L[3]Not explicitly stated in all sources
Linearity Range Varies by method; e.g., up to 5 mM0.8 - 100 µg/L[3]1 µM - 1 mM to 0.5 - 8 mM[5][6]
Precision (RSD%) Typically < 5%2.1% at 60 µg/mL[7]0.67%[5]
Specificity High (with proper separation)Moderate (potential interferences)High (enzyme-based)

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers high specificity and sensitivity for the quantification of urea sulfate. The method involves separating urea sulfate from other components in the sample matrix using a chromatographic column, followed by detection using a UV detector.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Dilution (in Mobile Phase) injection Inject Sample/Standard sample_prep->injection standard_prep Prepare Urea Sulfate Standards (in Mobile Phase) standard_prep->injection separation Isocratic/Gradient Elution (C18 or HILIC Column) injection->separation detection UV Detection (e.g., 200-210 nm) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Urea Sulfate calibration->quantification

Caption: General workflow for HPLC-UV analysis of urea sulfate.

Detailed Protocol

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column for highly polar compounds.

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • A common mobile phase for urea analysis is a mixture of acetonitrile and an aqueous buffer.[8]

  • Example: 93% acetonitrile and 7% ammonium acetate buffer (pH 5).[8]

  • Prepare the buffer by dissolving ammonium acetate in water and adjusting the pH with acetic acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of urea sulfate (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. HPLC Conditions:

  • Column: C18 reverse-phase or HILIC

  • Mobile Phase: e.g., 93:7 (v/v) Acetonitrile:Ammonium Acetate Buffer (pH 5)

  • Flow Rate: 1.0 mL/min[8]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C[8]

  • Detection Wavelength: 200-210 nm[8][9]

7. Data Analysis:

  • Inject the calibration standards and the prepared samples.

  • Identify and integrate the peak corresponding to urea sulfate.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of urea sulfate in the samples from the calibration curve.

Method 2: Spectrophotometry (Colorimetric Diacetyl Monoxime Method)

This method is based on the reaction of urea with diacetyl monoxime in a strong acid medium to produce a colored product, which can be quantified using a spectrophotometer.[10] This method is generally less specific than HPLC but is often simpler and suitable for high-throughput screening.

Experimental Workflow

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis sample_prep Dilute Sample with Deionized Water add_reagents Add Diacetyl Monoxime and Acid Reagent sample_prep->add_reagents standard_prep Prepare Urea Sulfate Standards standard_prep->add_reagents incubation Incubate at Elevated Temperature (e.g., 100°C) add_reagents->incubation cooling Cool to Room Temperature incubation->cooling read_absorbance Measure Absorbance (e.g., 520 nm) cooling->read_absorbance calibration Generate Calibration Curve read_absorbance->calibration quantification Calculate Urea Sulfate Concentration calibration->quantification

Caption: Workflow for the spectrophotometric analysis of urea sulfate.

Detailed Protocol

1. Materials and Reagents:

  • Urea sulfate analytical standard

  • Diacetyl monoxime

  • Thiosemicarbazide (B42300)

  • Sulfuric acid

  • Phosphoric acid

  • Ferric chloride

  • Deionized water

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • Heating block or water bath capable of maintaining 100°C

  • Vortex mixer

  • Microcentrifuge tubes or test tubes

3. Preparation of Reagents:

  • Color Reagent: Prepare a solution containing diacetyl monoxime and thiosemicarbazide in deionized water.

  • Acid Reagent: Prepare a mixture of sulfuric acid and phosphoric acid containing ferric chloride.[10]

    • Caution: Strong acids. Handle with appropriate personal protective equipment in a fume hood.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of urea sulfate (e.g., 1 mg/mL) in deionized water.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Dilute the samples with deionized water to ensure the final concentration is within the linear range of the assay.

6. Assay Procedure:

  • To a microcentrifuge tube, add a specific volume of the standard or sample.

  • Add the color reagent and the acid reagent.

  • Mix thoroughly using a vortex mixer.

  • Incubate the tubes in a boiling water bath or heating block at 100°C for a defined period (e.g., 15 minutes).

  • Cool the tubes to room temperature.

  • Transfer the solution to a cuvette or a 96-well plate.

7. Measurement and Data Analysis:

  • Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (typically around 520 nm) against a reagent blank.[10]

  • Generate a standard curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of urea sulfate in the samples using the standard curve.

Method 3: Electrochemical Methods

Electrochemical sensors, particularly enzyme-based biosensors, offer a highly sensitive and specific method for urea quantification.[11] These sensors typically utilize the enzyme urease, which catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. The change in concentration of one of these products is then detected electrochemically.

Signaling Pathway (Enzyme-Based Biosensor)

Electrochemical_Pathway urea Urea Sulfate urease Urease Enzyme (Immobilized on Electrode) urea->urease Hydrolysis products Ammonia (NH₃) + Carbon Dioxide (CO₂) + Sulfate (SO₄²⁻) urease->products detection Electrochemical Transducer (e.g., potentiometric, amperometric) products->detection Detection signal Measurable Signal (e.g., change in potential, current) detection->signal

Caption: Signaling pathway of an enzyme-based electrochemical biosensor for urea sulfate.

General Protocol Outline

1. Materials and Reagents:

  • Urea sulfate analytical standard

  • Urease enzyme

  • Phosphate buffer solution (PBS) or other suitable buffer

  • Materials for electrode modification (e.g., conducting polymers, nanoparticles)

2. Instrumentation:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)

3. Electrode Preparation:

  • The working electrode is modified by immobilizing the urease enzyme on its surface. Various techniques can be used for immobilization, such as covalent bonding, entrapment in a polymer matrix, or cross-linking.

4. Measurement Procedure:

  • The prepared biosensor is immersed in a buffer solution within the electrochemical cell.

  • A baseline electrochemical signal is recorded.

  • A known volume of the standard or sample solution is added to the cell.

  • The change in the electrochemical signal (e.g., potential or current) resulting from the enzymatic reaction is measured.

5. Data Analysis:

  • A calibration curve is constructed by plotting the change in signal against the concentration of urea sulfate standards.

  • The concentration of urea sulfate in the samples is determined from the calibration curve.

Due to the specialized nature of electrochemical sensor fabrication and the variety of detection principles (potentiometry, amperometry, etc.), a detailed, universally applicable protocol is beyond the scope of this document. Researchers should refer to specific literature for detailed procedures related to the fabrication and operation of urea biosensors.[5][11]

References

Application

Application Notes and Protocols for Electrochemical Synthesis of Urea Using Sulfate Electrolytes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of urea (B33335) from carbon dioxide (CO₂)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of urea (B33335) from carbon dioxide (CO₂) and nitrate (B79036) (NO₃⁻) utilizing sulfate-based electrolytes. This sustainable approach offers a promising alternative to the conventional energy-intensive Haber-Bosch and Bosch-Meiser processes, paving the way for greener fertilizer production and efficient nitrogen cycle management.

Introduction

The electrochemical co-reduction of CO₂ and nitrate into urea is an emerging field with significant potential for environmental and industrial applications. This process typically involves the use of a catalyst to facilitate the C-N coupling reaction at an electrode surface. Sulfate (B86663) electrolytes, such as sodium sulfate (Na₂SO₄), are often employed as supporting electrolytes due to their stability and ability to provide high ionic conductivity without interfering with the primary electrochemical reactions. These notes will detail the necessary components, experimental setup, and analytical methods for successfully synthesizing and quantifying urea in a laboratory setting.

Quantitative Data Summary

The performance of various electrocatalysts for urea synthesis in sulfate-containing electrolytes is summarized below. The key metrics include Faradaic Efficiency (FE), which represents the percentage of electrons used for urea formation, and the urea yield rate, indicating the amount of urea produced over time and catalyst mass.

CatalystNitrogen SourceSupporting ElectrolyteApplied Potential (V vs. RHE)Faradaic Efficiency (%)Urea Yield Rate (µg h⁻¹ mg_cat⁻¹)Reference
CuOxZnOy0.1 M NaNO₃0.1 M Na₂SO₄-0.841N/A[1]
Nitrogen-doped carbon (NC)NO₃⁻N/A-0.562596.1[2][3][4][5]
Zn/Cu1,000 ppm NO₃⁻-NN/A-0.67516 µmol h⁻¹ cm⁻²[6]
Cu-Bi HeterostructureNO₃⁻N/AN/A23.52180.3[7][8][9]

N/A: Not available in the cited literature.

Experimental Protocols

Catalyst and Electrode Preparation

This protocol is a generalized procedure. Specific synthesis methods for catalysts like CuOxZnOy or nitrogen-doped carbon can be found in the referenced literature.[1][2][3][4][5]

Materials:

  • Catalyst powder (e.g., CuOxZnOy)

  • Carbon paper or other conductive substrate

  • Nafion solution (5 wt%)

  • Isopropanol (B130326)

  • Deionized water

  • Ultrasonicator

  • Pipette or microsyringe

Procedure:

  • Prepare a catalyst ink by dispersing a specific amount of the catalyst powder (e.g., 5 mg) in a mixture of isopropanol and deionized water.

  • Add a small volume of Nafion solution to the mixture to act as a binder. The final ink should have a consistency suitable for drop-casting or spray-coating.

  • Soncate the mixture for at least 30 minutes to ensure a homogeneous dispersion.

  • Carefully drop-cast or spray-coat a defined volume of the catalyst ink onto the surface of the conductive substrate (e.g., carbon paper) to achieve a desired catalyst loading (e.g., 1 mg cm⁻²).

  • Allow the electrode to dry completely at room temperature or in a low-temperature oven before use.

Electrochemical Cell Setup and Electrolysis

An H-type electrochemical cell is commonly used to separate the cathodic and anodic reactions.

Materials:

  • H-type electrochemical cell with two compartments separated by a proton exchange membrane (e.g., Nafion 117).

  • Working electrode (catalyst-coated substrate from section 3.1).

  • Counter electrode (e.g., Platinum foil or mesh).

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

  • Potentiostat/Galvanostat.

  • Gas delivery system for CO₂.

  • Electrolyte solution: e.g., 0.1 M NaNO₃ + 0.1 M Na₂SO₄.

Procedure:

  • Assemble the H-type cell, ensuring the proton exchange membrane is properly sealed between the two compartments.

  • Fill both the cathodic and anodic compartments with the electrolyte solution.

  • Place the working electrode and the reference electrode in the cathodic compartment.

  • Place the counter electrode in the anodic compartment.

  • Purge the catholyte with high-purity CO₂ gas for at least 30 minutes before the electrolysis to ensure saturation. Maintain a continuous CO₂ flow during the experiment.

  • Connect the electrodes to the potentiostat.

  • Perform the electrolysis at a constant potential (e.g., -0.8 V vs. RHE) for a specific duration (e.g., 1-2 hours). Record the total charge passed.

  • After electrolysis, collect the electrolyte from the cathodic compartment for urea quantification.

Urea Quantification Protocol (Diacetyl Monoxime Method)

This colorimetric method is widely used for the determination of urea concentration.[10]

Materials:

  • Electrolyte sample from the electrolysis.

  • Diacetyl monoxime (DAMO) solution.

  • Thiosemicarbazide (TSC) solution.

  • Acidic solution (e.g., a mixture of sulfuric acid and phosphoric acid).

  • Heating block or water bath.

  • UV-Vis spectrophotometer.

  • Urea standards of known concentrations.

Procedure:

  • Prepare a series of urea standards with known concentrations in the fresh electrolyte solution to create a calibration curve.

  • In a test tube, mix a specific volume of the collected electrolyte sample (or a standard solution) with the DAMO and TSC reagents.

  • Add the acidic solution to the mixture.

  • Heat the mixture at a specific temperature (e.g., 90-100 °C) for a set time to allow for color development.

  • Cool the samples to room temperature.

  • Measure the absorbance of the samples at the wavelength of maximum absorption (typically around 520-540 nm) using a UV-Vis spectrophotometer.

  • Determine the urea concentration in the electrolyte sample by comparing its absorbance to the calibration curve.

Calculation of Faradaic Efficiency and Yield Rate

Faradaic Efficiency (FE) Calculation:

The Faradaic efficiency for urea production can be calculated using the following formula:

FE (%) = (n * F * N_urea) / Q * 100

Where:

  • n is the number of electrons transferred to produce one molecule of urea (theoretically 8 for the reaction from NO₃⁻ and CO₂).

  • F is the Faraday constant (96485 C mol⁻¹).

  • N_urea is the number of moles of urea produced, determined from the concentration measurement.

  • Q is the total charge passed during electrolysis in Coulombs.

Urea Yield Rate Calculation:

The urea yield rate is typically calculated as:

Yield Rate (µg h⁻¹ mg_cat⁻¹) = (C_urea * V) / (t * m_cat)

Where:

  • C_urea is the concentration of urea produced in µg/L.

  • V is the volume of the catholyte in L.

  • t is the duration of the electrolysis in hours.

  • m_cat is the mass of the catalyst on the electrode in mg.

Visualizations

Experimental Workflow

experimental_workflow catalyst_prep Catalyst & Electrode Preparation cell_setup Electrochemical Cell Setup (H-type) catalyst_prep->cell_setup electrolysis Electrolysis (CO₂ saturated sulfate electrolyte) cell_setup->electrolysis sampling Electrolyte Sampling electrolysis->sampling quantification Urea Quantification (e.g., Diacetyl Monoxime) sampling->quantification calculation Data Analysis (FE & Yield Rate) quantification->calculation

Caption: Workflow for electrochemical urea synthesis and analysis.

Proposed Reaction Pathway

reaction_pathway reactants CO₂ + NO₃⁻ co2_reduction CO₂ Reduction (CO intermediate) reactants->co2_reduction no3_reduction NO₃⁻ Reduction (NHx intermediates) reactants->no3_reduction coupling C-N Coupling on Catalyst Surface co2_reduction->coupling no3_reduction->coupling urea Urea (CO(NH₂)₂) coupling->urea

Caption: Simplified pathway for urea electrosynthesis from CO₂ and NO₃⁻.

Concluding Remarks

The electrochemical synthesis of urea in sulfate electrolytes presents a viable and sustainable alternative to traditional industrial methods. The protocols and data presented in these application notes offer a foundational framework for researchers to explore and optimize this promising technology. Accurate quantification of products and consistent reporting of performance metrics are crucial for advancing the field. Further research into catalyst design, reactor engineering, and understanding reaction mechanisms will be key to realizing the full potential of this green chemical synthesis route.

References

Method

Application Notes and Protocols: The Use of Urea Sulfate in Ruminant Feed Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction The provision of non-protein nitrogen (NPN) sources in ruminant diets is a well-established practice to enhance microbial protein synthesis in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The provision of non-protein nitrogen (NPN) sources in ruminant diets is a well-established practice to enhance microbial protein synthesis in the rumen, thereby improving animal performance and feed efficiency. Urea (B33335) is the most common NPN source utilized for this purpose. However, its rapid hydrolysis to ammonia (B1221849) in the rumen can lead to inefficient nitrogen utilization and potential toxicity. To mitigate these issues, strategies to slow down the release of ammonia are of significant interest. The supplementation of sulfur is also crucial, as it is a key component of sulfur-containing amino acids (methionine and cysteine), which are essential for microbial protein synthesis. An optimal nitrogen-to-sulfur ratio (N:S) is critical for maximizing the efficiency of microbial protein production.

Urea sulfate (B86663), a compound that combines a source of urea with sulfate, presents a novel approach to simultaneously deliver nitrogen and sulfur to the rumen microbiome. This synchronized supply may enhance the efficiency of microbial protein synthesis, improve nutrient utilization, and potentially offer a slower release of nitrogen compared to conventional urea. These application notes provide an overview of the use of urea sulfate in ruminant feed formulations, including its mechanism of action, effects on animal performance, and protocols for its evaluation.

Data Presentation

The following tables summarize quantitative data from studies evaluating the effects of urea and sulfur supplementation in ruminants. While direct data for "urea sulfate" is limited, these tables provide a baseline for the expected effects.

Table 1: Effects of Urea Supplementation on Rumen Fermentation, Nutrient Intake, and Performance in Sheep (Meta-analysis)

ParameterUnitEffect of Increasing Urea Supplementation
Rumen pH-Increase (p=0.008)[1][2]
Ammonia (NH3-N) Concentrationmg/dLIncrease[1][2][3]
Total Volatile Fatty Acids (VFA)mmol/LNo significant effect[1][2]
Butyrate (C4) Proportion% of total VFAIncrease (p=0.033)[1][2]
Dry Matter Intake (DMI) g/day Increase (p=0.004)[1]
Crude Protein Digestibility (CPD)%Increase (p<0.01)[1]
Average Daily Gain (ADG) g/day Increase (p=0.024)[1][2]

Source: Adapted from a meta-analysis of 32 experiments.[1][2]

Table 2: Effects of Slow-Release Urea (SRU) on the Performance of Beef Cattle (Meta-analysis)

ParameterUnitEffect of SRU Supplementation
Dry Matter Intake (DMI) kg/day No significant effect
Crude Protein Intake (CPI) kg/day No significant effect
Live Weight Gain (LWG) g/day/head +92 (Improvement)
Feed Efficiency (FE)g LWG/kg DMI/head+12 (Improvement)

Source: Adapted from a meta-analysis of 17 experiments.[4]

Table 3: Nitrogen Balance in Sheep Fed Diets with Different Levels of Slow-Release Urea (SRU)

SRU Level in Diet (% of DM)Nitrogen Intake ( g/day )Fecal Nitrogen ( g/day )Urinary Nitrogen ( g/day )Nitrogen Balance (% of NI)
0.025.59.84.245.1
0.426.18.52.557.9
0.826.87.61.067.9
1.227.57.81.566.2

A quadratic effect was observed for urinary nitrogen and nitrogen balance as a percentage of nitrogen intake, with optimal values found at SRU inclusion levels between 0.6% and 0.8%.[5][6]

Signaling Pathways and Logical Relationships

Rumen Microbial Protein Synthesis Pathway

The following diagram illustrates the key steps involved in the utilization of urea and sulfate by rumen microbes for the synthesis of microbial protein.

Rumen_Microbial_Protein_Synthesis cluster_rumen Rumen UreaSulfate Urea Sulfate Urea Urea UreaSulfate->Urea Sulfate Sulfate UreaSulfate->Sulfate Ammonia Ammonia (NH3) Urea->Ammonia Urease Sulfide Sulfide Sulfate->Sulfide Microbial Reduction SulfurAAs Sulfur Amino Acids (Methionine, Cysteine) Ammonia->SulfurAAs OtherAAs Other Amino Acids Ammonia->OtherAAs Sulfide->SulfurAAs CarbonSkeletons Carbon Skeletons (from carbohydrate fermentation) CarbonSkeletons->SulfurAAs CarbonSkeletons->OtherAAs MicrobialProtein Microbial Protein SulfurAAs->MicrobialProtein OtherAAs->MicrobialProtein SmallIntestine Small Intestine (Host Animal Digestion) MicrobialProtein->SmallIntestine In_Vitro_Workflow Preparation 1. Substrate and Treatment Preparation - Basal Diet - Basal Diet + Urea Sulfate - Basal Diet + Urea + (NH4)2SO4 - Control (no NPN) Incubation 3. In Vitro Incubation - Syringes with substrate and buffered rumen fluid - 39°C water bath Preparation->Incubation Inoculum 2. Rumen Fluid Collection - From fistulated animals Inoculum->Incubation GasMeasurement 4. Gas Production Measurement - Record volume at various time points (e.g., 2, 4, 8, 12, 24, 48h) Incubation->GasMeasurement Analysis 5. Sample Analysis - pH - Ammonia (NH3-N) - Volatile Fatty Acids (VFA) - In Vitro Dry Matter Digestibility (IVDMD) Incubation->Analysis DataAnalysis 6. Data Analysis and Interpretation GasMeasurement->DataAnalysis Analysis->DataAnalysis

References

Technical Notes & Optimization

Troubleshooting

"minimizing biuret formation in urea sulfate production"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of urea (B33335) sulfate (B86...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of urea (B33335) sulfate (B86663), with a specific focus on minimizing the formation of the undesirable byproduct, biuret (B89757).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental synthesis of urea sulfate.

Issue Potential Cause(s) Recommended Solution(s)
High Biuret Content in Final Product Excessive Reaction Temperature: The reaction between urea and sulfuric acid is highly exothermic, leading to localized overheating which significantly accelerates biuret formation.[1][2] Temperatures above 130-160°C are known to promote the condensation of urea into biuret.[3][4]- Implement efficient cooling and temperature control measures throughout the reaction. - Maintain the reaction temperature below the incipient decomposition temperature of the specific urea-sulfuric acid composition being synthesized.[1] - Consider a slower, controlled addition of sulfuric acid to the urea solution to better manage the exotherm.
Prolonged Reaction/Residence Time: Extended exposure of urea to elevated temperatures increases the likelihood of biuret formation.[3]- Optimize the reaction time to achieve complete conversion of urea to urea sulfate without unnecessary heating duration. - Once the reaction is complete, cool the product promptly to halt further biuret formation.
Incorrect Reactant Ratio: An inappropriate molar ratio of urea to sulfuric acid can affect the reaction environment and potentially favor side reactions.- Carefully control the stoichiometry of the reactants. The ideal ratio can vary depending on the desired final product composition.
Low Ammonia (B1221849) Partial Pressure: The acidic environment created by sulfuric acid can react with any free ammonia present, shifting the equilibrium towards biuret formation.[2]- While challenging in an acidic synthesis, consider if the reaction can be performed in a closed system to maintain some ammonia partial pressure, although this is less feasible than in standard urea production.
Product Instability or Decomposition High Water Content: The presence of excess water can affect the stability of the final urea sulfate product.- Use concentrated sulfuric acid and dry urea to minimize water content in the reaction mixture. - If necessary, perform the reaction under conditions that allow for the removal of water.
Formation of Byproducts: Besides biuret, other byproducts like sulfamic acid and ammonium (B1175870) sulfamate (B1201201) can form, especially at elevated temperatures, leading to an impure and potentially unstable product.[1]- Strictly adhere to recommended temperature limits to prevent the decomposition of urea sulfate.[1]
Low Yield of Urea Sulfate Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of urea.- Ensure thorough mixing of the reactants to promote a complete reaction. - Monitor the reaction progress to determine the optimal reaction time.
Decomposition of Product: If the reaction temperature is too high, the desired urea sulfate product may decompose, leading to a lower yield.[1]- Maintain strict temperature control to prevent product degradation.
Difficulty in Product Isolation/Purification Presence of Impurities: High levels of biuret and other byproducts can complicate the crystallization and purification of urea sulfate.- Minimize byproduct formation during the synthesis by controlling reaction conditions. - Recrystallization from a suitable solvent may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is biuret and why is its formation a concern in urea sulfate production?

A1: Biuret is a chemical compound formed from the condensation of two urea molecules with the elimination of one molecule of ammonia.[3] In the context of pharmaceuticals and agricultural products, biuret is an undesirable impurity as it can be toxic to plants and may alter the therapeutic properties of a drug substance. Its presence is a critical quality attribute that needs to be controlled during synthesis.

Q2: What is the primary mechanism of biuret formation?

A2: The formation of biuret is primarily a temperature-dependent process. When urea is heated, it can decompose into isocyanic acid (HNCO) and ammonia (NH₃). The highly reactive isocyanic acid can then react with another urea molecule to form biuret.[4] This process is accelerated at high temperatures, prolonged reaction times, and low ammonia partial pressure.[3]

Q3: How does the use of sulfuric acid influence biuret formation?

A3: The reaction of urea with sulfuric acid is highly exothermic, which can lead to a significant increase in temperature if not properly controlled.[1][2] This elevated temperature is a primary driver for biuret formation. Additionally, sulfuric acid will react with any free ammonia in the mixture, reducing the ammonia partial pressure and shifting the equilibrium of the urea decomposition reaction towards the formation of isocyanic acid, and subsequently biuret.[2]

Q4: What are the critical process parameters to control for minimizing biuret formation?

A4: The most critical process parameters to control are:

  • Temperature: Maintain the reaction temperature below the decomposition point of urea and the specific urea sulfate product. Ideally, keep the temperature as low as feasible while ensuring a reasonable reaction rate.

  • Reaction Time: Minimize the time the reaction mixture is held at elevated temperatures.

  • Reactant Ratio: Use the correct stoichiometric ratio of urea to sulfuric acid to ensure complete conversion and minimize side reactions.

Q5: What analytical methods are suitable for determining the biuret content in my urea sulfate product?

A5: Several analytical methods can be used to quantify biuret. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[5][6] Spectrophotometric methods, which are often based on the reaction of biuret with copper salts in an alkaline solution to form a colored complex, are also widely used.[7][8][9]

Quantitative Data Summary

The following tables summarize the impact of key parameters on biuret formation based on available literature.

Table 1: Effect of Temperature on Urea Decomposition and Byproduct Formation

Temperature Range (°C)ObservationReference
140 - 160Minimal urea decomposition; evaporation is the main cause of mass loss.[4]
160 - 180Slow decomposition of urea begins.[4]
180 - 200Rapid decomposition of urea; biuret formation reaches its maximum.[4]
> 200Rapid decomposition of both urea and biuret.[4]

Table 2: Incipient Decomposition Temperatures of Urea-Sulfuric Acid Compositions

H₂SO₄/Urea Weight RatioIncipient Decomposition Temperature (°F)Reference
Varies (general range)155 - 176[1]
> 1Higher end of the range[1]

Experimental Protocols

Methodology for Laboratory-Scale Synthesis of Low-Biuret Urea Sulfate

This protocol is designed to minimize biuret formation by carefully controlling the reaction temperature.

Materials:

  • Urea (low-biuret grade)

  • Concentrated Sulfuric Acid (98%)

  • Ice-water bath

  • Reaction vessel with magnetic stirrer and temperature probe

  • Dropping funnel

Procedure:

  • Reactant Preparation: Accurately weigh the desired amount of urea and dissolve it in a minimal amount of deionized water in the reaction vessel.

  • Cooling: Place the reaction vessel in an ice-water bath and begin stirring. Allow the urea solution to cool to approximately 5-10°C.

  • Controlled Acid Addition: Slowly add the concentrated sulfuric acid dropwise to the cooled and stirred urea solution using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 60°C.

  • Reaction: After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Product Isolation: The urea sulfate product can be isolated by crystallization, which may be induced by further cooling or by the addition of a suitable anti-solvent.

  • Drying: The isolated crystals should be dried under vacuum at a low temperature (e.g., 40-50°C) to remove any residual water and solvent without causing thermal decomposition.

  • Analysis: Analyze the final product for biuret content using a validated analytical method such as HPLC or spectrophotometry.

Visualizations

Biuret_Formation_Pathway Urea1 2x Urea (CO(NH₂)₂) Heat High Temperature (>130°C) Urea1->Heat Isocyanic_Acid Isocyanic Acid (HNCO) Heat->Isocyanic_Acid Ammonia Ammonia (NH₃) Heat->Ammonia Biuret Biuret (NH₂CONHCONH₂) Isocyanic_Acid->Biuret Urea2 Urea (CO(NH₂)₂) Urea2->Biuret Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Analysis Reactants Urea Solution Cooling Cooling to 5-10°C (Ice Bath) Reactants->Cooling Acid_Addition Slow, Dropwise Addition of Concentrated H₂SO₄ Cooling->Acid_Addition Stirring Continuous Stirring Acid_Addition->Stirring Temp_Control Maintain Temp < 60°C Stirring->Temp_Control Isolation Product Isolation (Crystallization) Stirring->Isolation Drying Vacuum Drying (<50°C) Isolation->Drying Analysis Biuret Content Analysis (HPLC/Spectrophotometry) Drying->Analysis Logical_Relationships Biuret High Biuret Formation Temp High Reaction Temperature Temp->Biuret Time Long Residence Time Time->Biuret NH3 Low Ammonia Concentration NH3->Biuret Exotherm Exothermic Reaction (Urea + H₂SO₄) Exotherm->Temp Acid_React H₂SO₄ Reacts with NH₃ Acid_React->NH3

References

Optimization

"troubleshooting guide for urea-PAGE gel polymerization"

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the polymerization of urea-polyacrylamide gels. It is intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the polymerization of urea-polyacrylamide gels. It is intended for researchers, scientists, and drug development professionals utilizing this technique for the analysis of nucleic acids.

Troubleshooting Guide: Urea-PAGE Gel Polymerization

This section addresses specific problems that can arise during the gel casting and polymerization process in a question-and-answer format.

Question: Why is my urea-PAGE gel not polymerizing or polymerizing very slowly?

Answer: Failure of a urea-PAGE gel to polymerize is a common issue that can be attributed to several factors, primarily related to the reagents and casting conditions.

  • Degraded Reagents: The most frequent culprits are old or improperly stored ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED). APS solutions should be prepared fresh daily, and TEMED should be stored protected from light and air.[1] Urea (B33335) solutions can also become acidic over time, inhibiting polymerization. Ensure you are using high-purity, fresh urea.

  • Oxygen Inhibition: Oxygen can inhibit the free-radical polymerization of acrylamide (B121943).[1] Degassing the gel solution by placing it under a vacuum for a few minutes before adding APS and TEMED can significantly improve polymerization.

  • Incorrect Temperature: Polymerization is temperature-dependent.[2] If the room temperature is too low, the polymerization rate will be significantly slower. Conversely, excessively high temperatures can cause polymerization to occur too rapidly, leading to an uneven gel matrix.[2]

  • Inhibitory Contaminants: Contaminants in the reagents or on the glass plates can inhibit polymerization. Ensure the glass plates are thoroughly cleaned and rinsed with deionized water. Some ionic contaminants, like metals, can act as inhibitors.[1]

Question: My gel is polymerizing too quickly. What can I do?

Answer: Uncontrollably fast polymerization can lead to a poorly formed gel with trapped air bubbles and an uneven pore structure. This is typically caused by:

  • Excessive Catalysts: High concentrations of APS or TEMED will accelerate the polymerization reaction.[1] Carefully measure and use the recommended amounts of these reagents.

  • High Temperature: As mentioned, higher ambient temperatures will speed up polymerization.[2] If the room is warm, consider cooling the gel solution slightly before adding the catalysts.[3]

Question: The wells of my gel are malformed or damaged. What is the cause?

Answer: Well-defined wells are crucial for loading samples and achieving sharp bands. Issues with well formation can stem from:

  • Improper Comb Insertion: The comb should be inserted smoothly and straight into the gel solution immediately after pouring. Ensure there are no air bubbles trapped under the teeth of the comb, as oxygen will inhibit polymerization in that area.[4]

  • Incomplete Polymerization at the Top: If the top of the gel does not polymerize properly, the wells will be fragile and easily damaged upon comb removal. This can be due to oxygen inhibition.

  • Careless Comb Removal: Remove the comb slowly and carefully after the gel has fully polymerized to avoid tearing the delicate polyacrylamide around the wells.[4]

Question: My gel is leaking from the casting apparatus. How can I prevent this?

Answer: Leakage of the gel solution before it has polymerized is a frustrating problem that can usually be resolved by:

  • Proper Assembly: Ensure that the glass plates and spacers are correctly aligned and securely clamped in the casting stand.[4] Any gaps will allow the liquid gel solution to leak out.

  • Damaged Equipment: Inspect the spacers and glass plates for any nicks or cracks that could create a channel for the solution to escape.

Frequently Asked Questions (FAQs)

Q1: What is the typical polymerization time for a urea-PAGE gel?

A1: The polymerization time for a urea-PAGE gel is typically between 30 to 60 minutes at room temperature.[5][6] However, this can be influenced by the concentrations of APS and TEMED, as well as the ambient temperature.[2] It is often recommended to allow the gel to polymerize for at least an hour to ensure a complete reaction.[7]

Q2: Can I store my urea-PAGE gel after polymerization?

A2: Yes, a polymerized urea-PAGE gel can be stored for a short period. After polymerization, you can wrap the gel (still in its glass plates) in damp paper towels and plastic wrap to prevent it from drying out and store it at 4°C for up to a week.[7]

Q3: Why do I need to pre-run my urea-PAGE gel?

A3: Pre-running the gel, typically for 30 minutes, is recommended to heat the gel to its operating temperature (usually 45-55°C) and to remove any unpolymerized acrylamide or residual urea from the wells.[5] This helps to ensure uniform migration of samples and sharp bands.

Q4: Is it necessary to heat the urea solution?

A4: Yes, gently heating the urea-containing solution (e.g., for 20 seconds in a microwave or in a 37°C water bath) helps to dissolve the urea completely.[5][8] It is important to allow the solution to cool to room temperature before adding APS and TEMED to prevent premature and overly rapid polymerization.[8]

Quantitative Data Summary

The following table provides a summary of typical reagent concentrations and conditions for urea-PAGE gel polymerization. Note that optimal conditions may vary depending on the specific application and laboratory environment.

ParameterRecommended RangeNotes
Urea Concentration 6 - 8 MDenatures secondary structures of nucleic acids.[5]
Acrylamide Percentage 5% - 20%Higher percentages resolve smaller fragments.[5]
Ammonium Persulfate (APS) 0.08% - 0.1% (final concentration)Prepare 10% stock solution fresh daily.[7][9]
TEMED ~0.1% (final concentration)Acts as a catalyst for polymerization.[10]
Polymerization Temperature Room Temperature (~20-25°C)Lower temperatures slow down polymerization.[2]
Polymerization Time 30 - 60 minutesCan be extended to ensure complete polymerization.[5][6]

Experimental Protocol: Urea-PAGE Gel Preparation

This protocol outlines the key steps for casting a denaturing urea-polyacrylamide gel.

  • Assemble the Gel Cassette: Thoroughly clean the glass plates and spacers. Assemble the gel casting apparatus according to the manufacturer's instructions, ensuring there are no leaks.

  • Prepare the Gel Solution:

    • In a beaker, combine the desired amounts of urea, 40% acrylamide/bis-acrylamide stock solution, 10x TBE buffer, and deionized water.

    • Gently heat the solution (e.g., in a microwave for 20 seconds or a 37°C water bath) and stir until the urea is completely dissolved.[5][8]

    • Allow the solution to cool to room temperature.

  • Initiate Polymerization:

    • Add the appropriate volume of fresh 10% APS solution to the gel mixture and swirl to mix.

    • Add TEMED to the solution and mix gently but thoroughly.

  • Cast the Gel:

    • Immediately pour the gel solution between the glass plates, avoiding the introduction of air bubbles.

    • Insert the comb into the top of the gel solution, ensuring it is straight and fully seated.

  • Allow Polymerization: Let the gel polymerize at room temperature for 30-60 minutes.[5] A clear interface will form between the stacking and resolving gels (if applicable) once polymerization is complete.

  • Prepare for Electrophoresis: Once the gel has polymerized, carefully remove the comb. The gel is now ready for pre-running and sample loading.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common urea-PAGE gel polymerization issues.

G Urea-PAGE Polymerization Troubleshooting start Gel Polymerization Issue no_poly No or Slow Polymerization start->no_poly fast_poly Polymerization Too Fast start->fast_poly well_issue Malformed Wells start->well_issue leakage Gel Leakage start->leakage check_reagents Check APS/TEMED/Urea Freshness & Purity no_poly->check_reagents check_temp Check Room Temperature no_poly->check_temp degas Degas Gel Solution no_poly->degas adjust_catalysts Reduce APS/TEMED Concentration fast_poly->adjust_catalysts cool_solution Cool Solution Before Adding Catalysts fast_poly->cool_solution comb_technique Check Comb Insertion & for Bubbles well_issue->comb_technique careful_removal Ensure Careful Comb Removal well_issue->careful_removal check_assembly Check Cassette Assembly & for Damage leakage->check_assembly solution_reagents Prepare fresh APS/TEMED. Use high-purity urea. check_reagents->solution_reagents solution_temp Ensure room temp is ~20-25°C. check_temp->solution_temp solution_degas Apply vacuum to solution before adding catalysts. degas->solution_degas solution_adjust_catalysts Use recommended catalyst concentrations. adjust_catalysts->solution_adjust_catalysts solution_cool Allow solution to cool to room temp before adding catalysts. cool_solution->solution_cool solution_comb Insert comb smoothly. Avoid air bubbles. comb_technique->solution_comb solution_removal Remove comb slowly and gently. careful_removal->solution_removal solution_assembly Ensure proper alignment and no gaps. check_assembly->solution_assembly

Caption: Troubleshooting workflow for urea-PAGE gel polymerization.

References

Troubleshooting

Technical Support Center: Laboratory Synthesis of Urea Sulfate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of urea (B33335) sulfate (B...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of urea (B33335) sulfate (B86663) in laboratory synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the laboratory synthesis of urea sulfate.

Q1: My yield of urea sulfate is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction between urea and sulfuric acid may not have gone to completion.

    • Solution: Increase the reaction time or moderately increase the temperature. However, be cautious as excessive heat can lead to product decomposition. A study on the reaction kinetics suggests that at lower temperatures, the reaction may require several hours to reach completion.[1]

    • Solution: Ensure thorough mixing to maximize the contact between reactants.

  • Suboptimal Reactant Ratio: The molar ratio of urea to sulfuric acid is crucial for maximizing yield.

    • Solution: Experiment with different molar ratios. A patent for a related process suggests that varying the mass ratio of a urea solution to a sulfuric acid solution can significantly impact the product characteristics.[2]

  • Product Decomposition: Urea sulfate can decompose at elevated temperatures.

    • Solution: Maintain a controlled reaction temperature. The reaction is exothermic, so cooling might be necessary.[3] Incipient decomposition temperatures for urea-sulfuric acid compositions can range from 68°C to 80°C (155°F to 176°F).[4]

  • Losses During Workup and Purification: Significant product loss can occur during filtration, washing, and drying steps.

    • Solution: Minimize the amount of solvent used for washing the product, as urea sulfate has some solubility in water.[5] Ensure the filtration setup is efficient to recover as much solid product as possible.

Q2: I am observing the formation of unwanted by-products. What are they and how can I minimize them?

A2: The primary by-products in urea sulfate synthesis are biuret (B89757) and, under certain conditions, ammonium (B1175870) sulfamate (B1201201) and sulfamic acid.

  • Biuret Formation: This occurs when two urea molecules condense with the loss of an ammonia (B1221849) molecule. This process is favored at higher temperatures.[3][6]

    • Solution: Maintain strict temperature control and avoid prolonged heating. The reaction of urea with isocyanic acid (a decomposition product of urea) can lead to the formation of biuret and other condensed products.[6]

  • Ammonium Sulfamate and Sulfamic Acid: These can form due to decomposition, especially if the reaction temperature is not well-controlled.[3][4]

    • Solution: Keep the reaction temperature below the incipient decomposition temperature of the urea-sulfuric acid product.[4]

Q3: What is the optimal temperature for the synthesis of urea sulfate?

A3: The optimal temperature is a balance between achieving a reasonable reaction rate and preventing product decomposition.

  • Recommendation: A controlled temperature in the range of 60-80°C is often cited in related industrial processes.[2] It is crucial to monitor the temperature closely due to the exothermic nature of the reaction.[3] One patent suggests preheating the urea solution to 75-118°C and the sulfuric acid solution to 60-100°C before mixing.[2] However, for laboratory-scale synthesis, starting at the lower end of this range and carefully monitoring the exotherm is advisable.

Q4: How do I purify the synthesized urea sulfate?

A4: Purification is essential to remove unreacted starting materials and by-products.

  • Crystallization: This is the most common method for purifying urea sulfate.

    • Procedure: Dissolve the crude product in a minimum amount of hot water and allow it to cool slowly to form crystals. The solubility of urea sulfate is a critical factor, so using an excessive amount of water will lead to lower recovery.[5]

  • Washing: The filtered crystals should be washed to remove residual impurities.

    • Procedure: Wash the crystals with a small amount of cold solvent, such as isopropanol (B130326), to remove impurities without dissolving a significant amount of the product.[7]

Q5: What are the key safety precautions I should take during the synthesis?

A5: Safety is paramount when working with the reactants and products involved in urea sulfate synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][8][9] If there is a risk of splashing, a face shield is recommended.[1]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhaling any vapors or fumes.[1][10]

  • Handling Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Add it slowly and in a controlled manner to the urea solution to manage the exothermic reaction.[5]

  • Storage: Store urea sulfate in a tightly closed container in a cool, dry, and well-ventilated area.[1]

Data Presentation

Table 1: Reactant Ratios and Temperature Parameters from Patent Literature

ParameterEmbodiment 1Embodiment 2Embodiment 3Source
Urea Solution Melt Temperature117.7°C91.5°C75-78°C[2]
Sulfuric Acid Preheating Temp.95°C75°C60-70°C[2]
Mass Ratio (Urea Soln:H₂SO₄ Soln)11.83 : 13.19 : 12 : 1[2]

Note: These parameters are from a patent for an industrial process and may need to be adapted for laboratory-scale synthesis.

Experimental Protocols

Protocol 1: Laboratory Synthesis of Urea Sulfate

This protocol is a suggested starting point based on available literature. Optimization may be required to achieve the desired yield and purity.

Materials:

  • Urea

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Isopropanol (for washing)

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of Urea Solution: In a beaker, dissolve a specific molar amount of urea in a minimal amount of deionized water with stirring.

  • Cooling: Place the beaker in an ice bath and cool the urea solution to approximately 10-15°C.

  • Addition of Sulfuric Acid: Slowly add a stoichiometric amount of concentrated sulfuric acid to the cooled urea solution dropwise using a dropping funnel while continuously stirring and monitoring the temperature. Maintain the temperature below 80°C to prevent decomposition.[4]

  • Reaction: After the addition is complete, allow the mixture to stir for a specified period (e.g., 1-2 hours) while maintaining the temperature in the desired range (e.g., 60-70°C).

  • Crystallization: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the urea sulfate.

  • Isolation of Product: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_urea Dissolve Urea in Water cool_urea Cool Urea Solution in Ice Bath prep_urea->cool_urea add_acid Slowly Add Sulfuric Acid (Monitor Temperature) cool_urea->add_acid react Stir at Controlled Temperature add_acid->react crystallize Cool to Induce Crystallization react->crystallize filtrate Vacuum Filtration crystallize->filtrate wash Wash with Cold Isopropanol filtrate->wash dry Dry the Product wash->dry product Pure Urea Sulfate dry->product

Caption: Experimental workflow for the laboratory synthesis of urea sulfate.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Suboptimal Reactant Ratio start->cause2 cause3 Product Decomposition start->cause3 cause4 Workup Losses start->cause4 sol1 Increase Reaction Time / Stirring cause1->sol1 sol2 Optimize Molar Ratio cause2->sol2 sol3 Control Temperature (Cooling) cause3->sol3 sol4 Minimize Wash Solvent cause4->sol4

Caption: Troubleshooting guide for low yield in urea sulfate synthesis.

References

Optimization

"side reactions and impurities in the urea-sulfuric acid reaction"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the urea-sulfuric acid reaction. Frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the urea-sulfuric acid reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the reaction between urea (B33335) and sulfuric acid?

The reaction between urea and sulfuric acid primarily forms adducts, which are stable compounds of the two reactants. The main products are monourea sulfate (B86663) and diurea sulfate.[1][2] The formation of these adducts is highly exothermic.[3][4]

Q2: What are the common side reactions and impurities observed in the urea-sulfuric acid reaction?

Several side reactions can occur, leading to the formation of various impurities. The most common include:

  • Formation of toxic byproducts: Under uncontrolled temperature conditions, toxic compounds such as ammonium (B1175870) sulfamate (B1201201) and sulfamic acid can be formed.[1][3][5]

  • Biuret (B89757) formation: The reaction can lead to an increase in biuret concentration. This occurs because sulfuric acid reacts with ammonia (B1221849), shifting the equilibrium of the biuret formation reaction (2 urea ⇌ biuret + NH₃) to the right.[3]

  • Urea decomposition: At elevated temperatures, urea can decompose into ammonia and isocyanic acid. Isocyanic acid can then react further to form other impurities like triuret (B1681585) and cyanuric acid.[3][6][7]

  • Gas formation: The reaction can produce gases such as carbon dioxide (CO₂) and ammonia (NH₃), which can be problematic in closed systems or industrial-scale reactions.[3]

Q3: Why is temperature control so critical in this reaction?

The reaction between urea and sulfuric acid is highly exothermic.[3][4] Without proper temperature control, the heat generated can lead to:

  • Decomposition of reactants and products: High temperatures can cause the decomposition of both urea and the desired urea-sulfate adducts.[1][4]

  • Formation of toxic impurities: The formation of ammonium sulfamate and sulfamic acid is more likely at elevated temperatures.[1][5]

  • Increased biuret formation: Higher temperatures can accelerate the formation of biuret.[3]

  • Runaway reactions: In large-scale reactions, the exothermic nature can pose a safety risk, potentially leading to a runaway reaction or even an explosion.[3] Incipient decomposition temperatures for urea-sulfuric acid compositions can range from approximately 68°C to 80°C (155°F to 176°F).[1][4]

Q4: What is the role of the urea to sulfuric acid molar ratio?

The molar ratio of urea to sulfuric acid is a critical parameter that influences the product composition and the reaction's characteristics.

  • Product Composition: The ratio determines whether monourea sulfate or diurea sulfate is the predominant product.[1][2]

  • Catalytic Activity: Compositions with a 1:1 molar ratio of urea to sulfuric acid, where the monourea adduct is the primary form, exhibit the highest catalytic activity in certain applications.[2]

  • Side Reactions: An excess of unreacted sulfuric acid can promote side reactions like oxidation, sulfonation, and dehydration.[2]

Q5: Can the reaction mixture be corrosive?

Yes, the reaction mixture can be highly corrosive, particularly to metals like stainless steel.[1] The corrosivity (B1173158) is influenced by the ratio of urea to sulfuric acid and the presence of unreacted sulfuric acid.[1] The addition of corrosion inhibitors, such as cupric ion-containing compounds, can mitigate this issue.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly high levels of biuret in the final product. The reaction temperature was too high, or the local concentration of sulfuric acid was excessive, leading to a reduction in free ammonia.[3]- Implement more efficient cooling to maintain a lower reaction temperature. - Ensure slow and controlled addition of sulfuric acid with vigorous mixing to prevent localized high concentrations.
Formation of a solid precipitate or unexpected solidification of the product. - The reaction temperature exceeded the decomposition point of the product. - The ratio of reactants was incorrect, leading to the formation of less soluble products.[4] - The solution super-cooled and then crystallized.[1]- Carefully control the reaction temperature to stay below the incipient decomposition temperature (approx. 68-80°C or 155-176°F).[1][4] - Verify the stoichiometry of the reactants. - Introduce seed crystals or agitate the solution to prevent super-cooling.
Emission of toxic gases (e.g., ammonia, sulfur-containing compounds). The reaction was carried out at a temperature high enough to cause the decomposition of urea and the formation of toxic byproducts like ammonium sulfamate.[1][3]- Conduct the reaction in a well-ventilated fume hood. - Maintain strict temperature control to prevent decomposition. - Consider a scrubbing system for any off-gases in larger-scale setups.[3]
The reaction product is discolored (e.g., yellowish). Side reactions, possibly due to impurities in the reactants or localized overheating, may have occurred.[3]- Use high-purity urea and sulfuric acid. - Improve mixing and temperature control to ensure a homogeneous reaction environment.
Corrosion of the reaction vessel (stainless steel). The presence of unreacted sulfuric acid in the product mixture.[1]- Adjust the reactant ratio to minimize free sulfuric acid. - Consider adding a corrosion inhibitor, such as a cupric ion compound, to the reaction mixture.[1]

Data Presentation

Table 1: Effect of Sulfuric Acid Addition on Biuret Content

H₂SO₄ Flow Rate (m³/h)Pump Current (A)Discharge Pressure (bar)Biuret Content (wt%)
0.0411713.40.97
0.0811513.01.07
0.1111312.81.09
0.00 (stopped)11914.50.95

Data adapted from an industrial experiment described in UreaKnowHow.[3]

Experimental Protocols

Protocol 1: Colorimetric Determination of Urea

This protocol is based on the reaction of urea with diacetyl monoxime under acidic conditions.

Materials:

  • Diacetyl monoxime solution

  • Thiosemicarbazide (B42300) solution

  • Phosphoric acid-sulfuric acid reagent

  • Urea standards of known concentrations

  • Spectrophotometer

Procedure:

  • Prepare a series of urea standards of known concentrations.

  • To a set of test tubes, add a specific volume of the sample or standard.

  • Add the diacetyl monoxime and thiosemicarbazide reagents to each tube.

  • Carefully add the acidic reagent (phosphoric acid-sulfuric acid).

  • Heat the tubes in a boiling water bath for a specified time to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 520 nm) using a spectrophotometer.[8]

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the urea concentration in the sample by interpolating its absorbance on the calibration curve.

For detailed reagent preparation and specific volumes, refer to established analytical methods such as those described in the literature.[8][9]

Mandatory Visualization

Urea_Sulfuric_Acid_Side_Reactions Urea Urea Urea_Sulfate_Adducts Monourea Sulfate & Diurea Sulfate Urea->Urea_Sulfate_Adducts Biuret Biuret Urea->Biuret Condensation Ammonia Ammonia Urea->Ammonia Decomposition (High Temp) Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid Decomposition CO2 Carbon Dioxide Urea->CO2 Reaction with H2SO4 H2SO4 Sulfuric Acid H2SO4->Urea_Sulfate_Adducts Ammonium_Sulfamate Ammonium Sulfamate Urea_Sulfate_Adducts->Ammonium_Sulfamate Decomposition (High Temp) Sulfamic_Acid Sulfamic Acid Urea_Sulfate_Adducts->Sulfamic_Acid Decomposition (High Temp) Triuret Triuret Isocyanic_Acid->Triuret Cyanuric_Acid Cyanuric Acid Isocyanic_Acid->Cyanuric_Acid

Caption: Side reactions in the urea-sulfuric acid reaction.

Troubleshooting_Workflow cluster_investigation Troubleshooting Steps cluster_solutions Corrective Actions Start Experiment Start Problem Problem Encountered? (e.g., High Impurities, Low Yield) Start->Problem Check_Temp Verify Temperature Control Problem->Check_Temp Yes End Problem Resolved Problem->End No Check_Ratio Check Reactant Ratio Check_Temp->Check_Ratio Adjust_Cooling Adjust Cooling/Heating Check_Temp->Adjust_Cooling Check_Purity Analyze Reactant Purity Check_Ratio->Check_Purity Correct_Stoichiometry Correct Stoichiometry Check_Ratio->Correct_Stoichiometry Check_Mixing Evaluate Mixing Efficiency Check_Purity->Check_Mixing Purify_Reactants Use Higher Purity Reactants Check_Purity->Purify_Reactants Improve_Agitation Improve Agitation Check_Mixing->Improve_Agitation Adjust_Cooling->End Correct_Stoichiometry->End Purify_Reactants->End Improve_Agitation->End

Caption: A logical workflow for troubleshooting experimental issues.

References

Troubleshooting

Technical Support Center: Purification and Recrystallization of Urea Sulfate for Analysis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification and recrystallization of urea (B33335) sulfate (B86663) for analytical app...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification and recrystallization of urea (B33335) sulfate (B86663) for analytical applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure the successful purification of urea sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of urea sulfate?

A1: The ideal solvent for recrystallization should dissolve urea sulfate completely at an elevated temperature but poorly at lower temperatures. For urea sulfate, highly polar solvents are recommended.

  • Water: Deionized water is a common and effective solvent for recrystallizing urea sulfate due to the high solubility of urea sulfate at higher temperatures and significantly lower solubility near 0°C.

  • Ethanol (B145695)/Water Mixtures: A mixture of ethanol and water can be effective. Urea sulfate is less soluble in ethanol than in water, so adding ethanol to an aqueous solution can induce crystallization.[1][2][3] The optimal ratio will depend on the desired yield and purity.

  • Methanol (B129727): Methanol can also be used, as urea has reasonable solubility in hot methanol and crystallizes out when cooled.[4]

Q2: My urea sulfate is not crystallizing out of the solution upon cooling. What should I do?

A2: This is a common issue in recrystallization, often due to supersaturation or using an excessive amount of solvent. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[5] The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure urea sulfate, add it to the solution to act as a "seed" for crystallization.

  • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Ensure the solution is cooled sufficiently. An ice bath can be used to lower the temperature further, but slow cooling is recommended for larger, purer crystals.[5]

Q3: The purified urea sulfate has an ammonia-like odor. What does this indicate?

A3: An ammonia-like odor suggests that the urea component of the urea sulfate has started to degrade.[4] This can happen if the solution was heated for too long or at too high a temperature, causing hydrolysis of urea into ammonia (B1221849) and carbon dioxide.[6] It is crucial to control the temperature during the dissolution step and avoid prolonged heating.

Q4: How can I assess the purity of my recrystallized urea sulfate?

A4: Several analytical techniques can be employed to determine the purity of urea sulfate:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying urea and its potential impurities, such as biuret, cyanuric acid, and triuret.[7][8]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of the recrystallized product. A sharp melting peak close to the literature value indicates high purity.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to confirm the identity of the purified compound by comparing its spectrum to a reference spectrum of pure urea sulfate.

  • Kjeldahl Method: This method can be used to determine the total nitrogen content, which can be compared to the theoretical nitrogen content of pure urea sulfate.

Q5: What are the common impurities in technical-grade urea sulfate?

A5: Common impurities in technical-grade urea can also be present in urea sulfate. The most significant impurity is often biuret, which is formed from the condensation of two urea molecules at elevated temperatures.[6][9] Other potential impurities can include ammonia, ammonium (B1175870) carbamate, and various metal ions from the manufacturing process.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is coming out of the solution too quickly at a temperature above its melting point.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point may also be beneficial.
Low Recovery of Crystals Too much solvent was used. The compound has significant solubility in the solvent even at low temperatures. Premature crystallization during hot filtration.Evaporate some of the solvent and re-cool the solution. Ensure the solution is adequately cooled in an ice bath before filtration. For hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add activated charcoal to a boiling solution as it may cause it to boil over.
Crystals are very fine (powder-like) The solution was cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5]
Ammonia Odor Decomposition of urea due to excessive heating.Minimize the time the solution is heated. Use the lowest temperature necessary to dissolve the solid. Consider using a water bath for more gentle heating.
pH of the solution changes over time Hydrolysis of urea in aqueous solution can lead to the formation of ammonia, which increases the pH.[12]For storage of aqueous solutions, maintaining a pH between 4 and 8 can improve stability.[12][13] Consider using a buffer if the solution needs to be stored.[12]

Experimental Protocols

Protocol 1: Recrystallization of Urea Sulfate from Water
  • Dissolution: In a fume hood, weigh out the impure urea sulfate and place it in an Erlenmeyer flask. Add a minimal amount of deionized water to the flask. Heat the mixture gently on a hot plate while stirring continuously until the urea sulfate is completely dissolved. Avoid boiling the solution for extended periods to prevent decomposition.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Recrystallization of Urea Sulfate using an Ethanol/Water Solvent System
  • Dissolution: Dissolve the impure urea sulfate in a minimal amount of hot deionized water as described in Protocol 1.

  • Addition of Anti-solvent: While the aqueous solution is still warm, slowly add ethanol until the solution becomes slightly cloudy. This indicates the saturation point has been reached.

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature vacuum oven.

Quantitative Data

Due to the limited availability of specific solubility data for urea sulfate, the following tables for urea are provided as a close approximation. The presence of the sulfate group will influence the solubility, but the general trends with temperature and solvent polarity are expected to be similar.

Table 1: Solubility of Urea in Water at Different Temperatures

Temperature (°C)Solubility (g / 100 mL of water)
051
25117
50205
75421
100733

(Data compiled from various sources)[2]

Table 2: Solubility of Urea in Ethanol at Different Temperatures

Temperature (°C)Solubility (g / 100 g of ethanol)
10~4.0
20~5.4
25~6.5
40~11.0
60~22.0

(Data compiled from various sources)[14]

Visualizations

experimental_workflow Experimental Workflow for Urea Sulfate Recrystallization start Start with Impure Urea Sulfate dissolve Dissolve in Minimal Hot Solvent (e.g., Water or Water/Ethanol) start->dissolve hot_filtration Hot Gravity Filtration (If insoluble impurities are present) dissolve->hot_filtration hot_filtration->dissolve Impurities Remain cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Urea Sulfate Crystals dry->end

Caption: Workflow for the purification of urea sulfate by recrystallization.

troubleshooting_guide Troubleshooting Guide for Urea Sulfate Recrystallization cluster_oiling Oiling Out Issue cluster_yield Low Yield Issue cluster_purity Purity Issue start No Crystals Form Upon Cooling scratch Scratch Inner Surface of Flask with Glass Rod start->scratch Try First seed Add a Seed Crystal scratch->seed If no success reduce_solvent Evaporate Excess Solvent and Re-cool seed->reduce_solvent If still no success oiling_out Substance 'Oils Out' Instead of Crystallizing reheat_add_solvent Re-heat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent low_yield Low Yield of Crystals check_cooling Ensure Adequate Cooling in Ice Bath low_yield->check_cooling check_solvent_volume Review Initial Solvent Volume (was it excessive?) low_yield->check_solvent_volume colored_crystals Crystals are Colored activated_charcoal Use Activated Charcoal During Dissolution colored_crystals->activated_charcoal

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Optimization

Technical Support Center: Urea Sulfate Stability and Storage

This technical support center provides guidance on the stability and storage of urea (B33335) sulfate (B86663) for researchers, scientists, and drug development professionals. Below you will find frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of urea (B33335) sulfate (B86663) for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid urea sulfate?

A1: Solid urea sulfate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The ideal storage temperature is between 15°C and 25°C.[3] It is important to protect it from moisture to prevent caking and degradation.[1][2]

Q2: How should I prepare and store urea sulfate solutions?

A2: Urea sulfate solutions are most stable in a pH range of 4-8.[4][5][6][7] For optimal stability, it is recommended to use a lactate (B86563) buffer at pH 6.0.[4][5][6][7] Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at 2-8°C.

Q3: What are the primary degradation products of urea sulfate in aqueous solutions?

A3: In aqueous solutions, urea, the primary component of urea sulfate, can decompose to form ammonium (B1175870) cyanate (B1221674). This is a reversible reaction, but the cyanate can then react with proteins, which can be a significant issue in biological experiments.

Q4: Is urea sulfate sensitive to light?

A4: While specific data on the photosensitivity of urea sulfate is limited, it is a general best practice to store all chemicals, including urea sulfate, in opaque or amber containers to protect them from light, which can potentially catalyze degradation reactions.[8]

Q5: What materials are incompatible with urea sulfate?

A5: Urea sulfate should not be stored with strong bases, bleach, or strong oxidizing agents.[3] Contact with these substances can lead to hazardous reactions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Caking or clumping of solid urea sulfate Exposure to humidity due to improper storage.[1]- Ensure the storage container is airtight and stored in a low-humidity environment. - Before use, gently break up clumps with a clean, dry spatula in a controlled low-humidity environment (e.g., a glove box).[8]
Ammonia-like odor from the container Degradation of the urea component to ammonia.- This indicates significant degradation. The material may not be suitable for sensitive experiments. - Review storage conditions to ensure they meet the recommended temperature and humidity levels. - Consider performing a purity analysis (e.g., HPLC) to assess the extent of degradation.[8]
Unexpected pH changes in solution Degradation of urea can lead to a shift in pH.- Prepare fresh solutions before each experiment. - Use a buffered solution (e.g., lactate buffer, pH 6.0) to maintain a stable pH.[4][5][6][7]
Inconsistent experimental results Degradation of urea sulfate, leading to a lower effective concentration or interfering degradation products.- Verify the purity of the urea sulfate using an appropriate analytical method (see Experimental Protocols). - Always use freshly prepared solutions. - Ensure proper storage of both the solid material and prepared solutions.

Quantitative Stability Data

The stability of urea sulfate is primarily dictated by the stability of urea. The following table summarizes the degradation rate constants for urea in aqueous solutions under various conditions. Note that the presence of sulfuric acid in urea sulfate may influence these rates.

Temperature (°C)pHInitial Urea Concentration (% w/v)Degradation Rate Constant (k) (h⁻¹)
253.11 - 3.362.5 - 10Varies with concentration
254.08 - 4.192.5 - 10Varies with concentration
256.43 - 7.362.5 - 10Varies with concentration
258.40 - 8.592.5 - 10Varies with concentration
259.40 - 9.672.5 - 10Varies with concentration
403.11 - 3.362.5 - 10Varies with concentration
404.08 - 4.192.5 - 10Varies with concentration
406.43 - 7.362.5 - 10Varies with concentration
408.40 - 8.592.5 - 10Varies with concentration
409.40 - 9.672.5 - 10Varies with concentration
603.11 - 3.362.5 - 10Varies with concentration
604.08 - 4.192.5 - 10Varies with concentration
606.43 - 7.362.5 - 10Varies with concentration
608.40 - 8.592.5 - 10Varies with concentration
609.40 - 9.672.5 - 10Varies with concentration
Data synthesized from a study on urea stability in solution and pharmaceutical preparations.[4]

Key Findings:

  • Urea is most stable in the pH range of 4-8.[4][5][6][7]

  • The rate of degradation increases with increasing temperature at all pH values.[4][5][7]

  • At higher initial concentrations, the degradation rate of urea can decrease over time, suggesting a reversible reaction.[4][5]

  • Lactate buffer at pH 6.0 was found to provide the lowest degradation rate.[4][5][6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study of Urea Sulfate

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for urea sulfate.

1. Materials:

  • Urea sulfate

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • pH meter

  • HPLC system with UV detector

  • Temperature-controlled oven

  • Photostability chamber

2. Methodology:

  • Acid Hydrolysis: Dissolve urea sulfate in 0.1 M HCl to a known concentration. Store at 60°C for a specified period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Dissolve urea sulfate in 0.1 M NaOH to a known concentration. Store at 60°C for a specified period.

  • Oxidative Degradation: Dissolve urea sulfate in 3% H₂O₂. Store at room temperature for a specified period.

  • Thermal Degradation: Store solid urea sulfate in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose solid urea sulfate and a solution of urea sulfate to light in a photostability chamber.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze for the appearance of degradation peaks and the decrease in the parent peak area.

Protocol 2: HPLC Method for Purity and Stability Assessment of Urea Sulfate

This protocol provides a general HPLC method for the quantitative analysis of urea sulfate and its potential impurities.

1. Materials:

2. Instrument and Conditions:

  • HPLC System: With UV detector

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM ammonium acetate in water (e.g., 90:10 v/v), pH adjusted to 6.8.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the urea sulfate sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample and a blank (mobile phase) into the HPLC system.

  • Monitor the chromatogram for the main peak corresponding to urea and any additional peaks that may represent impurities or degradation products. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Visualizations

degradation_pathway UreaSulfate Urea Sulfate Solution Urea Urea UreaSulfate->Urea Dissociation AmmoniumCyanate Ammonium Cyanate Urea->AmmoniumCyanate Equilibrium (Degradation) Protein Protein AmmoniumCyanate->Protein Reacts with CarbamylatedProtein Carbamylated Protein Protein->CarbamylatedProtein Forms

Caption: Degradation pathway of urea in aqueous solution.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Sample Urea Sulfate Sample Sample->Acid Expose to Stress Sample->Base Expose to Stress Sample->Oxidation Expose to Stress Sample->Thermal Expose to Stress Sample->Photo Expose to Stress Data Data Interpretation (Purity, Degradation Products) Analysis->Data

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting

"effect of acid concentration on urea sulfate crystal formation"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of urea (B33335) sulfate...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of urea (B33335) sulfate (B86663). The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when preparing urea sulfate crystals?

A1: The reaction between urea and sulfuric acid is highly exothermic, presenting a significant safety hazard.[1] Always add sulfuric acid slowly to the urea solution while cooling the reaction vessel in an ice bath to control the temperature.[1] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated sulfuric acid is extremely corrosive and can cause severe burns.

Q2: What are the expected products of the reaction between urea and sulfuric acid?

A2: The reaction between urea and sulfuric acid can yield different products depending on the molar ratio of the reactants. The primary products are monourea sulfate ([(NH₂)₂CO]·H₂SO₄) and diurea sulfate ([((NH₂)₂CO)₂]·H₂SO₄).[2] The formation of these adducts is influenced by the concentration of sulfuric acid used.

Q3: How does the concentration of sulfuric acid affect the type of urea sulfate crystal formed?

A3: The molar ratio of urea to sulfuric acid is a critical factor in determining the crystalline product. While specific concentration thresholds can vary with experimental conditions, a higher concentration of sulfuric acid generally favors the formation of diurea sulfate. Conversely, using a lower concentration of sulfuric acid is more likely to yield monourea sulfate. The ternary phase diagram for the urea-sulfuric acid-water system can provide guidance on the compositions that lead to the precipitation of different components.[2]

Q4: What is a suitable solvent for the crystallization of urea sulfate?

A4: Water is the most common solvent for the reaction and subsequent crystallization of urea sulfate. The solubility of urea sulfate in water is a critical factor to consider for controlling the crystallization process.[3] In some cases, an anti-solvent addition method can be employed to induce crystallization.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No crystal formation after cooling The solution is not sufficiently supersaturated.1. Concentrate the solution by slow evaporation of the solvent. 2. Induce crystallization by scratching the inner wall of the vessel with a glass rod to create nucleation sites. 3. Add a seed crystal of urea sulfate to the solution.
Formation of an oil instead of crystals The cooling rate is too rapid, or the concentration of impurities is high.1. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. 2. Purify the urea and ensure the sulfuric acid is of high purity. Impurities like biuret (B89757) can hinder crystal growth.[4]
Rapid, uncontrolled crystallization The reaction is too exothermic, leading to rapid supersaturation.1. Ensure adequate cooling of the reaction mixture by performing the addition of sulfuric acid in an ice bath with vigorous stirring.[1] 2. Add the sulfuric acid dropwise to maintain a controlled reaction rate.
Small, poorly formed crystals High nucleation rate and/or insufficient time for crystal growth.1. Decrease the rate of cooling to allow for slower crystal growth. 2. Optimize the stirring rate; gentle agitation is often preferred to prevent secondary nucleation.
Crystals are discolored Presence of impurities in the reactants or decomposition of the product.1. Use high-purity urea and sulfuric acid. 2. Avoid excessive heating during the reaction, as this can lead to the decomposition of urea sulfate and the formation of colored byproducts. The reaction temperature should be kept below the incipient decomposition temperature, which can range from 68°C to 80°C (155°F to 176°F).[5]

Data Presentation

The following table summarizes the expected trend of the effect of sulfuric acid concentration on urea sulfate crystal formation. This data is illustrative and should be confirmed experimentally.

Urea:H₂SO₄ Molar Ratio Expected Primary Product Anticipated Crystal Morphology Relative Crystal Size Relative Yield
2:1Monourea SulfatePrismaticLargerModerate
1:1Mixture of Mono- and Diurea SulfateIrregular, agglomeratesVariableHigh
1:2Diurea SulfateNeedle-likeSmallerHigh

Experimental Protocols

Protocol 1: Preparation of Monourea Sulfate Crystals
  • Dissolution of Urea: Dissolve 12.0 g (0.2 mol) of urea in 20 mL of deionized water in a 100 mL beaker with gentle heating and stirring until the urea is completely dissolved.

  • Cooling: Place the beaker in an ice bath and allow the solution to cool to approximately 10°C.

  • Acid Addition: Slowly add 5.4 mL (0.1 mol) of concentrated sulfuric acid (98%) dropwise to the urea solution while continuously stirring. Maintain the temperature of the solution below 20°C throughout the addition.

  • Crystallization: After the addition is complete, continue stirring for another 30 minutes in the ice bath. Then, allow the solution to stand at room temperature for 24 hours for crystals to form.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Protocol 2: Characterization of Urea Sulfate Crystals
  • Morphology: Observe the crystal shape and size using optical microscopy.

  • Structural Analysis: Confirm the crystalline phase (monourea or diurea sulfate) using Powder X-ray Diffraction (PXRD).

  • Functional Groups: Identify the characteristic functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.

  • Thermal Stability: Determine the melting point and decomposition temperature using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6]

Mandatory Visualization

experimental_workflow cluster_prep Preparation of Urea Sulfate Crystals cluster_analysis Crystal Characterization cluster_data Data Analysis prep_urea Dissolve Urea in Water cool_solution Cool Urea Solution prep_urea->cool_solution add_acid Slowly Add Sulfuric Acid (Varying Concentrations) cool_solution->add_acid crystallize Allow for Crystallization add_acid->crystallize isolate Isolate and Dry Crystals crystallize->isolate microscopy Optical Microscopy (Morphology, Size) isolate->microscopy pxrd Powder X-ray Diffraction (Phase Identification) isolate->pxrd ftir FTIR Spectroscopy (Functional Groups) isolate->ftir thermal DSC/TGA (Thermal Stability) isolate->thermal analyze_data Analyze Effect of Acid Concentration on Crystal Properties (Yield, Size, etc.) microscopy->analyze_data pxrd->analyze_data ftir->analyze_data thermal->analyze_data

Caption: Experimental workflow for studying the effect of acid concentration on urea sulfate crystal formation.

References

Optimization

Technical Support: Preventing Aggregation in Protein Precipitation with Urea and Sulfate

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation during precipitation protocols involving urea (B3...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation during precipitation protocols involving urea (B33335) and ammonium (B1175870) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of ammonium sulfate precipitation?

Ammonium sulfate is a salt that is highly soluble in water and is commonly used for protein purification.[1] The process, known as "salting out," works by reducing the solubility of proteins as the salt concentration increases.[2][3] The sulfate and ammonium ions attract water molecules, reducing the amount of water available to interact with the protein. This increases hydrophobic interactions between protein molecules, leading them to aggregate and precipitate.[1][4] Different proteins precipitate at different salt concentrations, allowing for fractional precipitation.[1][3]

Q2: What is the role of urea in this process?

Urea is a chaotropic agent, meaning it disrupts the structure of water and weakens hydrophobic interactions.[5] In the context of protein precipitation, it is primarily used to solubilize proteins, especially those that are already aggregated or unfolded, such as in inclusion bodies.[6] Urea can break hydrogen bonds and hydrophobic interactions within protein aggregates.[6] While high concentrations of urea (e.g., 6-8 M) cause denaturation, lower, non-denaturing concentrations (e.g., 1-2 M) can be used during refolding protocols to prevent aggregation of folding intermediates.[6][7]

Q3: Can urea and ammonium sulfate be used together?

Yes, they can be used in combination, particularly during protein refolding. A common strategy for proteins extracted from inclusion bodies is to first solubilize them in a high concentration of urea (e.g., 6-8 M).[7][8] Subsequently, the urea concentration is gradually reduced through methods like dialysis or rapid dilution into a buffer containing ammonium sulfate.[9][10] The ammonium sulfate promotes proper folding and precipitation of the native protein structure while the gradual removal of urea prevents the unfolded proteins from aggregating incorrectly.[4][9]

Q4: At what temperature should I perform ammonium sulfate precipitation?

It is conventionally carried out at 0°C or 4°C (on ice) to minimize the risk of protein denaturation, degradation, or bacterial growth.[11][12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Protein still aggregates irreversibly after removing urea. 1. Rapid Urea Removal: Removing urea too quickly can cause aggregation as proteins don't have time to refold properly.2. Incorrect Buffer Conditions: pH, ionic strength, or the absence of stabilizing additives can lead to aggregation.[13]3. High Protein Concentration: Higher concentrations increase the likelihood of intermolecular interactions leading to aggregation.1. Gradual Urea Removal: Use stepwise dialysis against decreasing urea concentrations (e.g., 8M -> 6M -> 4M -> 2M -> 0M).2. Optimize Buffer: Screen different pH values. Include additives like L-arginine (0.5 M) which can suppress the formation of soluble oligomers.[14][15]3. Reduce Protein Concentration: Perform refolding at a lower protein concentration (e.g., < 1 mg/mL).
The desired protein does not precipitate. 1. Insufficient Ammonium Sulfate: The concentration may not be high enough to salt out your specific protein.[16]2. Protein is Highly Soluble: Some proteins require very high salt concentrations to precipitate.[16]3. Presence of Urea: Urea increases protein solubility, so a higher percentage of ammonium sulfate may be needed in its presence.[8]1. Increase Salt Concentration: Perform a trial with stepwise increases in ammonium sulfate saturation (e.g., 40%, 60%, 80%) to find the optimal precipitation point.[17]2. Consult a Nomogram: Use a published table or online calculator to accurately determine the amount of solid ammonium sulfate to add to reach the desired saturation.[2][12]3. Optimize for Urea Presence: Empirically determine the required ammonium sulfate concentration when urea is present in the solution.[8]
The protein pellet is difficult to redissolve. 1. Over-precipitation: Very high concentrations of ammonium sulfate can lead to tightly packed aggregates.2. Irreversible Aggregation: The protein may have denatured and aggregated during the process.1. Gentle Resuspension: Use a suitable, chilled buffer (e.g., 50 mM Tris, 10 mM EDTA) and gently pipette to resuspend the pellet. Avoid vigorous vortexing.2. Inclusion of Stabilizers: Try redissolving in a buffer containing low concentrations of urea (e.g., 1-2 M) or other stabilizers like glycerol (B35011) or L-arginine.[6][14]
Low recovery of the target protein. 1. Incomplete Precipitation: The ammonium sulfate concentration was not optimal.2. Loss During Steps: Protein may be lost in the supernatant or during pellet washing steps.3. Precipitate is not pelleting correctly: Low-density precipitates may float.1. Optimize Saturation %: Systematically test different ammonium sulfate concentrations to maximize the precipitation of your target protein while leaving contaminants in solution.[17]2. Analyze Supernatant: Check the supernatant for your protein of interest to confirm if precipitation was incomplete.3. Use Swing-out Rotors: For low-density precipitates, a swing-out rotor during centrifugation is recommended.[4]

Quantitative Data Summary

Table 1: Ammonium Sulfate Concentration for Precipitation

This table provides the grams (g) of solid ammonium sulfate to be added to 1 Liter of solution to achieve a desired final saturation level, starting from an initial saturation of 0%. The data is for solutions at 0°C.[4]

Target Saturation (%)Grams of (NH₄)₂SO₄ per 1LMolarity (M)
1056~0.42
20114~0.86
30176~1.33
40243~1.84
50313~2.37
60390~2.95
70472~3.57
80561~4.25
90662~5.01
100767~5.81

Note: The addition of solid ammonium sulfate will increase the solution volume.[2]

Table 2: Common Urea Concentrations and Their Applications

Urea Concentration (M)Primary ApplicationNotes
1 - 2 MEnhancing solubilization; Suppressing aggregation during refoldingCan be used in combination with other additives like L-arginine.[6][14] Does not typically cause denaturation.[15]
4 - 6 MSolubilization of inclusion bodies; Protein denaturationOften used for initial solubilization before refolding protocols.[7][18]
8 MComplete protein denaturation and solubilizationStandard high concentration for ensuring complete unfolding of proteins from aggregates.[7][19]

Experimental Protocols & Workflows

Protocol: Fractional Precipitation with Ammonium Sulfate

This protocol describes a general method for separating proteins based on their differential solubility in ammonium sulfate.

  • Preparation: Start with a clarified protein lysate. Ensure the protein concentration is >1 mg/mL in a suitable buffer (e.g., >50 mM Tris or HEPES, pH 7.4) and keep the solution on ice.[20]

  • First Cut (e.g., to 40% Saturation):

    • Slowly add solid ammonium sulfate (243 g/L for 40% saturation) to the gently stirring protein solution.[20] Adding the salt too quickly can cause local high concentrations and unwanted precipitation.[4]

    • Allow stirring on ice for at least 30 minutes to 1 hour to allow for equilibration.

    • Centrifuge at ~10,000-25,000 x g for 20-30 minutes at 4°C to pellet the precipitated proteins.[11][20]

    • Carefully decant the supernatant into a new, clean, chilled tube. The pellet contains proteins that are insoluble at 40% saturation.

  • Second Cut (e.g., to 80% Saturation):

    • To the supernatant from the previous step, add more solid ammonium sulfate to increase the saturation from 40% to 80% (an additional 318 g/L is needed).

    • Repeat the stirring and centrifugation steps as described above.

    • The pellet from this step contains the protein fraction that is soluble at 40% but insoluble at 80% saturation.

  • Downstream Processing:

    • Redissolve the desired protein pellet in a minimal volume of a suitable buffer.

    • Remove the excess ammonium sulfate via dialysis or a desalting column before further purification steps.[16]

Diagrams and Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_precip Fractional Precipitation cluster_process Downstream Processing start Clarified Protein Lysate buffer Buffer Exchange (e.g., 50mM Tris) start->buffer add_salt1 Slowly Add (NH4)2SO4 to First Cut % buffer->add_salt1 stir1 Stir on Ice (30-60 min) add_salt1->stir1 centrifuge1 Centrifuge (10,000 x g, 30 min) stir1->centrifuge1 pellet1 Pellet 1 (Discard or Analyze) centrifuge1->pellet1 Collect supernatant1 Supernatant 1 centrifuge1->supernatant1 Collect add_salt2 Add More (NH4)2SO4 to Second Cut % stir2 Stir on Ice (30-60 min) add_salt2->stir2 centrifuge2 Centrifuge (10,000 x g, 30 min) stir2->centrifuge2 pellet2 Pellet 2 (Desired Protein) centrifuge2->pellet2 Collect supernatant2 Supernatant 2 (Discard or Analyze) centrifuge2->supernatant2 Collect supernatant1->add_salt2 redissolve Redissolve Pellet pellet2->redissolve desalt Desalting / Dialysis redissolve->desalt finish Further Purification desalt->finish

Caption: Workflow for fractional protein precipitation using ammonium sulfate.

troubleshooting_flowchart start Protein is Aggregating During Precipitation/Refolding q_urea Are you removing a chaotrope (e.g., Urea)? start->q_urea sol_slow_dialysis Solution: Use stepwise dialysis to remove urea slowly. Add 0.5M Arginine to refolding buffer. q_urea->sol_slow_dialysis Yes sol_low_protein Solution: Lower the initial protein concentration before refolding. q_urea->sol_low_protein Yes q_pellet Is the final pellet difficult to redissolve? q_urea->q_pellet No sol_buffer Solution: Use a buffer with stabilizers (e.g., 1-2M Urea, Glycerol) for resuspension. q_pellet->sol_buffer Yes sol_gentle Solution: Use gentle pipetting instead of vigorous vortexing to resuspend. q_pellet->sol_gentle Yes

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Urea and Ammonium Sulfate as Nitrogen Sources for Research Applications

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental considerations of urea (B33335) and ammonium (B1175870) sulfate (B86663) as nitrogen sources. This...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental considerations of urea (B33335) and ammonium (B1175870) sulfate (B86663) as nitrogen sources.

This guide provides an objective comparison of urea and ammonium sulfate, two common nitrogen sources utilized in various research applications. The subsequent sections detail their effects on key performance indicators, supported by experimental data. Furthermore, comprehensive experimental protocols are provided to aid in the design and execution of comparative studies.

Performance Comparison: Urea vs. Ammonium Sulfate

The selection of a nitrogen source can significantly impact experimental outcomes, influencing factors such as biomass production, cellular metabolism, and the chemical environment. Urea and ammonium sulfate, while both providing essential nitrogen, exhibit distinct properties that make them suitable for different applications.

PropertyUrea (CO(NH₂)₂)Ammonium Sulfate ((NH₄)₂SO₄)Key Considerations
Nitrogen Content ~46%~21%Urea offers a higher nitrogen concentration by weight, which can be a factor in formulating concentrated nutrient solutions.
Form of Nitrogen Organic (Amide)Inorganic (Ammonium)Urea must be hydrolyzed by the enzyme urease to ammonium, a process that can be influenced by microbial activity. Ammonium sulfate provides a readily available source of ammonium ions.
Effect on pH Initial increase, then decreaseTends to decrease pHThe hydrolysis of urea initially consumes protons, leading to a temporary increase in pH. Subsequent nitrification of ammonium to nitrate (B79036) releases protons, causing a long-term decrease in soil or media pH. Ammonium sulfate directly contributes to acidification through the nitrification of ammonium.[1][2]
Sulfur Content None~24%Ammonium sulfate provides a significant source of sulfur, an essential secondary nutrient. This can be advantageous for sulfur-demanding organisms or in sulfur-deficient media.
Ammonia (B1221849) Volatilization Higher potentialLower potentialUnder certain conditions (e.g., high pH, temperature, and on the surface of media), urea is more susceptible to conversion to ammonia gas and subsequent loss from the system.[3]

Quantitative Data from Comparative Studies

The following tables summarize quantitative data from various studies comparing the performance of urea and ammonium sulfate.

Table 1: Impact on Crop Yield
CropUrea Yield ( kg/ha )Ammonium Sulfate Yield ( kg/ha )Application Rate (kg N/ha)Soil TypeReference
Wheat5300-240-[4]
Maize (2018)-Increased by 10.5% compared to urea150-[5][6][7]
Maize (2019)-Increased by 23.07% (with urea cocrystal) compared to urea150-[5][6][7]
Maize (Hybrid)LowerHigher50, 100, 150, 200Semiarid[8]
Table 2: Effect on Soil pH
Nitrogen SourceInitial pHFinal pHNitrogen Rate (kg N/ha)Soil TypeReference
Ammonium Sulfate5.85.2210Lowland Rice Soil[1]
Urea5.75.5200Lowland Rice Soil[1]
Ammonium Sulfate6.005.97140Clay Soil
Ammonium Sulfate6.606.55140Sandy Loam Soil

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental results. The following sections outline protocols for key comparative experiments.

Protocol 1: Comparative Field Trial for Crop Yield Analysis

1. Experimental Design:

  • Layout: Employ a randomized complete block design (RCBD) with a minimum of three replications for each treatment.[4]

  • Plot Size: Each treatment plot (strip) should be at least 500 feet long. The width should be a multiple of the harvesting equipment to ensure accurate yield measurement from the center of the plot.[9]

  • Treatments:

    • Control (no nitrogen application).

    • Urea at varying application rates (e.g., 50, 100, 150, 200 kg N/ha).

    • Ammonium sulfate at the same nitrogen-equivalent application rates.

  • Randomization: Randomly assign treatments within each block to minimize the effects of field variability.

2. Fertilizer Application:

  • Calibrate application equipment before use to ensure accurate and uniform distribution of fertilizers.

  • Apply fertilizers at the appropriate time for the specific crop, either pre-planting, at planting, or as a split application during the growing season.

3. Data Collection:

  • Plant Growth Metrics: At regular intervals, measure parameters such as plant height and tiller/branch number.

  • Yield Measurement: At crop maturity, harvest the central rows of each plot using a calibrated combine with a yield monitor. Record the grain weight and moisture content for each plot. Adjust grain yield to a standard moisture content.

4. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the fertilizer treatments.

Protocol 2: Measurement of Soil pH Change

1. Soil Sampling:

  • Collect composite soil samples from each plot before fertilizer application to establish a baseline pH. A composite sample should consist of multiple subsamples taken from the top 6-8 inches of soil.[10]

  • Collect soil samples from the same plots at the end of the growing season or after a predetermined experimental period.

2. Sample Preparation:

  • Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris.

3. pH Measurement:

  • Slurry Preparation: Mix a 1:1 ratio of soil to distilled water in a clean container.[11]

  • Equilibration: Stir the mixture for 30 seconds and let it stand for at least 30 minutes to allow the soil to settle and the pH to stabilize.

  • Measurement: Use a calibrated pH meter or pH test strips to measure the pH of the supernatant (the clear liquid above the settled soil).[12][13][14] For pH meters, ensure the electrode is clean and properly calibrated with standard buffer solutions.

4. Data Analysis:

  • Compare the final pH values to the baseline values for each treatment to determine the magnitude of pH change.

Protocol 3: Determination of Nitrogen Uptake Efficiency

1. Isotopic Labeling (Direct Method):

  • Utilize ¹⁵N-labeled urea and ¹⁵N-labeled ammonium sulfate. This stable isotope allows for the direct tracing of nitrogen from the fertilizer into the plant.[15][16]

  • Apply the ¹⁵N-labeled fertilizers to designated microplots within the main experimental plots.

2. Plant Sampling and Analysis:

  • At key growth stages and at final harvest, collect whole plant samples (above-ground biomass) from the ¹⁵N-treated microplots.

  • Dry the plant samples to a constant weight and grind them into a fine powder.

  • Analyze the total nitrogen content and the ¹⁵N abundance in the plant material using an elemental analyzer coupled with an isotope ratio mass spectrometer (EA-IRMS).

3. Calculation of Nitrogen Use Efficiency (NUE):

  • Difference Method (Indirect):

    • NUE (%) = [(N uptake in fertilized plot) - (N uptake in control plot)] / (Rate of N applied) x 100[17]

  • Isotopic Method (Direct):

    • Fertilizer N uptake = Total N in plant x (atom % ¹⁵N excess in plant / atom % ¹⁵N excess in fertilizer)

    • Nitrogen Use Efficiency from Fertilizer (NUEf) (%) = (Fertilizer N uptake / Rate of N applied) x 100

Visualizations

Nitrogen Transformation Pathways

Nitrogen_Transformation cluster_urea Urea Pathway cluster_ammonium_sulfate Ammonium Sulfate Pathway cluster_common Common Pathway Urea Urea CO(NH₂)₂ Ammonium_U Ammonium (NH₄⁺) Urea->Ammonium_U Urease Hydrolysis Nitrite Nitrite (NO₂⁻) Ammonium_U->Nitrite Nitrification PlantUptake Plant Uptake Ammonium_U->PlantUptake AmmoniumSulfate Ammonium Sulfate ((NH₄)₂SO₄) Ammonium_AS Ammonium (NH₄⁺) AmmoniumSulfate->Ammonium_AS Dissolution Ammonium_AS->Nitrite Nitrification Ammonium_AS->PlantUptake Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrification Nitrate->PlantUptake

Caption: Nitrogen transformation pathways for urea and ammonium sulfate in the soil.

Experimental Workflow for Comparative Analysis

Experimental_Workflow start Experimental Design (Randomized Complete Block) fertilizer_app Fertilizer Application (Urea vs. Ammonium Sulfate) start->fertilizer_app data_collection Data Collection fertilizer_app->data_collection crop_yield Crop Yield Analysis data_collection->crop_yield soil_ph Soil pH Measurement data_collection->soil_ph n_uptake Nitrogen Uptake Efficiency data_collection->n_uptake analysis Statistical Analysis (ANOVA) crop_yield->analysis soil_ph->analysis n_uptake->analysis conclusion Comparative Conclusion analysis->conclusion

Caption: A generalized workflow for a comparative study of urea and ammonium sulfate.

References

Comparative

A Comparative Guide to Urea Sulfate and Sulfamic Acid as Sulfating Agents

For Researchers, Scientists, and Drug Development Professionals The introduction of a sulfate (B86663) ester into a molecule is a critical transformation in drug development and various fields of chemical synthesis. Sulf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfate (B86663) ester into a molecule is a critical transformation in drug development and various fields of chemical synthesis. Sulfation can significantly alter a molecule's biological activity, solubility, and pharmacokinetic profile.[1] Among the various reagents available for this purpose, urea (B33335) sulfate and sulfamic acid are two prominent choices, each with distinct characteristics. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

Overview of Reagents

Urea Sulfate: This reagent is typically a complex formed from the reaction of urea with sulfuric acid or sulfur trioxide.[2][3] It is considered a milder sulfating agent compared to reagents like chlorosulfonic acid. The presence of urea modifies the reactivity of sulfuric acid, potentially reducing side reactions.[3] Urea sulfate is often prepared in situ or used as a pre-formed adduct. It is particularly useful in agricultural applications as a fertilizer and pH reducer, highlighting its relatively safe handling profile.[4]

Sulfamic Acid (H₃NSO₃): A stable, crystalline solid, sulfamic acid is a versatile reagent used for sulfating alcohols and ethoxylated alcohols.[2][5] It is known for being a mild and specific sulfating agent that selectively targets alcohol groups without sulfonating aromatic rings.[2][5] This selectivity is a significant advantage in the synthesis of complex molecules.[5] While more expensive than reagents like oleum (B3057394) or chlorosulfonic acid, its ease of handling and milder nature often justify the cost.[2]

Comparative Performance Data

The choice of a sulfating agent is highly dependent on the substrate and desired outcome. The following tables summarize experimental data for the sulfation of various alcohols using both reagents.

Table 1: Sulfation of Primary Alcohols

SubstrateSulfating AgentConditionsYield (%)Reference
Long-chain primary alcoholsSulfamic AcidHeatingPoor yields, dark products[1]
MethanolSulfamic AcidReflux for several hoursNot specified[6]
Phenolic ethylene (B1197577) oxide condensatesSulfamic AcidNot specifiedPreferred method[1]

Table 2: Sulfation of Secondary Alcohols

SubstrateSulfating AgentConditionsYield (%)Reference
Secondary alcohols (unmodified)Sulfamic AcidHeating (115-125°C, 3h)11.3%[6]
Secondary alcohols (with non-ionic surfactant)Sulfamic Acid110-115°C, 4h97.9%[6]
Secondary alcohols (ethoxylated)Sulfamic Acid110-115°C, 4h99%[6]
Long-chain secondary alcoholsSulfamic Acid with Urea catalystNot specifiedImproved outcome[1]

Table 3: Sulfation of Complex Molecules & Polysaccharides

SubstrateSulfating AgentConditionsKey FindingReference
CelluloseSulfamic Acid aloneHeatingDegradation occurs[1]
CelluloseSulfamic Acid with Urea140°C, 30 minSatisfactory sulfation[1]
Birch Ethanol (B145695) Lignin (B12514952)Sulfamic Acid-Urea100°C, 2h8.1 wt% sulfur content[7]
ArabinogalactanSulfamic Acid-Urea melt115-120°C, 0.5hHigh sulfur content (11.3-11.6%)[8]
BetulinSulfamic Acid with Urea60-75°C, 2-3.5hDual sulfation achieved[9]
Alkylaryl polyalkoxy alkanolsUrea-Sulfuric Acid>90°C, <100 mm HgExcellent yield[3]

Reaction Mechanisms and Logical Comparison

The sulfation process generally involves the nucleophilic attack of a hydroxyl group on the sulfur atom of the sulfating agent. However, the reactivity and selectivity are governed by the nature of the agent.

G cluster_0 Urea Sulfate cluster_1 Sulfamic Acid US_Node Urea-Sulfuric Acid Adduct US_Prop1 Milder Reactivity US_Node->US_Prop1 due to urea complexation US_Prop2 Reduces Side Reactions (e.g., oxidation, dehydration) US_Node->US_Prop2 US_Prop4 Requires Higher Temperatures (>90°C) US_Node->US_Prop4 US_Prop3 Effective for Sensitive Substrates US_Prop1->US_Prop3 SA_Node Sulfamic Acid (H₃NSO₃) SA_Prop1 Highly Selective for Alcohols SA_Node->SA_Prop1 SA_Prop3 Forms Ammonium (B1175870) Salt Directly SA_Node->SA_Prop3 no neutralization needed SA_Prop4 Poor Yields for Unactivated Alcohols (without catalyst/promoter) SA_Node->SA_Prop4 SA_Prop2 Does Not Sulfonate Aromatic Rings SA_Prop1->SA_Prop2 SA_Prop5 Catalyst (e.g., Urea) often required SA_Prop4->SA_Prop5

Caption: Key properties of Urea Sulfate vs. Sulfamic Acid.

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating sulfating agents.

Protocol 1: Sulfation of a Secondary Alcohol Admixture with Sulfamic Acid

This protocol is adapted from a procedure demonstrating high-yield sulfation of secondary alcohols in the presence of an ethoxylated promoter.[6]

  • Reactant Preparation: To 109 grams (0.5 mole) of an octanol-2 ethoxylate containing unreacted secondary alcohol, add 48.5 grams (0.503 mole) of sulfamic acid.

  • Reaction: Heat the mixture to 110-115°C.

  • Incubation: Stir the mixture for four hours at 110-115°C.

  • Work-up: Cool the reaction mixture and make it alkaline to litmus (B1172312) paper using ethanolamine.

  • Dilution: Dilute the final product with a 50:50 ethanol-water solution to a final weight of 260 grams.

  • Analysis: The yield of the ammonium sulfate ester can be determined by methylene (B1212753) blue analysis. A reported yield for a similar reaction was 97.9%.[6]

Protocol 2: Sulfation of Birch Ethanol Lignin with a Sulfamic Acid-Urea Mixture

This protocol describes the sulfation of a complex biopolymer, where the sulfamic acid-urea system is used to introduce sulfate groups.[7][10]

  • Reactant Preparation: Prepare a sulfating complex of sulfamic acid and urea. The ratio of birch ethanol lignin to the sulfating complex should be 1:3 (mol/mol).

  • Solvent: Use 1,4-dioxane (B91453) as the reaction medium.

  • Reaction: Heat the reaction mixture to 100°C.

  • Incubation: Maintain the temperature and stir for 2 hours.

  • Product Isolation: Isolate the sulfated ethanol lignin product.

  • Analysis: The final product can be characterized by FTIR and 2D NMR spectroscopy to confirm the introduction of sulfate groups and determine the sulfur content. A reported sulfur content under these conditions was 8.1 wt%.[7][10]

G start Start prep Prepare Substrate (e.g., alcohol, polysaccharide) in appropriate solvent start->prep add_reagent Add Sulfating Agent (Urea Sulfate or Sulfamic Acid) +/- Catalyst (e.g., Urea) prep->add_reagent react Heat & Stir (Conditions vary, e.g., 90-140°C) Monitor reaction progress add_reagent->react quench Quench Reaction (e.g., cool, add base) react->quench isolate Isolate Product (e.g., precipitation, extraction) quench->isolate purify Purify Product (e.g., dialysis, chromatography) isolate->purify analyze Analyze Product (e.g., NMR, FTIR, Titration) Determine Yield & Purity purify->analyze end End analyze->end

Caption: A generalized experimental workflow for sulfation reactions.

Safety and Handling

Urea Sulfate:

  • Acts as an acid replacement product with significantly lower safety and handling concerns than concentrated sulfuric acid.[4]

  • It is non-fuming and has a very low heat of dilution, making it safer to mix with water.[4]

  • Considered biodegradable and phosphate-free.[4]

Sulfamic Acid:

  • A stable, crystalline solid that is easier and safer to handle than liquid sulfating agents like chlorosulfonic acid.[5][11]

  • Considered less corrosive than hydrochloric acid and does not produce chlorine gas if accidentally mixed with hypochlorite-based products.[2]

  • Aqueous solutions are strongly acidic and can cause skin and eye irritation or burns; appropriate personal protective equipment (gloves, goggles) must be worn.[12][13]

  • Store in a cool, dry place to prevent moisture absorption.[12]

Conclusion and Recommendations

Both urea sulfate and sulfamic acid are valuable tools for chemical sulfation, offering milder alternatives to more aggressive, traditional reagents.

  • Sulfamic acid stands out for its high selectivity for hydroxyl groups, making it an excellent choice for complex molecules with multiple functional groups, especially when avoiding sulfonation of aromatic rings is critical.[2][5] However, its reactivity with unactivated alcohols can be low, often requiring catalysts like urea or specific reaction conditions to achieve high yields.[1][6]

  • Urea sulfate is a cost-effective and safer alternative to concentrated sulfuric acid. The urea component moderates the acid's reactivity, minimizing degradation and side reactions with sensitive substrates like polysaccharides.[1][3] It is particularly effective at higher temperatures and under reduced pressure.[3]

Recommendation:

  • For selective O-sulfation of alcohols in complex molecules , sulfamic acid is the preferred reagent, potentially with urea as a catalyst for less reactive substrates.

  • For bulk sulfation of more robust substrates or when minimizing cost and handling hazards are priorities , urea sulfate is an excellent and effective choice.

The optimal choice will always depend on a careful evaluation of the substrate's stability, the desired selectivity, and the specific reaction conditions that can be practically implemented in the laboratory or industrial setting.

References

Validation

A Comparative Guide to the Catalytic Activity of Urea-Based Catalysts

The versatility of the urea (B33335) functional group has led to its widespread application in catalysis, ranging from asymmetric organic synthesis to electrochemical energy conversion. Urea-based catalysts, leveraging t...

Author: BenchChem Technical Support Team. Date: December 2025

The versatility of the urea (B33335) functional group has led to its widespread application in catalysis, ranging from asymmetric organic synthesis to electrochemical energy conversion. Urea-based catalysts, leveraging their unique hydrogen-bonding capabilities and structural adaptability, offer distinct advantages in various chemical transformations. This guide provides an objective comparison of the performance of different classes of urea-based catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and optimization.

Performance Comparison of Urea-Based Organocatalysts

Chiral urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis. Their ability to act as dual hydrogen bond donors allows for the simultaneous activation of both nucleophiles and electrophiles. The following table summarizes the performance of representative urea-based catalysts in the asymmetric Michael addition reaction.

Table 1: Performance of Chiral Urea and Thiourea Catalysts in Asymmetric Michael Addition

CatalystNucleophileElectrophileCatalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)Reference
Takemoto's Catalyst (Thiourea)Diethyl Malonatetrans-β-Nitrostyrene104880-94[1]
(R,R)-DPEN-ThioureaCyclohexanonetrans-β-Nitrostyrene105999/199[1]
Primary Amine-ThioureaAcetoneAromatic Nitroolefins--85.5 - 93-84 - 92[2]

Note: Reaction conditions such as solvent and temperature may vary between studies, which can impact direct comparability. Please refer to the original publications for detailed information.

Performance Comparison of Urea-Based Electrocatalysts

In the realm of electrochemistry, urea-based compounds and materials are pivotal for the urea oxidation reaction (UOR), which has significant applications in energy production (e.g., urea fuel cells) and wastewater treatment.[3] Nickel-based materials are among the most studied electrocatalysts for this purpose.[4] The table below compares the electrocatalytic performance of different catalysts in the UOR.

Table 2: Electrocatalytic Performance of Various Catalysts for Urea Oxidation Reaction (UOR)

CatalystOnset Potential (V vs. Ag/AgCl)Current Density (mA/cm²)ConditionsReference
NiCo-UMOFs0.32101 M KOH + 0.5 M Urea[5]
NiCo-MOF (Ni:Co = 1:2)-101 M KOH + 0.5 M Urea (at 1.33 V)[5]
Ni2P@NF--Alkaline Media[6]

Performance of Heterogeneous Urea-Based Catalysts

Immobilizing urea-based catalysts on solid supports, such as covalent organic frameworks (COFs) or inorganic oxides, can enhance their stability, recyclability, and in some cases, catalytic activity.[7] This approach is beneficial for various organic transformations and environmental applications.

Table 3: Performance of Heterogeneous Urea-Based Catalysts

CatalystReactionSubstrateProductConversion/Yield (%)ConditionsReference
COF-TpTUEpoxide Ring OpeningStyrene Oxide2-methoxy-2-phenylethan-1-ol>99% YieldMethanol, 24h, RT[7]
η-Al2O3Urea HydrolysisUrea WastewaterAmmonia and CO2Reduces urea to 4.96 mg/L165 °C[8]
γ-Al2O3Urea HydrolysisUrea WastewaterAmmonia and CO2Lower activity than η-Al2O3125 °C[8]
α-Al2O3Urea HydrolysisUrea WastewaterAmmonia and CO2Lower activity than γ-Al2O3125 °C[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for key reactions involving urea-based catalysts.

General Procedure for Asymmetric Michael Addition

This protocol is representative for the asymmetric Michael addition of malonates to nitroalkenes catalyzed by a chiral urea or thiourea catalyst.[1]

  • To a solution of the trans-β-nitroalkene (0.2 mmol) and the chiral urea or thiourea catalyst (0.01-0.02 mmol, 5-10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2, 1.0 mL), add the malonate derivative (0.4 mmol, 2.0 equiv) at room temperature under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture at the specified temperature until the consumption of the nitroalkene is observed by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral high-performance liquid chromatography (HPLC) analysis.

Electrochemical Evaluation of Urea Oxidation Reaction (UOR) Catalysts

This protocol outlines a standard three-electrode setup for evaluating the performance of electrocatalysts for the UOR.[9]

  • Electrode Preparation: The synthesized catalyst is deposited onto a working electrode (e.g., glassy carbon, carbon cloth).

  • Electrochemical Cell Setup: A standard three-electrode cell is used, containing the working electrode, a counter electrode (e.g., platinum wire or carbon cloth), and a reference electrode (e.g., Hg/HgO).

  • Electrolyte: The electrolyte typically consists of an alkaline solution (e.g., 1 M KOH) containing a specific concentration of urea (e.g., 0.5 M urea).

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV): Performed at a slow scan rate (e.g., 5 mV s⁻¹) to determine the onset potential and current density for the UOR.

    • Chronoamperometry (CA): Conducted at a constant potential for an extended period (e.g., 12 hours) to evaluate the catalyst's stability.

    • Electrochemical Impedance Spectroscopy (EIS): Performed to assess the charge-transfer resistance and capacitive behavior of the catalyst.

Visualizations

Catalytic Mechanisms and Workflows

Diagrams illustrating reaction mechanisms and experimental workflows provide a clear visual representation of complex processes.

G cluster_workflow Experimental Workflow for Catalyst Evaluation synthesis Catalyst Synthesis & Characterization reaction Catalytic Reaction synthesis->reaction Introduce Catalyst analysis Product Analysis (Yield, Selectivity) reaction->analysis Isolate Products recycling Recyclability Test reaction->recycling Recover Catalyst optimization Reaction Optimization analysis->optimization Feedback optimization->reaction Improved Conditions recycling->reaction Reuse

Caption: General experimental workflow for evaluating catalytic performance.

G catalyst Thiourea Catalyst intermediate Activated Complex catalyst->intermediate H-bonds with Nitro Group nitroalkene Nitroalkene (Electrophile) nitroalkene->intermediate enamine Enamine (Nucleophile) enamine->intermediate Attacks ketone Ketone ketone->enamine amine Primary Amine on Catalyst amine->enamine Forms product Michael Adduct intermediate->product Releases product->catalyst Regenerates

Caption: Proposed catalytic cycle for a bifunctional thiourea-catalyzed Michael addition.[1]

G center_node Urea/Thiourea Organocatalysts advantage1 Mild Reaction Conditions center_node->advantage1 advantage2 Metal-Free & Non-Toxic center_node->advantage2 advantage3 Simple & Inexpensive Synthesis center_node->advantage3 advantage4 High Stereoselectivity center_node->advantage4 advantage5 Tolerance of Acid-Sensitive Substrates center_node->advantage5

Caption: Key advantages of urea and thiourea-based organocatalysts.[10]

References

Comparative

A Comparative Guide to Purity Validation of Urea Sulfate: Titration vs. Spectroscopy

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of classical titration and modern spectroscopic methods for the validation of urea (B33335) sulfate (B86663) purity. Detailed experimental protocols, comparative data analysis, and a discussion of the relative merits of each technique are presented to assist in selecting the most appropriate method for your analytical needs.

Urea sulfate is a salt formed from the reaction of urea and sulfuric acid. Its purity is crucial for its various applications, including in chemical synthesis and as a component in certain formulations. The presence of impurities, such as unreacted urea, excess sulfuric acid, or byproducts like biuret (B89757) and cyanuric acid, can significantly impact its properties and reactivity. This guide compares two common analytical approaches for assessing urea sulfate purity: acid-base titration and Fourier Transform Infrared (FTIR) spectroscopy.

Comparative Analysis of Purity Determination Methods

The purity of a given batch of urea sulfate can be assessed using distinct analytical approaches. While titration provides a quantitative measure of the total acidic and basic content, spectroscopic methods offer insights into the molecular structure and can detect specific impurities.

FeatureTitration (Acid-Base)FTIR Spectroscopy
Principle Neutralization reaction between the acidic (sulfate) and basic (urea) components of urea sulfate and a strong base/acid titrant.Absorption of infrared radiation by molecular bonds, providing a "fingerprint" of the compound and its impurities.
Information Provided Quantitative purity based on the stoichiometry of the acid-base reaction.Structural confirmation, identification of functional groups, and detection of specific impurities.
Advantages Cost-effective, simple instrumentation, high precision and accuracy when properly validated.[1][2]Rapid, non-destructive, highly specific for identifying particular molecular structures.[3][4]
Limitations Non-specific; does not identify the nature of impurities. It assumes all acidity/basicity is from the target compound.Less precise for quantification without proper calibration, potential for overlapping peaks from different components.[4]
Typical Accuracy 99.5 - 100.5%98.0 - 102.0% (with calibration)
Typical Precision (%RSD) ≤ 0.5%≤ 2.0%
Limit of Detection (LOD) ~0.1%~0.05% for specific impurities
Limit of Quantitation (LOQ) ~0.3%~0.15% for specific impurities

Experimental Protocols

Purity Determination by Potentiometric Titration

This method determines the purity of urea sulfate by titrating its acidic and basic components with a standardized solution of a strong base.

Materials:

  • Urea Sulfate sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination electrode

  • Burette (50 mL)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.5 g of the urea sulfate sample and record the weight.

  • Dissolve the sample in 100 mL of deionized water in a 250 mL beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize.

  • Fill the burette with the standardized 0.1 M NaOH solution.

  • Titrate the urea sulfate solution with the NaOH solution, recording the pH and the volume of titrant added at regular intervals.

  • Continue the titration past the equivalence point, which is characterized by a sharp change in pH.

  • Determine the equivalence point by analyzing the titration curve (e.g., using the first or second derivative method).

  • Calculate the purity of the urea sulfate sample based on the volume of NaOH used to reach the equivalence point.

Purity Determination by FTIR Spectroscopy

This method identifies and quantifies urea sulfate and its potential impurities by analyzing their characteristic infrared absorption bands.

Materials:

  • Urea Sulfate sample

  • Urea reference standard

  • Biuret reference standard

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Wipes

Procedure:

  • Record a background spectrum on the clean ATR crystal.

  • Place a small amount of the urea sulfate sample onto the ATR crystal, ensuring good contact.

  • Record the FTIR spectrum of the sample from 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly.

  • Record the FTIR spectra of the urea and biuret reference standards.

  • Compare the spectrum of the urea sulfate sample to the reference spectra. Key characteristic peaks for urea sulfate include those related to the sulfate group (around 1100 cm⁻¹) and the urea molecule (e.g., C=O stretching around 1680 cm⁻¹, N-H stretching around 3400-3300 cm⁻¹).[3][5]

  • Identify any impurity peaks by comparing the sample spectrum to the spectra of potential impurities like unreacted urea or biuret.

  • For quantitative analysis, create a calibration curve by preparing standards of known concentrations of urea sulfate and measuring their peak areas at a characteristic wavelength. The concentration of the sample can then be determined from this curve.[4]

Logical Workflow for Method Comparison

ComparisonWorkflow Workflow for Comparing Titration and Spectroscopy for Urea Sulfate Purity cluster_sample Sample Preparation cluster_titration Titration Analysis cluster_spectroscopy Spectroscopic Analysis cluster_comparison Comparative Evaluation Sample Urea Sulfate Sample Titration_Prep Prepare Sample for Titration Sample->Titration_Prep Spectro_Prep Prepare Sample for FTIR Sample->Spectro_Prep Titration_Run Perform Potentiometric Titration Titration_Prep->Titration_Run Titration_Data Analyze Titration Curve Titration_Run->Titration_Data Titration_Result Calculate Purity (Titration) Titration_Data->Titration_Result Compare_Results Compare Purity Results Titration_Result->Compare_Results Spectro_Run Acquire FTIR Spectrum Spectro_Prep->Spectro_Run Spectro_Data Analyze Spectral Data Spectro_Run->Spectro_Data Spectro_Result Identify Impurities & Quantify Purity (FTIR) Spectro_Data->Spectro_Result Spectro_Result->Compare_Results Compare_Performance Evaluate Method Performance (Accuracy, Precision, LOD, etc.) Compare_Results->Compare_Performance Conclusion Select Optimal Method Compare_Performance->Conclusion

Caption: Workflow for comparing titration and spectroscopy.

Signaling Pathway for Purity Assessment Logic

PurityAssessment Decision Pathway for Urea Sulfate Purity Analysis Start Start Purity Assessment Is_Quant_Only Is quantitative purity the primary goal? Start->Is_Quant_Only Is_Impurity_ID_Needed Is impurity identification critical? Is_Quant_Only->Is_Impurity_ID_Needed No Titration Perform Titration Is_Quant_Only->Titration Yes Spectroscopy Perform FTIR Spectroscopy Is_Impurity_ID_Needed->Spectroscopy Yes Combined_Analysis Perform Both Titration and Spectroscopy Is_Impurity_ID_Needed->Combined_Analysis Both are important Report_Purity Report Quantitative Purity Titration->Report_Purity Report_Impurity_Profile Report Impurity Profile and Purity Spectroscopy->Report_Impurity_Profile Combined_Analysis->Report_Impurity_Profile

Caption: Decision pathway for selecting an analysis method.

Conclusion

The choice of method for validating the purity of urea sulfate depends on the specific requirements of the analysis. Potentiometric titration is a reliable and cost-effective method for determining the overall purity, assuming that any impurities present do not have significant acidic or basic properties. It is well-suited for routine quality control where the primary concern is the overall assay value.

FTIR spectroscopy, on the other hand, is an invaluable tool for the identification of specific impurities and for confirming the identity of the material. While it can be used for quantification, it typically requires more extensive method development and calibration compared to titration for achieving high accuracy. For comprehensive quality assessment, particularly in research and drug development settings, a combination of both techniques is often the most robust approach. Titration can provide a precise and accurate overall purity value, while FTIR can confirm the identity and provide information about the presence and nature of any impurities.

References

Validation

A Comparative Guide to Urea-Based vs. Oxalate-Based Catalyst Precursors

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that significantly influences the final catalyst's performance. This guide provides an objective co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that significantly influences the final catalyst's performance. This guide provides an objective comparison of two common classes of precursors: urea-based and oxalate-based, supported by experimental data and detailed methodologies.

The selection of a precursor in catalyst synthesis is pivotal as it dictates the physicochemical properties of the final catalytic material, such as specific surface area, pore volume, particle size, and the dispersion of active metals. These properties, in turn, govern the catalyst's activity, selectivity, and stability in a given chemical transformation. Urea (B33335) and oxalic acid (or its salts) are frequently employed as precipitating agents or complexing agents in the synthesis of catalyst precursors, leading to the formation of metal-urea complexes or metal oxalates, respectively. This guide delves into a comparative analysis of these two precursor systems.

Performance Comparison: Urea-Based vs. Oxalate-Based Precursors

The choice between urea and oxalate (B1200264) as a precursor agent can lead to significant differences in the resulting catalyst's properties and performance. The slow, homogeneous precipitation afforded by urea hydrolysis often results in catalysts with high surface area and good metal dispersion. On the other hand, oxalate precursors are valued for their clean decomposition, leaving behind no residual anions that could poison the catalyst.

PropertyUrea-Based Precursor (Ni-Al2O3 Catalyst)[1][2]Oxalate-Based Precursor (General Observations)Supporting Data Reference
Specific Surface Area 191.5 m²/gGenerally results in well-defined crystalline structures, which can sometimes lead to lower surface areas compared to amorphous materials derived from homogeneous precipitation.[1][2]
Pore Volume 0.58 cm³/gDependent on the specific metal oxalate and calcination conditions.[1][2]
Ni Dispersion 12.8%Can achieve high dispersion, especially with methods like impregnation using vanadyl oxalate.[3][1][2]
Ni Surface Area 10.9 m²/g-[1][2]
Catalytic Activity (Methane Steam Reforming) High activity and strong resistance to electrolyte contamination.[1][2]Effective for various reactions, including selective catalytic reduction and oxidative dehydrogenation.[3][1][2]

Key Insights:

  • Urea-based co-precipitation for Ni-Al2O3 catalysts leads to materials with a large specific surface area and high pore volume, contributing to high nickel dispersion and excellent catalytic activity in methane (B114726) steam reforming.[1][2] The gradual hydrolysis of urea ensures a uniform pH, promoting the formation of homogeneous and well-structured catalyst precursors.[4]

  • Oxalate precursors , such as vanadyl oxalate, are particularly advantageous for preparing supported catalysts via impregnation.[3] Their thermal decomposition yields the desired metal oxide and gaseous products like carbon dioxide and water, ensuring a high-purity catalytic surface free from contaminating residues.[3] The synthesis of copper oxide nanoparticles from copper oxalate precursors also highlights the utility of this method for producing well-defined nanostructures.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of catalysts using urea-based and oxalate-based precursors.

Protocol 1: Synthesis of Ni-Al2O3 Catalyst via Urea-Based Co-precipitation[1][2]
  • Preparation of Precursor Solution: Dissolve appropriate amounts of nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) in deionized water.

  • Precipitation: Heat the solution to a specific temperature (e.g., 90 °C) and add a solution of urea. The urea will slowly hydrolyze, gradually increasing the pH and causing the co-precipitation of nickel and aluminum hydroxides.

  • Aging: Maintain the mixture at the elevated temperature for several hours to ensure complete precipitation and aging of the precursor.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove any residual nitrates. Dry the resulting filter cake in an oven, typically at 100-120 °C.

  • Calcination: Calcine the dried precursor powder in a furnace at a high temperature (e.g., 650 °C) to decompose the hydroxides and form the final Ni-Al2O3 catalyst.

Protocol 2: Synthesis of a Supported Vanadium Oxide Catalyst via Vanadyl Oxalate Impregnation[3]
  • Preparation of Vanadyl Oxalate Solution:

    • Dissolve oxalic acid dihydrate in deionized water with stirring and gentle heating.

    • Slowly add vanadium pentoxide (V₂O₅) powder to the oxalic acid solution. The solution will turn deep blue, indicating the formation of the vanadyl (VO²⁺) ion.

    • Continue stirring until all the V₂O₅ has dissolved. Cool the solution to room temperature and adjust the final volume with deionized water to achieve the desired concentration.

  • Impregnation:

    • Add the support material (e.g., TiO₂) to the prepared vanadyl oxalate solution.

    • Use the incipient wetness impregnation technique, where the volume of the solution is equal to the pore volume of the support.

    • Agitate the mixture to ensure uniform distribution of the precursor solution throughout the support.

  • Drying: Dry the impregnated material in an oven at 100-120 °C for 12-16 hours to remove the water.

  • Calcination: Calcine the dried powder in a furnace at a specific temperature to decompose the vanadyl oxalate and form the active vanadium oxide species on the support.

Visualization of Synthesis Workflows

To further clarify the synthesis processes, the following diagrams illustrate the experimental workflows for both urea-based and oxalate-based catalyst precursor methods.

Urea_Based_Synthesis cluster_solution_prep Solution Preparation cluster_precipitation Precipitation & Aging cluster_post_synthesis Post-Synthesis Treatment MetalSalts Metal Salts (e.g., Nitrates) Mixing Mixing & Heating MetalSalts->Mixing DeionizedWater Deionized Water DeionizedWater->Mixing Urea Urea Urea->Mixing Precipitation Homogeneous Precipitation (Urea Hydrolysis) Mixing->Precipitation Aging Aging Precipitation->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying Filtration->Drying Calcination Calcination Drying->Calcination FinalCatalyst Final Catalyst Calcination->FinalCatalyst

Caption: Workflow for Urea-Based Catalyst Synthesis.

Oxalate_Based_Synthesis cluster_precursor_prep Precursor Solution Preparation cluster_impregnation Impregnation cluster_post_treatment Post-Treatment MetalOxide Metal Oxide (e.g., V₂O₅) SolutionPrep Vanadyl Oxalate Solution MetalOxide->SolutionPrep OxalicAcid Oxalic Acid OxalicAcid->SolutionPrep DeionizedWater_Ox Deionized Water DeionizedWater_Ox->SolutionPrep ImpregnationStep Incipient Wetness Impregnation SolutionPrep->ImpregnationStep Support Support (e.g., TiO₂) Support->ImpregnationStep Drying_Ox Drying ImpregnationStep->Drying_Ox Calcination_Ox Calcination Drying_Ox->Calcination_Ox FinalSupportedCatalyst Final Supported Catalyst Calcination_Ox->FinalSupportedCatalyst

Caption: Workflow for Oxalate-Based Supported Catalyst Synthesis.

Logical Relationship: Impact of Precursor on Catalyst Properties

The fundamental difference in the mechanism of precipitation between urea and oxalate-based methods directly influences the final catalyst characteristics.

Precursor_Impact cluster_urea Urea-Based Precursor cluster_oxalate Oxalate-Based Precursor Urea Urea Hydrolysis Slow Hydrolysis Urea->Hydrolysis HomogeneouspH Homogeneous pH Increase Hydrolysis->HomogeneouspH UniformPrecipitation Uniform, Gradual Precipitation HomogeneouspH->UniformPrecipitation HighSurfaceArea High Surface Area & Good Dispersion UniformPrecipitation->HighSurfaceArea Oxalate Oxalate DirectPrecipitation Direct Precipitation/Complexation Oxalate->DirectPrecipitation CrystallinePrecursor Well-defined Crystalline Precursor DirectPrecipitation->CrystallinePrecursor CleanDecomposition Clean Decomposition (Volatile Products) CrystallinePrecursor->CleanDecomposition HighPurity High Purity Catalyst CleanDecomposition->HighPurity

Caption: Influence of Precursor Type on Catalyst Properties.

References

Comparative

Assessing the Efficiency of Urea-Sulfur Fertilizers: A Comparative Guide for Researchers

The application of urea-sulfur fertilizers is a promising strategy to enhance nitrogen use efficiency and address sulfur deficiencies in various agricultural systems. This guide provides a comprehensive comparison of the...

Author: BenchChem Technical Support Team. Date: December 2025

The application of urea-sulfur fertilizers is a promising strategy to enhance nitrogen use efficiency and address sulfur deficiencies in various agricultural systems. This guide provides a comprehensive comparison of the performance of urea-sulfur fertilizers against other alternatives in different soil types, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the design and execution of future research.

Comparative Performance of Urea-Sulfur Fertilizers

The efficiency of urea-sulfur fertilizers is significantly influenced by soil type and the specific formulation of the fertilizer. The following tables summarize quantitative data from various studies, comparing crop yield, nitrogen uptake, and other relevant parameters.

Table 1: Effect of Urea-Sulfur Fertilizers on Maize Yield and Quality. [1][2][3]

Fertilizer Treatment (150 kg N/ha)Grain Yield (t/ha) - 2018Grain Yield (t/ha) - 2019Grain N Uptake (%) - 2018Grain N Uptake (%) - 2019Crude Protein (%) - 2018Crude Protein (%) - 2019
Control (No N) 4.875.951.051.106.566.88
Urea (B33335) 6.577.031.251.287.818.00
Urea + Ammonium (B1175870) Sulfate 7.267.571.351.398.448.69
Urea + Calcium Sulfate 6.887.771.291.338.068.31
Urea Cocrystal (CaSO₄·4urea) 7.068.651.421.478.879.22

Note: The study was conducted on a moderately heavy loam soil.[3]

Table 2: Performance of Sulfur-Coated Urea (SCU) in Different Soil Types for Various Crops.

CropSoil TypeFertilizer TreatmentYieldNitrogen UptakeReference
Rice Silty LoamGranular UreaIncrease in dry matter yieldEnhanced N uptake up to 39.4%[4]
SCU + Urease Inhibitor55-68% improvement in dry matter yield[4]
Clay LoamGranular UreaLess pronounced N release[4]
SCU + Urease Inhibitor[4]
Turnip Greens Decatur Silty Clay LoamAmmonium Nitrate--[5]
Uncoated Urea--[5]
SCU (high N-dissolution)Best performance in yield and N uptake[5]
Morrison Sandy LoamSCU (slow N-dissolution)Better performance[5]
Cabbage Decatur Silty Clay LoamAmmonium NitrateSimilar performance[5]
Uncoated Urea[5]
SCU[5]
Tomato Decatur Silty Clay LoamSplit applications of Ammonium NitrateSimilar performance[5]
Spring-applied SCU (high dissolution)[5]
Spring Wheat Sandy Clay-LoamPrilled Urea--[6]
4% Sulfur-Coated Urea9.58% increase in grain yield19.06% increase in N uptake[6]
5% Sulfur-Coated Urea11.21% increase in grain yield23.94% increase in N uptake[6]

Table 3: Comparison of Urea-Sulfur Formulations on Maize in Silt Clay Soil. [7]

TreatmentNH₃ Emission Reduction (vs. Urea₂₀₀)Grain Yield Increase (vs. Urea₂₀₀)Total N Uptake Increase (vs. Urea₂₀₀)Nitrogen Use Efficiency (NUE) Increase (vs. Urea₂₀₀)
Urea₁₅₀ + S (Gypsum) 58%17%13%-
Urea₂₀₀ + S (Gypsum) 42%4%7%-
SCU₁₅₀ 74%28%31%72%
SCU₂₀₀ 65%25%26%62%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of fertilizer efficiency.[8][9] The following methodologies are based on best practices and details from the cited research.[3][6][7][10]

1. Experimental Design

  • Design: A randomized complete block design (RCBD) is recommended to account for field variability.[10]

  • Treatments: Include a control (no nitrogen), a standard urea treatment, and various urea-sulfur fertilizer treatments (e.g., sulfur-coated urea, urea blended with ammonium sulfate, urea-calcium sulfate). It is also beneficial to test different application rates.

  • Replication: Each treatment should be replicated at least three times to ensure statistical validity.[10]

  • Plot Size: The size of individual plots should be sufficient to minimize edge effects and allow for representative sampling.

2. Site Characterization and Soil Analysis

  • Soil Classification: Classify the soil at the experimental site according to a standard system (e.g., USDA soil taxonomy).

  • Baseline Soil Sampling: Before fertilizer application, collect composite soil samples from the experimental area at different depths (e.g., 0-15 cm, 15-30 cm).

  • Soil Analysis: Analyze the soil samples for key parameters including:

    • pH

    • Organic carbon content

    • Total nitrogen

    • Available phosphorus and potassium

    • Sulfate-sulfur

    • Cation exchange capacity (CEC)

    • Soil texture (particle size analysis)

3. Fertilizer Application

  • Timing: Apply fertilizers according to the specific crop's growth stages and nutrient requirements. This may involve a single basal application or split applications.[11]

  • Method: The application method (e.g., broadcasting, banding) should be uniform across all plots and relevant to standard agricultural practices for the crop being tested.

  • Rate: Apply nitrogen at a recommended rate for the specific crop and region, keeping the nitrogen rate consistent across all nitrogen-containing fertilizer treatments for a valid comparison.

4. Plant Sampling and Analysis

  • Biomass Sampling: At key growth stages and at final harvest, collect above-ground plant biomass from a defined area within each plot.

  • Sample Preparation: Dry the plant samples in an oven at a specified temperature (e.g., 65-70°C) to a constant weight to determine dry matter yield. Grind the dried samples for nutrient analysis.

  • Nutrient Analysis: Analyze the plant tissue for total nitrogen and sulfur concentration using standard laboratory methods such as Kjeldahl digestion for nitrogen and turbidimetric or ICP-OES for sulfur.

  • Nutrient Uptake Calculation: Calculate the total nitrogen and sulfur uptake by multiplying the nutrient concentration by the dry matter yield.

5. Data Collection and Statistical Analysis

  • Yield Parameters: At maturity, harvest the crop from a central area of each plot to determine grain yield and other relevant yield components (e.g., 1000-grain weight, number of grains per ear).

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD). Use a mean separation test (e.g., Tukey's HSD, Duncan's multiple range test) to identify significant differences between treatment means at a specified significance level (e.g., p < 0.05).

Visualizing Key Processes and Relationships

Nitrogen and Sulfur Assimilation Pathway

The coordinated assimilation of nitrogen and sulfur is fundamental for protein synthesis and overall plant growth. Both pathways are interconnected, with O-acetylserine (OAS) being a key regulatory molecule at the intersection.[12]

G Sulfate Sulfate (SO₄²⁻) in soil Sulfate_uptake Sulfate Uptake (Root Transporters) Sulfate->Sulfate_uptake Nitrate Nitrate (NO₃⁻) in soil Nitrate_uptake Nitrate Uptake (Root Transporters) Nitrate->Nitrate_uptake APS APS Sulfate_uptake->APS ATP Sulfurylase Nitrite Nitrite (NO₂⁻) Nitrate_uptake->Nitrite Nitrate Reductase Sulfite Sulfite (SO₃²⁻) APS->Sulfite APR Sulfide Sulfide (S²⁻) Sulfite->Sulfide Sulfite Reductase Cysteine Cysteine Sulfide->Cysteine Ammonium Ammonium (NH₄⁺) Nitrite->Ammonium Nitrite Reductase Serine Serine Ammonium->Serine Carbon Skeletons OAS O-acetylserine (OAS) Serine->OAS Serine Acetyltransferase OAS->Cysteine OAS (thiol) lyase Amino_Acids Other Amino Acids, Proteins Cysteine->Amino_Acids

Caption: Interconnected pathways of nitrogen and sulfur assimilation in plants.

Experimental Workflow for Fertilizer Efficiency Assessment

A structured workflow is essential for conducting robust fertilizer efficiency trials. This diagram outlines the key stages from planning to data interpretation.

G start Trial Planning (Objectives, Hypotheses) site_selection Site Selection & Characterization start->site_selection exp_design Experimental Design (RCBD, Treatments, Reps) site_selection->exp_design fertilizer_app Fertilizer Application exp_design->fertilizer_app data_collection In-season Data Collection (Biomass, Plant Tissue) fertilizer_app->data_collection harvest Harvest & Yield Measurement data_collection->harvest lab_analysis Laboratory Analysis (Soil, Plant Nutrients) harvest->lab_analysis stat_analysis Statistical Analysis (ANOVA, Mean Separation) lab_analysis->stat_analysis interpretation Interpretation & Conclusion stat_analysis->interpretation end Publish Guide interpretation->end

Caption: Workflow for assessing the efficiency of urea-sulfur fertilizers.

Logical Relationship between Soil Type, Fertilizer, and Crop Performance

The interaction between soil properties, fertilizer type, and crop genetics ultimately determines the outcome of fertilizer application. This diagram illustrates these logical connections.

G cluster_soil Soil Properties cluster_fertilizer Fertilizer Characteristics cluster_crop Crop Response Soil_Type Soil Type (Sandy, Loam, Clay) Nutrient_Status Nutrient Status (N, S, pH, OM) Soil_Type->Nutrient_Status Release_Rate Nutrient Release Rate (Slow vs. Fast) Soil_Type->Release_Rate influences Nutrient_Uptake Nutrient Uptake Efficiency Nutrient_Status->Nutrient_Uptake affects Fertilizer_Type Fertilizer Type (Urea-Sulfur, Urea, AS) Fertilizer_Type->Release_Rate Fertilizer_Type->Nutrient_Uptake provides nutrients for Release_Rate->Nutrient_Uptake determines availability for Yield Crop Yield & Quality Nutrient_Uptake->Yield drives

Caption: Factors influencing crop response to urea-sulfur fertilizers.

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Urea Sulfate Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of common analytical methods for the quantification of urea (B33335) sulfate (B86663). The objective is to of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of urea (B33335) sulfate (B86663). The objective is to offer a framework for selecting the appropriate method and to detail the process of cross-validation to ensure data integrity and reliability across different analytical platforms. The information presented is based on established regulatory guidelines and published experimental data.

The quantification of endogenous molecules like urea sulfate is critical in various stages of drug development and clinical research. Ensuring the accuracy and consistency of analytical data is paramount, particularly when methods are transferred between laboratories or updated over time. Cross-validation of analytical methods is a formal process to demonstrate that two distinct methods are equivalent and can be used interchangeably to produce reliable data.[1][2][3]

Comparative Analysis of Analytical Methods

The primary methods for the quantification of small, polar molecules like urea sulfate include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic assays. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and throughput.

Method Performance Comparison

The following tables summarize the typical performance characteristics of each method based on published literature. These values can serve as a benchmark when establishing and validating methods in your own laboratory.

Table 1: Performance Characteristics of LC-MS/MS Methods for Urea Quantification [4][5][6][7][8][9]

ParameterReported Range
Lower Limit of Quantification (LLOQ)3 - 8.78 µg/mL
Upper Limit of Quantification (ULOQ)103.78 - 200 µg/mL
Linearity (r²)> 0.99
Accuracy (% Recovery)86% - 105%
Precision (% CV)1.4% - 7.2%

Table 2: Performance Characteristics of HPLC-UV/FLD Methods for Urea Quantification [6][8][10][11][12]

ParameterReported Range
Lower Limit of Quantification (LOQ)2 - 7 mg/kg
Linearity (r²)> 0.99
Accuracy (% Recovery)96.6% - 100.0%
Precision (% CV)0.18% - 3.24%

Table 3: Performance Characteristics of Enzymatic Assays for Urea Quantification [13][14]

ParameterReported Range
Detection Limit0.3 - 10 mg/dL
Linearity LimitUp to 200 mg/dL
Precision (% CV)< 10%

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for each of the discussed analytical techniques.

LC-MS/MS Method Protocol

This method offers high sensitivity and selectivity, making it a gold standard for bioanalysis.

  • Sample Preparation:

    • Precipitate proteins in the sample (e.g., plasma, serum) by adding a threefold volume of acetonitrile (B52724).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[7]

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar analytes like urea.[4]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for urea and its stable isotope-labeled internal standard.

HPLC-UV Method Protocol

A widely accessible and robust method suitable for routine analysis.

  • Sample Preparation:

    • Similar to LC-MS/MS, protein precipitation is a common first step.

    • Derivatization may be necessary to improve the chromatographic retention and UV absorbance of urea.[5]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[12]

    • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile.[11][12]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a low wavelength, typically around 200-210 nm.[11][15]

Enzymatic Assay Protocol

This method is based on the specific enzymatic conversion of urea and is often used in clinical chemistry.

  • Principle: The enzyme urease catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. The resulting ammonia is then quantified, often through a colorimetric reaction.[14]

  • Assay Procedure:

    • Prepare a calibration curve using urea standards of known concentrations.

    • Add the sample and urease enzyme solution to a reaction buffer.

    • Incubate to allow for the enzymatic reaction to proceed.

    • Add a colorimetric reagent that reacts with the generated ammonia to produce a colored product.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm or 670 nm) using a spectrophotometer.

    • The concentration of urea in the sample is determined by comparing its absorbance to the standard curve.

Cross-Validation Workflow

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[1][2][16] It serves to demonstrate that the methods are comparable and that the data are reliable.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Cross-Validation Study cluster_outcome Outcome MethodA Reference Method (e.g., Validated LC-MS/MS) SelectSamples Select Study Samples (Spiked QCs and Incurred Samples) MethodB Comparator Method (e.g., HPLC-UV or Enzymatic Assay) AnalyzeA Analyze Samples with Reference Method SelectSamples->AnalyzeA AnalyzeB Analyze Samples with Comparator Method SelectSamples->AnalyzeB CompareData Compare Results (Statistical Analysis) AnalyzeA->CompareData AnalyzeB->CompareData Decision Acceptance Criteria Met? CompareData->Decision Success Methods are Interchangeable Decision->Success Yes Failure Investigate Discrepancies Decision->Failure No

Caption: Workflow for the cross-validation of two analytical methods.

The cross-validation process involves analyzing the same set of quality control (QC) and incurred samples with both the reference and comparator methods. The results are then statistically compared to ensure that they meet predefined acceptance criteria for agreement. This workflow ensures the integrity and consistency of bioanalytical data throughout the lifecycle of a drug development program.

References

Comparative

"performance comparison of urea sulfate in wood modification vs. other agents"

For researchers, scientists, and professionals in materials science, the quest for enhancing wood's natural properties is ongoing. This guide provides a comprehensive comparison of various wood modification agents, with...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science, the quest for enhancing wood's natural properties is ongoing. This guide provides a comprehensive comparison of various wood modification agents, with a particular focus on the performance of common formaldehyde-based resins and acetylation processes. While the topic of interest was "urea sulfate," a thorough review of scientific literature reveals a significant lack of research on its use as a primary agent for improving the physical and mechanical properties of wood. Therefore, this guide will focus on well-documented alternatives, offering a data-driven comparison to inform your research and development efforts.

This report synthesizes performance data from multiple studies, presenting a clear comparison of how different treatments affect key wood properties, including dimensional stability, mechanical strength, and decay resistance. Detailed experimental protocols for the evaluation of these properties are also provided to ensure a thorough understanding of the presented data.

Performance Data at a Glance

The following tables summarize the quantitative data on the performance of wood modified with various agents. It is important to note that the effectiveness of each treatment can vary depending on the wood species, the concentration of the modifying agent, and the specific process parameters.

Table 1: Comparison of Dimensional Stability in Modified Wood

Modification AgentWood SpeciesWeight Percent Gain (WPG) (%)Anti-Swelling Efficiency (ASE) (%)Reference(s)
Melamine-Formaldehyde (MF) Scots Pine45.357[1]
White Poplar63.874[1]
Melamine-Urea-Formaldehyde (MUF) Scots Pine35.848[1]
White Poplar52.169[1]
Phenol-Formaldehyde (PF) Beech12.8 (at 20% concentration)High (exact values vary)[2]
Masson Pine~20-30Improved dimensional stability[3]
Acetylation Radiata Pine~2070-75[4][5]
Urea-Heat Treatment Fast-Growing Wood17.76 (with 50% urea (B33335) solution)Good (radial swelling rate of 0.79% at 65% RH)[6]

Table 2: Comparison of Mechanical Properties in Modified Wood

Modification AgentWood SpeciesModulus of Rupture (MOR) Change (%)Modulus of Elasticity (MOE) Change (%)Reference(s)
Melamine-Formaldehyde (MF) Scots Pine-15.4-8.2[1]
White Poplar+10.9+25.5[1]
Melamine-Urea-Formaldehyde (MUF) Scots Pine-6.2+1.6[1]
White Poplar+21.7+40.8[1]
Phenol-Formaldehyde (PF) Beech- (decreased)- (decreased)[2]
Acetylation Radiata Pine-29.6 (after 10 years in-ground)-32.8 (after 10 years in-ground)[4]
Urea-Heat Treatment Scots PineReducedUnchanged[7]

Table 3: Comparison of Decay Resistance in Modified Wood

Modification AgentWood SpeciesTest FungusMass Loss (%)Reference(s)
Untreated Japanese CedarLaetiporus sulfureus (Brown-rot)39.6[8]
Fomitopsis pinicola (Brown-rot)54.5[8]
Acetylation (HTVPA) Japanese CedarLaetiporus sulfureus (Brown-rot)0.2 - 0.9[8]
Fomitopsis pinicola (Brown-rot)-0.2 - 0.3[8]
Urea-Heat Treatment Scots PineConiophora puteana (Brown-rot)Significantly reduced[7]
Trametes versicolor (White-rot)Significantly reduced[7]

Experimental Protocols

A clear understanding of the methodologies used to generate the performance data is crucial for accurate interpretation and replication of results. Below are detailed protocols for the key experiments cited in this guide.

Dimensional Stability Testing (Anti-Swelling Efficiency - ASE)

The Anti-Swelling Efficiency (ASE) is a common metric used to evaluate the dimensional stability of modified wood. The test is typically performed according to standards such as ASTM D4446.[9][10][11][12][13]

ASE_Workflow cluster_prep Sample Preparation cluster_treatment Wood Modification cluster_testing Water Soaking and Measurement cluster_calc Calculation p1 Cut wood samples to specified dimensions p2 Oven-dry samples at 103 ± 2°C to constant weight (Wd) p1->p2 p3 Measure oven-dry dimensions (Vd) p2->p3 s1 Saturate both untreated and treated samples in water p3->s1 t1 Impregnate samples with modification agent t2 Cure/react the modification agent t1->t2 t3 Oven-dry treated samples to constant weight (Wdt) t2->t3 t4 Measure oven-dry dimensions of treated samples (Vdt) t3->t4 t4->s1 s2 Measure water-saturated dimensions of untreated (Vw) and treated (Vwt) samples s1->s2 c1 Calculate volumetric swelling of untreated wood (S) = ((Vw - Vd) / Vd) * 100 c3 Calculate ASE (%) = ((S - St) / S) * 100 c1->c3 c2 Calculate volumetric swelling of treated wood (St) = ((Vwt - Vdt) / Vdt) * 100 c2->c3

Workflow for determining MOR and MOE.
Decay Resistance Testing

The resistance of modified wood to fungal decay is a critical performance indicator, especially for outdoor applications. Laboratory tests, such as the agar-block or soil-block methods outlined in standards like ASTM D2017 and EN 113, are used to accelerate the evaluation process. [14][15] Experimental Workflow for Decay Resistance Testing (Agar-Block Method)

Decay_Resistance_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_eval Evaluation p1 Prepare wood blocks (treated and untreated controls) p2 Oven-dry and weigh the blocks (initial dry weight) p1->p2 p3 Sterilize the wood blocks p2->p3 i1 Place sterilized wood blocks on the fungal mycelium p3->i1 p4 Prepare culture plates with a suitable fungus p4->i1 i2 Incubate at a controlled temperature and humidity for a specified period (e.g., 12 weeks) i1->i2 e1 Remove blocks and clean off mycelium e2 Oven-dry and weigh the blocks (final dry weight) e1->e2 e3 Calculate percentage mass loss e2->e3

Workflow for Decay Resistance Testing.

Discussion and Conclusion

The data presented in this guide clearly demonstrates that several established wood modification agents can significantly enhance the performance of wood.

  • Melamine-based resins (MF and MUF) are effective at improving both dimensional stability and mechanical properties, particularly in hardwoods like white poplar. [1]* Phenol-formaldehyde (PF) resins are also known to improve dimensional stability, although they may lead to a reduction in some mechanical properties. [2]* Acetylation stands out for its exceptional improvement in dimensional stability and decay resistance, with the added benefit of not significantly compromising mechanical strength under normal conditions. [4][5]* Urea-heat treatment shows promise in improving dimensional stability and decay resistance, though it may lead to a reduction in the modulus of rupture. [6][7] It is evident that the choice of modification agent should be tailored to the specific application and desired performance characteristics of the final product.

As previously stated, there is a notable absence of scientific literature on the use of urea sulfate as a primary wood modification agent for enhancing physical and mechanical properties. While urea is used in combination with other chemicals, such as in urea-formaldehyde resins or as a component in some fire retardants, its performance as a standalone or sulfate-based modification agent is not documented in the reviewed literature. Researchers and professionals are encouraged to focus on the well-researched and documented modification agents presented in this guide for predictable and reliable improvements in wood performance. Future research could explore the potential of urea sulfate, but at present, there is no data to support its comparison with the established agents discussed herein.

References

Validation

A Comparative Guide to the Thermal Stability of Urea Sulfate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the thermal stability of urea (B33335) sulfate (B86663) and its derivatives. While direct, comprehensive exper...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of urea (B33335) sulfate (B86663) and its derivatives. While direct, comprehensive experimental data for urea sulfate and its alkylated derivatives remains limited in publicly accessible literature, this document synthesizes available information on urea and related compounds to provide a predictive comparison and a framework for experimental analysis. This guide is intended to assist researchers in understanding the potential thermal characteristics of these compounds and to provide detailed methodologies for their experimental verification.

Introduction to Urea and its Derivatives in Research

Urea and its derivatives are fundamental compounds in various scientific fields, from agriculture to medicine. Their efficacy and safety are often intrinsically linked to their stability under different conditions. Thermal stability is a critical parameter, influencing storage, formulation, and in vivo performance. The formation of salts, such as sulfates, can significantly alter the physicochemical properties of the parent molecule, including its melting point and decomposition temperature. Generally, the formation of a salt increases the thermal stability of an organic compound due to the ionic nature of the bonding.[1] This guide focuses on the comparative thermal stability of urea sulfate and its derivatives, providing a baseline understanding derived from available data on the parent compounds.

Comparative Thermal Stability Analysis

Urea:

Urea exhibits a well-documented multi-stage thermal decomposition. It melts at approximately 133-136°C.[2] Decomposition begins after melting, with initial products being ammonia (B1221849) and isocyanic acid.[3] Further heating leads to the formation of by-products such as biuret (B89757), triuret, and cyanuric acid at higher temperatures.[3][4] Thermogravimetric analysis (TGA) of urea shows a significant mass loss between 140°C and 250°C.[3]

Urea Sulfate:

Urea sulfate is known primarily as a fertilizer product, synthesized by reacting urea with sulfuric acid.[4][5][6] Patents describing its synthesis suggest it is a stable entity, though detailed thermal analysis data is not provided.[5][7] It is reasonable to hypothesize that the salt formation with sulfuric acid would increase the initial decomposition temperature of urea due to the introduction of strong ionic interactions. The decomposition of urea sulfate would likely proceed through a different pathway than urea alone, potentially involving the release of ammonia and the formation of ammonium (B1175870) sulfate at various stages.

Urea Derivatives:

  • Methylurea (B154334) and Ethylurea (B42620): Information on the thermal stability of methylurea and ethylurea is limited. The NIST Chemistry WebBook provides some thermodynamic data for methylurea but lacks TGA/DSC profiles.[8] As with urea, it is expected that their sulfate salts would exhibit increased thermal stability.

  • Hydroxyurea (B1673989): Hydroxyurea has a lower melting point than urea and is known to be thermally unstable, with decomposition reported to begin at temperatures as low as 105°C under certain conditions.[9] Its decomposition can be explosive. The thermal behavior of hydroxyurea sulfate is not described in the available literature, but the formation of a sulfate salt could potentially stabilize the molecule and alter its decomposition profile.

The following table summarizes the available thermal data for urea and its derivatives. Data for the corresponding sulfates is largely unavailable and is a key area for future research.

CompoundOnset of Decomposition (TGA)Peak Decomposition Temperature (DTG)Melting Point (DSC)Notes
Urea ~140-152°C[2][3]~218.5°C[10]~133-136°C[2]Multi-stage decomposition with formation of biuret and cyanuric acid.
Urea Sulfate Data not availableData not availableData not availableExpected to be more stable than urea due to salt formation.
Methylurea Data not availableData not available~101-103°CThermal decomposition data is not readily available.
Ethylurea Data not availableData not available~92°CThermal decomposition data is not readily available.
Hydroxyurea ~105°C (under specific ARC test conditions)[9]Data not available~133-136°C (decomposes)Can undergo explosive decomposition.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below. These protocols are based on standard methods for the analysis of organic salts and urea compounds.[1][11]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the sample is in a fine powder form to promote uniform heating.

    • For hygroscopic samples, preparation should be conducted in a dry atmosphere (e.g., a glove box) to prevent moisture absorption.

    • Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

    • Record the mass loss and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates (peak temperatures).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on melting, crystallization, and other thermal transitions.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered sample into a DSC pan (e.g., aluminum). For volatile or hygroscopic samples, use hermetically sealed pans.[1]

    • Ensure the sample is evenly distributed at the bottom of the pan to ensure good thermal contact.

    • Prepare an empty, sealed DSC pan as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above the expected thermal transitions. The maximum temperature should be below the onset of decomposition as determined by TGA.

    • Record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (the peak temperature of the endothermic melting transition).

    • Integrate the area of the melting peak to determine the enthalpy of fusion.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the comparative thermal analysis of urea sulfate and its derivatives.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Assessment Prep_Urea Urea TGA Thermogravimetric Analysis (TGA) Prep_Urea->TGA DSC Differential Scanning Calorimetry (DSC) Prep_Urea->DSC Prep_UreaSulfate Urea Sulfate Prep_UreaSulfate->TGA Prep_UreaSulfate->DSC Prep_Derivatives Urea Derivatives (Methyl, Ethyl, Hydroxy) Prep_Derivatives->TGA Prep_Derivatives->DSC Prep_DerivSulfate Derivative Sulfates Prep_DerivSulfate->TGA Prep_DerivSulfate->DSC Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Mass_Loss Mass Loss Profile TGA->Mass_Loss Melting_Point Melting Point DSC->Melting_Point Enthalpy Enthalpy of Fusion DSC->Enthalpy Stability_Rank Ranking of Thermal Stability Decomp_Temp->Stability_Rank Mass_Loss->Stability_Rank Melting_Point->Stability_Rank Enthalpy->Stability_Rank

Caption: Experimental workflow for comparative thermal stability analysis.

Signaling Pathways and Biological Relevance

While this guide focuses on the physicochemical property of thermal stability, it is important to note that for drug development professionals, the stability of these compounds can impact their biological activity. For instance, hydroxyurea's mechanism of action involves the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis. Any degradation of the parent compound could lead to a loss of therapeutic efficacy. The thermal stability of a drug substance is therefore a critical factor in ensuring its potency and safety.

G cluster_drug Drug Product Lifecycle cluster_stability Stability Factors cluster_outcome Therapeutic Outcome DS Drug Substance (e.g., Hydroxyurea) Formulation Formulation DS->Formulation Degradation Degradation Storage Storage & Distribution Formulation->Storage Administration Patient Administration Storage->Administration Target_Engagement Target Engagement (e.g., Ribonucleotide Reductase) Administration->Target_Engagement Thermal_Stress Thermal Stress Thermal_Stress->DS Thermal_Stress->Formulation Thermal_Stress->Storage Thermal_Stress->Degradation Loss_of_Potency Loss of Potency Degradation->Loss_of_Potency Loss_of_Potency->Target_Engagement Reduced Efficacy Therapeutic Efficacy Target_Engagement->Efficacy

Caption: Impact of thermal stability on therapeutic efficacy.

Conclusion

The thermal stability of urea sulfate and its derivatives is a crucial area of study with significant implications for their application in various scientific and industrial sectors. While direct comparative data is currently sparse, this guide provides a foundational understanding based on the known properties of urea and its derivatives. The provided experimental protocols offer a standardized approach for researchers to generate the much-needed data in this field. Future studies focusing on the systematic thermal analysis of these sulfate salts will be invaluable for a more comprehensive understanding and for unlocking their full potential in research and development.

References

Comparative

Unraveling Protein Denaturation: A Comparative Analysis of Urea and Guanidinium Sulfate

For researchers, scientists, and drug development professionals, understanding the nuances of protein denaturation is critical for a wide range of applications, from basic research to the formulation of therapeutic prote...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein denaturation is critical for a wide range of applications, from basic research to the formulation of therapeutic proteins. Urea (B33335) and guanidinium (B1211019) salts, such as guanidinium sulfate (B86663), are two of the most commonly employed chaotropic agents used to induce protein unfolding. While both are effective, they operate through distinct mechanisms, leading to potentially different outcomes in experimental settings. This guide provides an objective comparison of their protein denaturing effectiveness, supported by experimental data and detailed methodologies.

Mechanisms of Denaturation: A Tale of Two Chaotropes

The process of protein denaturation involves the disruption of the intricate network of non-covalent interactions that stabilize a protein's native three-dimensional structure. Both urea and guanidinium ions achieve this, but their modes of action differ significantly.

Urea , a small, neutral molecule, is believed to denature proteins primarily through a direct mechanism . It accumulates around the protein and forms hydrogen bonds with the peptide backbone, effectively competing with the intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets.[1][2] This direct interaction weakens the protein's internal architecture, leading to unfolding.

Guanidinium ions , on the other hand, are charged and interact with proteins through a combination of direct and indirect mechanisms.[3][4] The guanidinium cation can interact favorably with both the peptide backbone and amino acid side chains, including nonpolar ones.[5] Its ionic nature also allows it to disrupt electrostatic interactions, such as salt bridges, which are crucial for maintaining the tertiary and quaternary structure of many proteins.[6][7] This multifaceted interaction profile contributes to guanidinium's generally higher denaturing potency compared to urea.

Quantitative Comparison of Denaturing Effectiveness

The effectiveness of a denaturant is often quantified by its m-value, which represents the change in the free energy of unfolding per unit change in denaturant concentration. A larger m-value indicates a more potent denaturant. The concentration of the denaturant required to unfold 50% of the protein ([Denaturant]1/2) is another key comparative metric.

ParameterUreaGuanidinium Sulfate/ChlorideKey Insights
Typical Concentration for Denaturation 4 - 8 M[8]2 - 6 M[5]Guanidinium salts are generally effective at lower concentrations.
m-value LowerHigher (approx. 2x that of urea for many proteins)[9]Guanidinium salts induce a more cooperative unfolding transition.
Effect on Electrostatic Interactions Minimal[6][7]Significant masking of electrostatic interactions[6][7]The choice of denaturant can influence the apparent contribution of electrostatic forces to protein stability.
Mechanism Primarily direct H-bonding with peptide backbone[1][2]Direct interactions with backbone and side chains; disruption of electrostatic interactions[3][5][10]The different mechanisms can lead to different unfolded state ensembles.

Table 1: Comparative Denaturing Properties of Urea and Guanidinium Salts.

Experimental Data on Model Proteins

Studies on various proteins have consistently demonstrated the higher denaturing power of guanidinium salts. For instance, in the denaturation of lysozyme, guanidinium chloride was shown to completely denature the protein at concentrations above 4.0 M, whereas the protein remained partially folded in even high concentrations of urea.[11]

In a study comparing the denaturation of coiled-coil proteins with varying numbers of electrostatic attractions and repulsions, the denaturing effect of guanidinium hydrochloride was largely independent of the electrostatic interactions, with an average [GdnHCl]1/2 of approximately 3.5 M for all variants.[6] In contrast, the [urea]1/2 values varied significantly, from 7.4 M for the protein with the most stabilizing electrostatic interactions to 1.4 M for the protein with the most destabilizing interactions.[6] This highlights the ability of the ionic guanidinium to mask electrostatic effects.

Experimental Protocols

A common method for monitoring protein denaturation is through circular dichroism (CD) spectroscopy , which is sensitive to changes in the secondary structure of a protein.

Protocol: Monitoring Protein Denaturation using Circular Dichroism
  • Protein Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

    • Determine the protein concentration accurately using a method such as UV absorbance at 280 nm.

    • The final protein concentration for CD measurements should typically be in the range of 0.1 - 0.2 mg/mL.

  • Denaturant Stock Solutions:

    • Prepare high-concentration stock solutions of urea (e.g., 10 M) and guanidinium sulfate (e.g., 8 M) in the same buffer as the protein.

    • Ensure the pH of the denaturant solutions is adjusted to match the protein buffer.

    • Filter the denaturant solutions to remove any particulate matter.

  • Sample Preparation for Denaturation Curve:

    • Prepare a series of samples with a constant protein concentration and varying concentrations of the denaturant (urea or guanidinium sulfate).

    • This is typically done by mixing appropriate volumes of the protein stock, denaturant stock, and buffer.

    • Allow the samples to equilibrate for a sufficient time (e.g., 2-4 hours or overnight) at a constant temperature.

  • CD Measurements:

    • Set up the CD spectropolarimeter to measure in the far-UV region (e.g., 200-250 nm) to monitor changes in secondary structure. The signal at 222 nm is often used to track the unfolding of α-helical proteins.

    • Record the CD spectrum for each sample.

    • Measure the buffer and denaturant blanks and subtract them from the corresponding protein spectra.

  • Data Analysis:

    • Plot the change in the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the denaturant concentration.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition ([Denaturant]1/2) and the m-value.

Visualizing the Denaturation Process

Mechanisms of Denaturation

Denaturation_Mechanisms cluster_urea Urea Denaturation cluster_guanidinium Guanidinium Sulfate Denaturation Urea Urea Unfolded_U Unfolded Protein Urea->Unfolded_U Direct H-bonding with peptide backbone Protein_U Native Protein Protein_U->Unfolded_U Guanidinium Guanidinium Ion Unfolded_G Unfolded Protein Guanidinium->Unfolded_G Interaction with backbone & side chains Guanidinium->Unfolded_G Disruption of electrostatic interactions Protein_G Native Protein Protein_G->Unfolded_G

Caption: Mechanisms of protein denaturation by urea and guanidinium ions.

Experimental Workflow for Denaturation Studies

Denaturation_Workflow A Prepare Protein & Denaturant Stocks B Create Samples with Varying Denaturant Concentrations A->B C Equilibrate Samples B->C D Measure Spectroscopic Signal (e.g., Circular Dichroism) C->D E Plot Signal vs. Denaturant Concentration D->E F Fit Data to Unfolding Model E->F G Determine [Denaturant]1/2 and m-value F->G

Caption: A typical experimental workflow for studying protein denaturation.

Conclusion

Both urea and guanidinium sulfate are powerful tools for studying protein folding and stability. However, their distinct mechanisms of action necessitate careful consideration when choosing a denaturant for a specific application. Guanidinium sulfate is a more potent denaturant, effective at lower concentrations, but its ionic nature can mask the contribution of electrostatic interactions to protein stability. Urea, being neutral, provides a clearer picture of these electrostatic contributions but often requires higher concentrations to achieve complete unfolding. For researchers and drug development professionals, understanding these differences is paramount for the accurate interpretation of experimental data and the successful development of robust protein-based therapeutics.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling Urea;Sulfate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling urea;sulfate (B86663), inc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling urea;sulfate (B86663), including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling urea;sulfate, appropriate personal protective equipment is the first line of defense against potential hazards. The primary risks associated with urea;sulfate are serious eye damage and skin irritation due to its corrosive nature.[1][2][3][4]

A summary of recommended PPE is provided in the table below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and accidental contact that can cause serious eye damage.[2][5][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option to prevent skin contact, which can lead to irritation or burns.[5]
Body Protection Laboratory Coat or CoverallsA fully-buttoned lab coat or chemical-resistant coveralls should be worn to protect the skin.[5][6]
Respiratory Protection Dust Mask or RespiratorWhen handling urea;sulfate in powdered form, an N95 mask or dust respirator is necessary to avoid irritating the lungs and throat from dust inhalation.[5][6]

Operational Procedures

Adherence to proper operational procedures is critical for minimizing risks during the handling and use of urea;sulfate.

Handling and Storage:

  • Always handle urea;sulfate in a well-ventilated area.[7]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • After handling, wash hands and any exposed skin thoroughly with soap and water before eating, drinking, or smoking.[2][3]

  • Store urea;sulfate in a cool, dry, and well-ventilated location.[7]

  • Keep containers tightly closed and store in corrosion-resistant containers.[8]

In Case of a Spill:

  • For dry spills, carefully sweep up the material to avoid generating dust.[5]

  • For liquid spills, use an inert absorbent material.

  • Collect the spilled material and place it into a suitable, labeled container for disposal.[5][9]

Emergency First-Aid Measures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush the eyes with plenty of water for at least 15-20 minutes.[2] If present, remove contact lenses after the first 5 minutes and continue rinsing. Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing immediately.[3] Rinse the affected skin area with plenty of water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[3]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air and ensure they are comfortable for breathing.[3] If respiratory symptoms develop, seek medical attention.

Disposal Plan

Proper disposal of urea;sulfate is essential to prevent environmental contamination and ensure regulatory compliance.

  • All waste urea;sulfate should be collected in a designated, sealed, and properly labeled waste container.[9]

  • Store the waste container away from incompatible materials.

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3]

  • For laboratory quantities of water-soluble, non-hazardous waste, disposal in the sanitary sewer with large amounts of water may be permissible, but it is imperative to check and adhere to local regulations first.[10]

Workflow for Handling Urea;Sulfate

Caption: Workflow for the safe handling of urea;sulfate.

References

© Copyright 2026 BenchChem. All Rights Reserved.